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  • Product: [1-(Aminomethyl)cyclopentyl]methanol hydrochloride
  • CAS: 1797333-92-6

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Formulation Engineers Document Type: Technical Whitepaper & Analytical Guide Structural Rationale and Pharmacophoric Significance[1-(Aminomethyl)cyclopentyl]m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Formulation Engineers Document Type: Technical Whitepaper & Analytical Guide

Structural Rationale and Pharmacophoric Significance[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a highly versatile, geminally disubstituted cycloalkane building block extensively utilized in modern drug discovery. Understanding the physical properties of this compound requires analyzing its structural components and the rationale behind its specific salt form.

The Thorpe-Ingold Effect in Scaffold Design

The architectural core of this molecule features a cyclopentane ring with a 1,1-disubstitution pattern (geminal substitution) comprising an aminomethyl ( −CH2​NH2​ ) and a hydroxymethyl ( −CH2​OH ) group. The inclusion of the bulky cyclopentyl ring at the geminal position induces the Thorpe-Ingold (or gem-dialkyl) effect [1].

By compressing the internal C-C-C bond angle of the cyclopentane ring, the exocyclic aminomethyl and hydroxymethyl groups are sterically forced into closer spatial proximity[1]. In medicinal chemistry, this entropically restricts the molecule's conformational flexibility, which can significantly enhance target binding affinity by pre-organizing the pharmacophore into its bioactive conformation[1]. Furthermore, this proximity accelerates subsequent cyclization reactions, making it an ideal precursor for spirocyclic drug scaffolds.

Pharmaceutical Salt Selection Rationale

The parent free base of this compound is a primary aliphatic amine, which is typically prone to atmospheric oxidation and often manifests as a difficult-to-handle, hygroscopic oil. Conversion to the hydrochloride salt is a deliberate pharmaceutical strategy[2]. As established in pharmaceutical salt selection guidelines, the HCl counterion forms a strong ionic interaction with the protonated amine, which dramatically improves the compound's crystallinity, melting point, and thermodynamic stability[2]. This ensures a robust, easy-to-handle powder with high aqueous solubility suitable for physiological assays[2].

StructuralFeatures Core [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride Ring Cyclopentyl Ring (Lipophilic, Thorpe-Ingold Effect) Core->Ring Amine Aminomethyl Group (-CH2NH3+) (Primary H-Bond Donor, Ionic) Core->Amine Hydroxyl Hydroxymethyl Group (-CH2OH) (H-Bond Donor/Acceptor) Core->Hydroxyl

Caption: Pharmacophoric and structural feature mapping of the compound.

Core Physicochemical Properties

To facilitate rapid reference for formulation and synthesis planning, the fundamental physicochemical properties of the compound are summarized below, derived from standardized supplier characterization data.

PropertyValue / Description
Chemical Name [1-(Aminomethyl)cyclopentyl]methanol hydrochloride
CAS Number 1797333-92-6
Molecular Formula C7​H15​NO⋅HCl (or C7​H16​ClNO )
Molecular Weight 165.66 g/mol
Physical Form Solid powder
Solubility Highly soluble in aqueous buffers and polar protic solvents (e.g., Methanol, DMSO)
Storage Conditions Room Temperature (RT), desiccated
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Signal Word Warning (GHS07 Pictogram)

Analytical Characterization Protocols

Ensuring the structural integrity and purity of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride requires a multi-modal analytical approach. The following self-validating protocols are designed to confirm chemical identity while ruling out synthetic impurities.

AnalyticalWorkflow Sample Compound Sample CAS 1797333-92-6 NMR NMR Spectroscopy (1H & 13C in D2O) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS LC-MS Analysis (ESI+ Mode) Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Multi-modal analytical characterization workflow for structural validation.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality & Design : Deuterated water ( D2​O ) is selected as the solvent due to the excellent solubility profile of the HCl salt. Note that in D2​O , the exchangeable protons (the −NH3+​ and −OH protons) will undergo deuterium exchange and will not be visible in the 1H spectrum, effectively simplifying the aliphatic region analysis.

  • Step 1 (Preparation) : Dissolve 10 mg of the compound in 0.6 mL of D2​O containing 0.05% TSP as an internal standard for chemical shift calibration at 0.0 ppm.

  • Step 2 (Acquisition) : Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 512 scans).

  • Step 3 (Self-Validation Check) : The 1H spectrum must integrate to exactly 12 non-exchangeable protons (8 from the cyclopentyl ring, 2 from the −CH2​−O , and 2 from the −CH2​−N ). The 13C spectrum must display exactly 4 distinct carbon environments due to the C2v​ -like local symmetry of the cyclopentyl ring ( C1​ quaternary, C2​/C5​ equivalent, C3​/C4​ equivalent) plus the two exocyclic methylene carbons.

Protocol 3.2: Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Causality & Design : ATR-FTIR is chosen over traditional KBr pelleting to prevent potential ion-exchange artifacts between the hydrochloride salt and the KBr matrix under high pressure.

  • Step 1 (Background) : Collect a background spectrum of the ambient atmosphere (32 scans, 4 cm⁻¹ resolution) to subtract CO2​ and water vapor.

  • Step 2 (Measurement) : Place 1-2 mg of the neat powder directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Step 3 (Diagnostic Bands) : Validate the structure by identifying a broad, intense band between 3300–2800 cm⁻¹ indicative of overlapping O-H and N-H stretching (typical of ammonium salts). The C-O stretching vibration should appear prominently around 1050 cm⁻¹.

Thermodynamic Solubility Profiling

Aqueous solubility is a critical parameter for both in vitro assay design and in vivo bioavailability. The shake-flask method is employed here as it represents the gold standard for thermodynamic (equilibrium) solubility, as opposed to kinetic solubility.

SolubilityWorkflow A Solid Salt (HCl Form) B Aqueous Buffer (pH 1.2, 4.5, 7.4) A->B C Incubate & Agitate (24h at 37°C) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV/MS Quantification D->E

Caption: Thermodynamic solubility profiling workflow for amine hydrochloride salts.

Protocol 4.1: Shake-Flask Equilibrium Method
  • Causality & Design : Testing across a physiological pH gradient (pH 1.2, 4.5, and 7.4) mimics the gastrointestinal tract. Because the molecule contains a primary aliphatic amine (typical pKa​ ~9.5-10.5), it will remain fully protonated and highly soluble across this entire physiological range.

  • Buffer Preparation : Prepare 50 mM buffers for pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation : Add excess solid compound (~50 mg) to 1 mL of each buffer in a sealed glass vial to ensure a saturated suspension.

  • Incubation : Agitate the vials at 300 RPM at exactly 37.0 ± 0.5 °C for 24 hours. Causality: A 24-hour incubation ensures the system reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated ions.

  • Phase Separation : Centrifuge the suspensions at 10,000 x g for 15 minutes at 37 °C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 100 µL of filtrate to account for potential membrane adsorption errors.

  • Quantification : Dilute the filtrate appropriately and quantify the concentration using LC-MS/MS against a 5-point calibration curve ( R2>0.995 ).

Safety and Handling Procedures

As an amine hydrochloride salt, the compound is generally stable but exhibits specific irritant properties that must be managed during laboratory handling.

  • Hazards : Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

  • Handling : Standard BSL-1 laboratory precautions apply. Weighing should be conducted within a ventilated balance enclosure or fume hood to prevent inhalation of fine particulates. Nitrile gloves and safety goggles are mandatory.

  • Storage : Store in a tightly sealed container at room temperature. Inclusion of a desiccant packet is highly recommended to prevent moisture absorption, which could compromise the crystalline lattice and alter the effective molecular weight during precise molar weighing.

References

  • Title : Salt Selection in Drug Development Source : Pharmaceutical Technology (Vol. 32, Issue 3) URL :[Link]

  • Title : Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source : ResearchGate URL :[Link]

Sources

Exploratory

Comprehensive Mass Spectrometry Characterization of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Chemical Context & Analytical Strategy The compound [1-(Aminomethyl)cyclopentyl]methanol (CAS 2239-31-8 for the free base; CAS 1797333-92-6 for the hydrochloride salt) is a highly polar, alicyclic 1,3-amino alcohol deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Analytical Strategy

The compound [1-(Aminomethyl)cyclopentyl]methanol (CAS 2239-31-8 for the free base; CAS 1797333-92-6 for the hydrochloride salt) is a highly polar, alicyclic 1,3-amino alcohol derivative[1]. Structurally, it features a central cyclopentane ring that is 1,1-disubstituted with an aminomethyl group and a hydroxymethyl group. This unique steric architecture makes it a highly valued building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of spiro-cyclic kinase inhibitors and inhibitors of fatty acid binding proteins (FABPs)[2].

From an analytical perspective, the physicochemical properties of this molecule dictate the mass spectrometry strategy. With a monoisotopic mass of 129.115 Da and a highly hydrophilic profile (LogP ~0.3)[3], the compound is ideally suited for Electrospray Ionization (ESI) in positive ion mode. The primary amine acts as a potent proton acceptor, readily forming the[M+H]⁺ precursor ion. However, because the compound is typically supplied and handled as a hydrochloride salt, analytical workflows must be carefully designed to mitigate chloride-induced ion suppression in the ESI source.

Mechanistic Elucidation of ESI-MS/MS Fragmentation

Understanding the Collision-Induced Dissociation (CID) pathways of[1-(Aminomethyl)cyclopentyl]methanol is critical for accurate Multiple Reaction Monitoring (MRM) assay development. In ESI-MS/MS, aliphatic amino alcohols characteristically undergo competitive losses of water and ammonia, driven by neighboring group participation[4].

The fragmentation cascade of the protonated precursor ([M+H]⁺, m/z 130.12) proceeds via four primary causal pathways:

  • Pathway A (Water Loss - Base Peak): The primary amine attacks the adjacent protonated hydroxymethyl group in an intramolecular nucleophilic substitution. This expels a neutral water molecule (-18 Da) and forms a highly rigid, stable spiro-azetidinium intermediate at m/z 112.11.

  • Pathway B (Ammonia Loss): Conversely, if the proton localizes on the amine, the hydroxyl oxygen can act as the nucleophile, expelling ammonia (-17 Da) to form a spiro-oxetanium ion at m/z 113.10.

  • Pathway C (Combined Loss): The spiro-intermediates can undergo further high-energy collisional cleavage, losing the remaining heteroatom to yield a resonance-stabilized cyclopentenyl cation at m/z 95.09.

  • Pathway D (Formaldehyde Loss): Direct homolytic or heterolytic cleavage of the hydroxymethyl side chain results in the neutral loss of formaldehyde (CH₂O, -30 Da), yielding an m/z 100.11 product ion.

G M [M+H]+ m/z 130.12 H2O_loss [M+H - H₂O]+ m/z 112.11 (Spiro-azetidinium) M->H2O_loss - H₂O (-18 Da) NH3_loss [M+H - NH₃]+ m/z 113.10 (Spiro-oxetanium) M->NH3_loss - NH₃ (-17 Da) CH2O_loss [M+H - CH₂O]+ m/z 100.11 M->CH2O_loss - CH₂O (-30 Da) Both_loss [M+H - H₂O - NH₃]+ m/z 95.09 (Cyclopentenyl cation) H2O_loss->Both_loss - NH₃ (-17 Da) NH3_loss->Both_loss - H₂O (-18 Da)

ESI-MS/MS collision-induced dissociation pathways of [1-(Aminomethyl)cyclopentyl]methanol.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To translate these mechanistic principles into a robust analytical method, the following protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) . Standard reversed-phase (C18) chromatography is fundamentally incompatible with this analyte; the highly polar molecule would elute at the solvent front alongside the chloride counterions, leading to catastrophic ion suppression. HILIC inverts this retention mechanism, strongly retaining the polar analyte while allowing interfering salts to be diverted to waste.

Step 1: Sample Preparation & Desalting
  • Weigh 1.0 mg of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using 95% Acetonitrile / 5% Water .

    • Causality: Diluting the sample in a high-organic solvent matches the initial HILIC mobile phase conditions, preventing peak distortion (solvent effects) and forcing the precipitation of excess inorganic salts.

Step 2: HILIC Chromatographic Separation
  • Column: Modern bare silica or amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0, adjusted with Formic Acid).

    • Causality: The formate buffer standardizes the pH, ensuring the primary amine remains fully protonated. The volatile ammonium ions prevent the accumulation of non-volatile salts in the MS source, maintaining consistent ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute, ramp to 50% B over 4 minutes, hold for 1 minute, and re-equilibrate at 95% B for 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometer Tuning
  • Configure the triple quadrupole mass spectrometer with an ESI source in positive mode.

  • Source Parameters: Capillary Voltage at 3.5 kV, Desolvation Temperature at 400°C, and Desolvation Gas Flow at 800 L/hr.

  • Infuse the 100 ng/mL standard at 10 µL/min directly into the source (via a T-junction with the LC flow) to optimize collision energies (CE) for the specific MRM transitions outlined in Section 4.

Step 4: System Validation & Quality Control (Self-Validating Mechanism)

To ensure the protocol is a self-validating system, every analytical batch must execute the following sequence:

  • Double-Blank Injection: Inject the sample diluent (95% Acetonitrile) twice to verify zero carryover in the autosampler or column.

  • System Suitability Test (SST): Inject the 100 ng/mL standard. The system is only validated for use if the SST demonstrates a signal-to-noise (S/N) ratio > 100 for the primary m/z 130.1 → 112.1 transition, and the retention time relative standard deviation (RSD) is < 2% across three replicate injections.

Quantitative Data & MRM Transitions

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions derived from the CID fragmentation mechanisms. The m/z 112.11 transition is recommended for primary quantitation due to the high stability of the spiro-azetidinium product ion.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment / Neutral LossApplication
130.12 112.11 5015Spiro-azetidinium (-H₂O)Quantifier
130.12 113.10 5018Spiro-oxetanium (-NH₃)Qualifier 1
130.12 95.09 5025Cyclopentenyl cation (-H₂O, -NH₃)Qualifier 2
130.12 100.11 5020(-CH₂O)Orthogonal Confirmation

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound of interest in pharmaceutical development. As with any active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a chemical compound of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. Among these properties, solubility is a critical determinant of a drug's absorption and, consequently, its overall performance. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, designed to equip researchers with the necessary knowledge to conduct a thorough characterization.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
Chemical Name [1-(Aminomethyl)cyclopentyl]methanol hydrochlorideN/A
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
CAS Number 1797333-92-6
Physical Form Powder/Solid
Storage Conditions Room temperature, in a dark, inert atmosphere[1]

The free base, [1-(Aminomethyl)cyclopentyl]methanol, has a CAS number of 2239-31-8, a molecular formula of C₇H₁₅NO, and a molecular weight of 129.20 g/mol .[1][2][3] One source indicates a high water solubility for the free base of 896,620 mg/L.[4]

Theoretical Framework for Solubility of an Amino Alcohol Hydrochloride Salt

The solubility of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is governed by its chemical structure, which features both a primary amine and a primary alcohol functional group. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.

The Influence of pH

The pH of the aqueous medium is a critical factor influencing the solubility of ionizable compounds like [1-(Aminomethyl)cyclopentyl]methanol hydrochloride.[5][6] The primary amine group can be protonated or deprotonated depending on the pH, which in turn affects the overall charge of the molecule and its interaction with the solvent.

As a hydrochloride salt of a weak base, the compound will exist predominantly in its ionized, more water-soluble form at lower pH values.[6][7] As the pH increases, the equilibrium will shift towards the un-ionized free base, which is generally less soluble in aqueous media. This relationship can be described by the Henderson-Hasselbalch equation.[6]

G cluster_pH Influence of pH on Solubility Low_pH Low pH (Acidic) [H+] is high Equilibrium R-NH3+Cl- <=> R-NH2 + H+ + Cl- Low_pH->Equilibrium Shifts left High_pH High pH (Basic) [H+] is low High_pH->Equilibrium Shifts right High_Solubility High Aqueous Solubility (Ionized form dominates) Equilibrium->High_Solubility Low_Solubility Low Aqueous Solubility (Un-ionized form dominates) Equilibrium->Low_Solubility

Caption: Influence of pH on the ionization and solubility of an amine hydrochloride salt.

The Impact of Temperature

Temperature can significantly affect the solubility of a compound.[5][8] For most solid solutes dissolving in a liquid solvent, the dissolution process is endothermic, meaning solubility increases with temperature.[9] However, in some cases, the dissolution can be exothermic, leading to a decrease in solubility as the temperature rises.[9] Therefore, it is crucial to determine the solubility of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride at various temperatures to fully characterize its thermodynamic properties.

The Role of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][10] As a polar molecule, particularly in its ionized hydrochloride form, [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is expected to be more soluble in polar solvents such as water, methanol, and ethanol.[10][11] Its solubility is likely to be limited in non-polar solvents like hexane and toluene. The presence of both a hydroxyl and an amino group allows for hydrogen bonding with protic solvents, further enhancing solubility.[10]

Experimental Determination of the Solubility Profile

A robust and well-controlled experimental protocol is necessary to obtain reliable solubility data. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory agencies.[12][13][14]

Materials and Equipment
  • [1-(Aminomethyl)cyclopentyl]methanol hydrochloride

  • Calibrated pH meter and electrode

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and others as needed)[14]

  • Purified water (e.g., Milli-Q or equivalent)

  • Organic solvents of varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, hexane)

Step-by-Step Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride to a known volume of the desired solvent (e.g., a specific pH buffer or organic solvent) in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Prepare triplicate samples for each solvent and temperature condition to be tested.

  • Equilibration:

    • Place the sealed containers in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any undissolved solid particles, either centrifuge the supernatant at a high speed or filter it through a syringe filter (e.g., 0.22 µm). It is important to discard the initial portion of the filtrate to avoid any potential adsorption of the solute onto the filter membrane.

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in the diluted samples using a validated HPLC method.

    • Measure the pH of the remaining saturated solution to confirm the final pH at equilibrium, as it may differ from the initial pH of the buffer.

  • Data Analysis and Presentation:

    • Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.

    • Present the solubility data in a clear and organized table.

    • For aqueous solubility, plot the solubility as a function of pH.

    • For solubility in different solvents, present the data in a bar chart or table, ordering the solvents by polarity.

    • For temperature-dependent solubility, plot the solubility as a function of temperature.

G cluster_workflow Shake-Flask Solubility Determination Workflow Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Separate Separate solid and liquid (Centrifugation/Filtration) Settle->Separate Dilute Dilute supernatant Separate->Dilute Record_pH Record final pH of aqueous samples Separate->Record_pH Analyze Analyze concentration by HPLC Dilute->Analyze End End Analyze->End Record_pH->End

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

  • BLD Pharm. (n.d.). 2239-31-8|(1-(Aminomethyl)cyclopentyl)methanol.
  • Sigma-Aldrich. (n.d.). [1-(aminomethyl)cyclopentyl]methanol hydrochloride | 1797333-92-6.
  • IJNRD.org. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PharmDecks. (n.d.). Solubility & Dissolution.
  • PubChem. (n.d.). [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517.
  • CymitQuimica. (n.d.). CAS 2239-31-8: [1-(aminomethyl)cyclopentyl]methanol.
  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility - StatPearls.
  • PubMed. (2009, June 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Chemchart. (n.d.). [1-(aminomethyl)cyclopentyl]methanol (2239-31-8).
  • Journal of Pharmaceutical Sciences. (2017, January 10). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • MilliporeSigma. (n.d.). (1-(Aminomethyl)cyclopentyl)methanol | 2239-31-8.
  • PubChem. (n.d.). (1-Aminocyclopropyl)methanol hydrochloride | C4H10ClNO | CID 14146222.
  • ResearchGate. (2021, April 22). (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
  • LabSolutions. (n.d.). [1-(aminomethyl)cyclopentyl]methanol.
  • Sigma-Aldrich. (n.d.). (1-(Aminomethyl)cyclopentyl)methanol | 2239-31-8.
  • PubChemLite. (n.d.). [1-(aminomethyl)cyclopentyl]methanol (C7H15NO).
  • Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • SciSpace. (2015, February 14). Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note.
  • ResearchGate. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Sciencemadness Wiki. (2022, September 15). Hydrogen chloride.
  • Wikipedia. (n.d.). Hydrogen chloride.
  • Asian Journal of Dental and Health Sciences. (2022, September 15). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • SlideShare. (2024, January 23). Solubility and distribution.
  • StuDocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:.
  • World Health Organization. (n.d.). Annex 4.
  • Santa Cruz Biotechnology. (n.d.). 1-(aminomethyl)cyclopentanol hydrochloride.
  • Oreate AI Blog. (2026, January 5). Understanding the Polarity of HCl: A Deep Dive Into Chemistry.
  • PubChem. (n.d.). 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | C6H14ClNO | CID 21109693.

Sources

Exploratory

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride As a Senior Application Scientist, I often encounter building blocks that, while structurally compact, offer profound utility in rational...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

As a Senior Application Scientist, I often encounter building blocks that, while structurally compact, offer profound utility in rational drug design. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a prime example. This gem-disubstituted, conformationally restricted bifunctional molecule serves as a critical scaffold for synthesizing spirocycles, peptidomimetics, and neurologically active compounds[1].

This whitepaper deconstructs the chemical identity, stereochemical dynamics, and synthetic methodologies of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a synthetic campaign, a rigorous assessment of its physicochemical properties is mandatory. The hydrochloride salt form is specifically utilized to mitigate the inherent instability of the free base, preventing spontaneous intermolecular condensation between the primary amine and the primary alcohol, while significantly enhancing aqueous solubility for biological assays.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name [1-(Aminomethyl)cyclopentyl]methanol hydrochloride
CAS Registry Number (HCl Salt) 1797333-92-6[2]
CAS Registry Number (Free Base) 2239-31-8[3]
Molecular Formula C₇H₁₅NO · HCl
Molecular Weight (HCl Salt) 165.66 g/mol [2]
Molecular Weight (Free Base) 129.20 g/mol [3]
Topological Polar Surface Area (TPSA) 46.25 Ų[4]
XLogP3-AA 0.3[4]
Stereochemistry Achiral[5]

Causality Note: The TPSA of 46.25 Ų and an XLogP3 of 0.3 perfectly align with the "Rule of 3" for fragment-based drug discovery (FBDD), indicating a high probability of favorable central nervous system (CNS) penetration and oral bioavailability[4].

Structural Elucidation and Stereochemical Dynamics

A common pitfall in structural analysis is the misassignment of chirality to highly substituted cyclic systems. Despite the quaternary nature of the C1 carbon, [1-(Aminomethyl)cyclopentyl]methanol is definitively achiral [5].

Symmetry and Prochirality

The achirality arises from the presence of an internal plane of symmetry ( σ ). This plane passes directly through the C1 carbon, the hydroxymethyl group (-CH₂OH), and the aminomethyl group (-CH₂NH₂), perfectly bisecting the C3-C4 bond of the unsubstituted cyclopentane ring. Because the two pathways around the ring (C1→C2→C3 and C1→C5→C4) are identical, the molecule is superimposable on its mirror image.

However, the C1 carbon is prochiral . If a synthetic modification breaks the symmetry of the cyclopentane ring—for instance, by introducing a substituent at C2 or C3—the C1 carbon immediately becomes a stereocenter, yielding distinct diastereomers. This prochirality is heavily exploited in asymmetric catalysis to generate chiral spiro-fused drug scaffolds.

Conformational Dynamics

The cyclopentane ring is not planar; it dynamically interconverts between an envelope ( Cs​ symmetry) and a half-chair ( C2​ symmetry) conformation to relieve Pitzer (torsional) strain. Because the -CH₂OH and -CH₂NH₂ groups are geminal, they are forced into a pseudo-axial/pseudo-equatorial relationship. The proximity of the primary amine (hydrogen bond donor/acceptor) and the primary alcohol (hydrogen bond donor/acceptor) facilitates strong intramolecular hydrogen bonding . This interaction restricts the rotameric freedom of the substituents, locking the molecule into a highly predictable vector—a crucial feature when designing ligands to fit tightly into rigid receptor pockets.

Synthetic Methodology and Experimental Workflows

The synthesis of [1-(Aminomethyl)cyclopentyl]methanol relies on the simultaneous construction of the quaternary center and the subsequent global reduction of two distinct oxidation states.

Synthesis A Ethyl Cyanoacetate + 1,4-Dibromobutane B Double Alkylation (Base: K2CO3 or NaH) A->B C Ethyl 1-cyanocyclopentanecarboxylate (Intermediate) B->C D Global Reduction (LiAlH4 in dry THF) C->D E Free Base [1-(Aminomethyl)cyclopentyl]methanol D->E F Salt Formation (HCl in Dioxane/Ether) E->F G Target Molecule HCl Salt F->G

Synthetic workflow for [1-(Aminomethyl)cyclopentyl]methanol hydrochloride.
Self-Validating Protocol: Synthesis of the Hydrochloride Salt

Step 1: Double Alkylation (Quaternary Center Formation)

  • Procedure: To a suspension of sodium hydride (NaH, 2.2 eq) in anhydrous DMF at 0°C, slowly add ethyl cyanoacetate (1.0 eq). Stir until hydrogen evolution ceases. Dropwise, add 1,4-dibromobutane (1.0 eq). Heat the reaction to 60°C for 12 hours.

  • Causality: NaH is required to fully deprotonate the highly acidic α -protons of ethyl cyanoacetate twice, driving the sequential intramolecular cyclization to form the 5-membered ring.

  • Validation (IPC): TLC analysis (Hexane/EtOAc 8:2). The highly polar starting materials will disappear, replaced by a single, less polar UV-active spot (Ethyl 1-cyanocyclopentanecarboxylate).

Step 2: Global Reduction

  • Procedure: Dissolve the intermediate in anhydrous THF. Cool to 0°C. Carefully add Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in portions. Reflux for 4 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate.

  • Causality: A powerful reducing agent like LiAlH₄ is strictly required. Milder agents (like NaBH₄) cannot reduce the sterically hindered ester to the alcohol, nor the highly oxidized nitrile to the primary amine.

  • Validation (IPC): IR Spectroscopy of the crude free base[6]. Ensure the complete disappearance of the C≡N stretch (~2250 cm⁻¹) and the C=O stretch (~1735 cm⁻¹), and the appearance of a broad O−H/N−H stretch (~3300-3400 cm⁻¹).

Step 3: Salt Formation

  • Procedure: Dissolve the crude free base in minimal diethyl ether. Cool to 0°C. Dropwise, add a 4M solution of HCl in dioxane until precipitation is complete (pH ~2). Filter the white precipitate, wash with cold ether, and dry under vacuum.

  • Causality: The free base is an oily liquid prone to degradation[7]. Converting it to the HCl salt yields a bench-stable, highly pure crystalline solid[2].

Applications in Advanced Therapeutics

The unique spatial arrangement of [1-(Aminomethyl)cyclopentyl]methanol makes it a privileged scaffold in medicinal chemistry.

Applications Center [1-(Aminomethyl)cyclopentyl]methanol App1 Spirocyclic Scaffolds (Enhanced Metabolic Stability) Center->App1 App2 GABA Analogues (Neurological Targets) Center->App2 App3 Peptidomimetics (Conformational Restriction) Center->App3 App4 Kinase Inhibitors (H-Bonding Motifs) Center->App4

Core applications of the scaffold in rational drug design.
  • GABA Analogues: The structural topology of this compound is heavily related to Gabapentin (1-(aminomethyl)cyclohexaneacetic acid)[8]. By swapping the cyclohexane ring for a cyclopentane ring and replacing the carboxylic acid with a hydroxymethyl group, researchers can probe the structure-activity relationship (SAR) of voltage-gated calcium channels in the CNS.

  • Spirocyclic Scaffolds: The 1,3-amino alcohol motif is easily cyclized using phosgene equivalents (to form spiro-oxazolidinones) or aldehydes (to form spiro-oxazines). These spirocycles exhibit remarkable metabolic stability against cytochrome P450 enzymes compared to their flat, aromatic counterparts.

  • Peptidomimetics: When incorporated into peptide chains, the bulky cyclopentane ring restricts the ϕ and ψ dihedral angles of the backbone, forcing the peptide into specific secondary structures (like β -turns) which enhances target affinity and prevents proteolytic cleavage.

References

  • Google Patents. "EP1199072A2 - Method of treating cartilage damage". Google Patents.
  • PubChem. "[1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517". National Institutes of Health. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: [1-(Aminomethyl)cyclopentyl]methanol hydrochloride

Executive Summary In the landscape of neuropharmacological drug development, conformationally restricted amino alcohols serve as critical scaffolds for designing central nervous system (CNS) therapeutics. [1-(Aminomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, conformationally restricted amino alcohols serve as critical scaffolds for designing central nervous system (CNS) therapeutics. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a highly versatile 1,3-amino alcohol intermediate. Structurally analogous to the gabapentinoid family (which utilizes a cyclohexyl-acetic acid motif), this compound replaces the carboxylic acid with a hydroxymethyl group and constricts the ring to a cyclopentyl moiety. This guide provides a comprehensive analysis of its nomenclature, physicochemical properties, synthetic methodology, and mechanistic utility in drug discovery.

Chemical Identity and Synonyms

Navigating chemical databases and procurement channels requires a precise understanding of a compound's nomenclature. Because this molecule exists both as a free base and a stable hydrochloride salt, literature and supplier catalogs often list it under various synonyms. The hydrochloride salt is the preferred form for pharmaceutical R&D due to its resistance to atmospheric oxidation and ease of gravimetric handling.

Table 1: Nomenclature and Registry Identifiers
FormCAS Registry NumberPrimary IUPAC NameCommon Synonyms / Supplier Designations
Free Base 2239-31-8[1-(Aminomethyl)cyclopentyl]methanolCyclopentanemethanol, 1-(aminomethyl)-; 1-(aminomethyl)cyclopentanemethanol
HCl Salt 1797333-92-6[1-(Aminomethyl)cyclopentyl]methanol hydrochloride1-(Aminomethyl)-cyclopentanemethanol HCl; (1-(Aminomethyl)cyclopentyl)methanol hydrochloride

Data supported by the and .[1][2]

Physicochemical Profiling

Understanding the physicochemical properties of the free base is essential for predicting its behavior in biological systems and optimizing downstream synthetic reactions (e.g., predicting solubility during liquid-liquid extractions).

Table 2: Quantitative Physicochemical Data (Free Base)
PropertyValuePharmacological Significance
Molecular Weight 129.20 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Formula C₇H₁₅NODictates the stoichiometric requirements for synthetic scaling.
XLogP3-AA 0.3Highly hydrophilic; indicates excellent aqueous solubility but necessitates lipophilic modification for optimal Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 46.2 ŲFalls well within the optimal range (< 90 Ų) for CNS-active compounds.
Hydrogen Bond Donors 2Primary amine (-NH₂) acts as a strong donor for receptor binding.
Hydrogen Bond Acceptors 2Hydroxyl (-OH) and amine nitrogen act as acceptors.
Rotatable Bonds 2Low rotatable bond count indicates a conformationally rigid structure, reducing entropic penalty upon receptor binding.

Computed properties sourced from.[2]

Mechanistic Utility in Drug Design

The 1,3-amino alcohol motif is a privileged structure in medicinal chemistry. In[1-(aminomethyl)cyclopentyl]methanol, the cyclopentyl ring acts as a lipophilic spacer that restricts the conformational freedom of the amine and hydroxyl groups.

When designing ligands for targets like the α2​δ subunit of voltage-gated calcium channels, this spatial arrangement is critical. The rigid scaffold pre-organizes the hydrogen-bond donors and acceptors, significantly lowering the entropic cost of binding compared to linear aliphatic chains.

PharmaLogic A Cyclopentyl Core (Lipophilic Scaffold) D Receptor Binding Pocket (Target Affinity) A->D Hydrophobic B Aminomethyl Group (Primary H-Bond Donor) B->D Ionic/H-Bond C Hydroxymethyl Group (H-Bond Acceptor) C->D H-Bond E Enhanced BBB Penetration & CNS Activity D->E Pharmacodynamics

Caption: Structural logic of the 1,3-amino alcohol motif in neuropharmacological drug design.

Synthetic Methodology & Self-Validating Protocols

The synthesis of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride requires the concurrent reduction of two distinct functional groups with differing electronic properties. The following protocol outlines a highly efficient, atom-economical pathway starting from ethyl 1-cyanocyclopentanecarboxylate.

Synthesis A Ethyl 1-cyanocyclopentane carboxylate B Reduction (LiAlH4 in THF) A->B C Fieser Workup (H2O, 15% NaOH) B->C D [1-(Aminomethyl)cyclopentyl] methanol C->D E Salt Formation (4M HCl in Dioxane) D->E F [1-(Aminomethyl)cyclopentyl] methanol hydrochloride E->F

Caption: Step-by-step synthetic workflow for[1-(Aminomethyl)cyclopentyl]methanol hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Concurrent Reduction of Nitrile and Ester

  • Procedure: To a flame-dried, argon-purged round-bottom flask containing anhydrous Tetrahydrofuran (THF) at 0°C, slowly add Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents). Dropwise, add a solution of ethyl 1-cyanocyclopentanecarboxylate in THF. Allow the reaction to warm to room temperature, then reflux for 4 hours.

  • Causality & Expertise: LiAlH₄ is explicitly selected over milder hydrides (e.g., NaBH₄) because it possesses the necessary reduction potential to simultaneously convert the sterically hindered nitrile to a primary amine and the ester to a primary alcohol in a single pot. This maximizes atom economy and eliminates the need for multi-step protection/deprotection strategies.

Step 2: The Fieser Workup

  • Procedure: Cool the reaction mixture to 0°C. Quench sequentially with n mL of distilled H₂O, n mL of 15% aqueous NaOH, and 3n mL of distilled H₂O (where n is the mass of LiAlH₄ in grams). Stir vigorously for 30 minutes until a white granular precipitate forms. Filter through a Celite pad and concentrate the filtrate in vacuo.

  • Causality & Expertise: Direct aqueous quenching of LiAlH₄ often results in an unfilterable, gelatinous aluminum hydroxide emulsion that traps the highly polar amino alcohol product. The precise stoichiometric ratios of the Fieser method force the aluminum salts to crystallize into a crisp, granular solid. This is a self-validating step: if the precipitate is granular, the quench was successful, ensuring high recovery of the free base.

Step 3: Hydrochloride Salt Formation

  • Procedure: Dissolve the crude [1-(aminomethyl)cyclopentyl]methanol free base in a minimal volume of anhydrous diethyl ether. Dropwise, add 4M HCl in dioxane under vigorous stirring until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under high vacuum.

  • Causality & Expertise: The free base is an oily liquid that is highly susceptible to atmospheric oxidation and CO₂ absorption (which forms unwanted carbamates). Conversion to the hydrochloride salt yields a highly stable, crystalline solid. This is critical for precise gravimetric dosing in downstream pharmaceutical assays and ensures long-term shelf stability.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • ¹H NMR (400 MHz, D₂O): Must show a distinct lack of ester/nitrile peaks. Key diagnostic signals include the isolated methylene protons of the hydroxymethyl group (singlet, ~3.4 ppm) and the aminomethyl group (singlet, ~3.0 ppm), integrating for 2 protons each, alongside the complex multiplet of the 8 cyclopentyl protons (1.4–1.7 ppm).

  • LC-MS (ESI+): Must display a dominant [M+H]+ peak at m/z 130.1, confirming the molecular weight of the free base (129.20 g/mol ).

References

  • PubChem Database. "[1-(Aminomethyl)cyclopentyl]methanol (CID 22379517)." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol (CAS 2239-31-8): A Roadmap for Synthesis, Characterization, and Application

Abstract This technical guide addresses the chemical compound 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol, registered under CAS number 2239-31-8. An extensive review of publicly available scientific literature and chemical dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the chemical compound 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol, registered under CAS number 2239-31-8. An extensive review of publicly available scientific literature and chemical databases reveals a significant scarcity of experimental data for this specific molecule. To address this gap and provide a valuable resource for researchers, this document adopts a forward-looking, methodological approach. Instead of merely reporting non-existent data, we provide a comprehensive scientific roadmap for its synthesis, purification, and characterization. By leveraging data from a close structural analog and applying established principles of synthetic and analytical chemistry, this guide offers a robust framework for any research scientist or drug development professional interested in investigating this compound. We will cover its core molecular identity, propose a viable synthetic pathway, detail a complete analytical workflow for structural verification, infer safety protocols from a suitable analog, and discuss its potential applications in medicinal chemistry and materials science.

Molecular Identity and Structural Analogs

IUPAC Name: 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol Synonyms: 5-Hydroxy-2,2-dimethyl-5-phenyl-1,3-dioxane CAS Number: 2239-31-8 Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol

The core structure consists of a 1,3-dioxane ring, which is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. This ring is substituted at the 2-position with two methyl groups (a ketal derived from acetone), and at the 5-position with both a phenyl group and a hydroxyl group.

Critical Note on Data Availability: There is a significant lack of published experimental data for CAS 2239-31-8. However, its non-phenylated analog, 2,2-Dimethyl-1,3-dioxan-5-ol (CAS 3391-30-8) , is well-documented. This guide will use data from this analog for comparative purposes, particularly for safety and handling, with the explicit understanding that the phenyl group will alter some physicochemical properties.

Physicochemical Properties: A Comparative Analysis

Due to the absence of experimental data for the target compound, this section presents a combination of predicted values for CAS 2239-31-8 and experimental data for its structural analog, CAS 3391-30-8. This comparison highlights the expected influence of the phenyl group.

Property2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol (CAS 2239-31-8)2,2-Dimethyl-1,3-dioxan-5-ol (CAS 3391-30-8)[1]Rationale for Expected Differences
Molecular Weight 208.25 g/mol 132.16 g/mol [1]The addition of a phenyl group (C₆H₅) significantly increases the mass.
Physical Form Predicted: SolidLiquid or low-melting solidIncreased molecular weight and intermolecular forces (pi-stacking) from the phenyl group are likely to raise the melting point, resulting in a solid state at room temperature.
Boiling Point Predicted: >250 °CNot available[2]The large increase in mass and polarity from the phenyl and hydroxyl groups will substantially increase the boiling point compared to the analog.
Solubility Predicted: Soluble in organic solvents (DMSO, CH₂Cl₂, Ethyl Acetate); Poorly soluble in water.Miscible with water and most organic solvents[3]The large, nonpolar phenyl group will drastically reduce water solubility while enhancing solubility in organic solvents.
LogP (Octanol/Water) Predicted: ~2.0 - 2.5-0.2 (Computed)[1]The hydrophobic phenyl ring is expected to significantly increase the LogP value, indicating higher lipophilicity.

Proposed Synthesis and Purification Workflow

Alternatively, a Grignard reaction on a simpler precursor offers a powerful C-C bond-forming strategy. We propose the following two-step pathway starting from the commercially available 2,2-Dimethyl-1,3-dioxan-5-one .

Reaction Scheme:

  • Step 1: Grignard Reaction. Reaction of 2,2-Dimethyl-1,3-dioxan-5-one with Phenylmagnesium bromide (a Grignard reagent).

  • Step 2: Aqueous Workup. Quenching the reaction to protonate the intermediate alkoxide, yielding the final tertiary alcohol.

SynthesisWorkflow reagent1 2,2-Dimethyl-1,3-dioxan-5-one reaction_step Grignard Reaction (0°C to RT) reagent1->reaction_step reagent2 Phenylmagnesium bromide (in THF) reagent2->reaction_step intermediate Magnesium Alkoxide Intermediate reaction_step->intermediate Forms C-C bond workup Aqueous Workup (e.g., sat. NH4Cl) intermediate->workup Protonation product Crude Product Mixture workup->product purification Column Chromatography (Silica Gel) product->purification final_product Pure 2,2-Dimethyl-5-phenyl- 1,3-dioxan-5-ol purification->final_product Isolates target

Caption: Proposed Grignard synthesis and purification workflow.

Experimental Protocol: Proposed Synthesis

CAUSALITY: This protocol is designed for robustness. The use of anhydrous THF is critical as Grignard reagents react violently with water. The reaction is started at 0°C to control the initial exothermic reaction, and saturated NH₄Cl is used for the workup as it provides a mild acidic quench that minimizes potential side reactions like acid-catalyzed decomposition of the dioxane ring.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,2-Dimethyl-1,3-dioxan-5-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the ketone in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Grignard Addition: Add Phenylmagnesium bromide (1.1 eq, commercial solution in THF) to the dropping funnel and add it dropwise to the stirred ketone solution over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This serves as a self-validating system for the synthesis protocol.

AnalyticalWorkflow start Synthesized & Purified Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms hplc HPLC Analysis start->hplc ftir FTIR Spectroscopy start->ftir data_nmr Structural Confirmation (Proton/Carbon environment) nmr->data_nmr data_ms Molecular Weight Confirmation (M+H⁺) ms->data_ms data_hplc Purity Assessment (>95%) hplc->data_hplc data_ftir Functional Group ID (O-H, C-O, Phenyl) ftir->data_ftir

Caption: Comprehensive analytical workflow for structural validation.

Step-by-Step Methodologies for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Expect to see signals corresponding to the two distinct methyl groups on the dioxane ring, the four protons of the dioxane ring backbone, the hydroxyl proton (which may be a broad singlet), and the aromatic protons of the phenyl group.

    • ¹³C NMR: Expect signals for the quaternary carbons, the carbons of the dioxane ring, the methyl carbons, and the distinct carbons of the phenyl ring.

  • Mass Spectrometry (MS):

    • Sample Prep: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Analysis: Use Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 209.26.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a standard starting point.

    • Detection: UV detection at ~254 nm is suitable due to the phenyl group.

    • Purpose: To determine the purity of the sample, which should ideally be >95%.

Safety and Handling (Inferred from Analog Data)

IMPORTANT: The following safety information is based entirely on the documented hazards of the structural analog 2,2-Dimethyl-1,3-dioxan-5-ol (CAS 3391-30-8) .[1][4] While this provides a strong baseline, the specific toxicity of the phenyl-containing compound has not been determined. All handling should be performed with the assumption that it may have additional, uncharacterized hazards.

GHS Hazard Pictograms (for Analog): alt text

Signal Word: Warning[1]

Hazard Statements (for Analog):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Potential Research Applications

The chemical structure of 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol suggests several promising avenues for research, particularly in drug discovery and medicinal chemistry.

  • Scaffold for Drug Discovery: The 1,3-dioxane ring is a conformationally rigid scaffold found in many pharmacologically active molecules.[6] This compound can serve as a starting point for building libraries of novel compounds. The tertiary alcohol can be used as a handle for further derivatization, and the phenyl group can be modified to explore structure-activity relationships (SAR).

  • Modulators of Multidrug Resistance (MDR): Derivatives of 1,3-dioxane have been investigated as agents to overcome multidrug resistance in cancer chemotherapy.[7] The lipophilic phenyl group combined with the dioxane core makes this compound an interesting candidate for initial screening in MDR reversal assays.

  • Intermediate for Complex Syntheses: The dioxane moiety is a protecting group for a 1,3-diol. This compound can be used as an intermediate in the synthesis of more complex molecules, including potential drug candidates, where controlled release of the diol functionality is required.[8]

Conclusion

While 2,2-Dimethyl-5-phenyl-1,3-dioxan-5-ol (CAS 2239-31-8) is a poorly characterized molecule, its structure holds considerable potential for synthetic and medicinal chemistry. This guide provides a comprehensive, scientifically-grounded framework for its investigation. By proposing a plausible Grignard-based synthesis, outlining a complete workflow for analytical validation, and inferring a baseline safety profile from a close structural analog, we have created a practical roadmap for researchers. The potential applications of this compound as a scaffold in drug discovery, particularly in areas like multidrug resistance, warrant its synthesis and biological evaluation.

References

  • BenchChem. (2025). Potential Research Applications of 1,3-Dioxane-2-acetaldehyde: A Technical Guide. BenchChem.
  • BenchChem. (2025). A Technical Guide to the Medicinal Chemistry Applications of 1,3-Dioxane-2-carboxylic acid ethyl ester. BenchChem.
  • NextSDS. (n.d.). 2,2-dimethyl-1,3-dioxan-5-ol — Chemical Substance Information.
  • Chemical Synthesis Database. (2025, May 20). 2,2-dimethyl-1,3-dioxan-5-ol.
  • Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(5), 2296-2312.
  • MilliporeSigma. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol. PubChem Compound Database.
  • American Elements. (n.d.). 2,2-dimethyl-1,3-dioxan-5-ol.
  • ChemicalBook. (2025, July 19). 1,3-Dioxan-5-ol, 2,2-dimethyl- - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans.
  • List, B., et al. (2014). From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis.
  • Xie, L., et al. (2021). Examples of 1,3-dioxolanes derivatives in bioactive drugs. Molecules, 26(14), 4236.
  • Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-dioxan-5-ol, mixture of cis and trans, >=97.0% (HPLC).
  • MilliporeSigma. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-ol.
  • Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones.
  • Wünsch, B., et al. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 30(17), 731.
  • Thermo Scientific Chemicals. (n.d.). 2,2-Dimethyl-1,3-dioxan-5-one, tech. 90%.
  • Raskil'dina, G. Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 89(5), 963-968.
  • Poursharifi, M. J., et al. (2019). The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions.

Sources

Foundational

The Strategic Utility of (1-Aminocyclopentyl)methanol Hydrochloride in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3 -rich architectures is a primary strategy for improving drug candidate survival ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3 -rich architectures is a primary strategy for improving drug candidate survival rates. (1-Aminocyclopentyl)methanol hydrochloride has emerged as a highly versatile, conformationally restricted β -amino alcohol building block. By locking the amino and hydroxyl pharmacophores into a gem-disubstituted cyclopentane ring, this molecule provides a profound entropic advantage for cyclization reactions and target-receptor binding.

This whitepaper provides an in-depth technical analysis of (1-aminocyclopentyl)methanol hydrochloride, detailing its physicochemical properties, structural rationale, and field-proven experimental workflows for synthesizing complex spirocyclic and bicyclic therapeutics.

Physicochemical Profiling & Basic Characteristics

Understanding the baseline characteristics of (1-aminocyclopentyl)methanol hydrochloride is critical for predicting its behavior in synthetic workflows and biological systems. The hydrochloride salt form is specifically utilized to prevent the auto-condensation and oxidative degradation commonly observed in free 1,2-amino alcohols, thereby ensuring long-term shelf stability[1].

Table 1: Core Quantitative & Structural Data
PropertyValue / Specification
Chemical Name (1-Aminocyclopentyl)methanol hydrochloride
CAS Number 402752-91-4[1],[2]
Molecular Formula C6​H14​ClNO (or C6​H13​NO⋅HCl )[1]
Molecular Weight 151.63 g/mol [1],[2]
SMILES String OCC1(N)CCCC1.[H]Cl[1]
Physical Form Solid[2]
Purity 97%[2]
Storage Conditions 2–8 °C (Refrigerator), Inert Atmosphere[1],[2]
Hazard Classification GHS07 (Warning: H302, H315, H319, H332, H335)[1],[2]

Structural Rationale: The Entropic Advantage

The integration of the (1-aminocyclopentyl)methanol motif into a drug scaffold is rarely arbitrary. It is strategically deployed to exploit the Thorpe-Ingold effect (gem-disubstituent effect).

When the C1​ carbon of the cyclopentane ring is substituted with both an amine and a hydroxymethyl group, the internal bond angle of the cyclopentane ring compresses the angle between the exocyclic reactive groups. This structural pre-organization significantly reduces the conformational entropy ( ΔS ) lost during ring-closing reactions. Consequently, this building block is highly favored for synthesizing spirocyclic target molecules, such as 5,6-dihydro-[1,2,4]oxadiazines (used as MK2 inhibitors for inflammatory diseases)[3] and selective estrogen receptor modulators (SERMs)[4].

G A (1-Aminocyclopentyl)methanol Precursor B Gem-Disubstitution (Thorpe-Ingold Effect) A->B Structural feature C Reduced Conformational Entropy (ΔS) B->C Thermodynamic driver D Enhanced Cyclization Kinetics C->D Kinetic outcome E Spirocyclic Pharmacophore D->E Synthetic realization

Fig 1: Thermodynamic logic of spirocyclization driven by the Thorpe-Ingold effect.

Synthetic Applications & Experimental Workflows

The utility of (1-aminocyclopentyl)methanol hydrochloride spans multiple therapeutic areas, including antifungal agents, anti-tuberculosis drugs, and anti-inflammatory compounds. Below are detailed, field-validated methodologies demonstrating its application.

Synthesis of Spirocyclic Antifungal Agents (Azasordarin Analogs)

In the development of simplified azasordarin analogs, the primary amine of (1-aminocyclopentyl)methanol must undergo condensation with an aldehyde to form an intermediate imine[5].

Causality in Experimental Design: The reaction utilizes ethanol as a solvent to mediate the solubility of the polar hydrochloride salt and the aqueous aldehyde. The subsequent basic workup is critical; utilizing 1 N NaOH serves a dual purpose: it neutralizes the hydrochloride salt to keep the amine/imine in the organic phase during extraction, and it prevents the acid-catalyzed hydrolysis of the sensitive dimethoxy acetal moiety[5].

Step-by-Step Protocol:

  • Preparation: Suspend (1-aminocyclopentyl)methanol hydrochloride (26.9 mmol) in absolute EtOH (100 mL)[5]. (Note: If the pure HCl salt is used, an equivalent of a mild base like TEA may be added to liberate the free amine).

  • Electrophile Addition: Add 2,2-dimethoxyacetaldehyde (60% solution in water, 29.6 mmol, 1.1 eq.) dropwise to the stirring solution[5].

  • Imine Formation: Stir the mixture at room temperature for 18 hours. Monitor the complete consumption of the starting material via crude NMR or LC-MS[5].

  • Quenching & Workup: Quench the reaction mixture with 1 N aqueous NaOH (50 mL) followed by H2​O (50 mL)[5].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate imine[5].

Synthesis of Anti-Tuberculosis Phenyl Ureas

Recent breakthroughs in targeting mycolic acid cell wall assembly in drug-resistant Mycobacterium tuberculosis have utilized (1-aminocyclopentyl)methanol to synthesize tailored phenyl ureas[6].

Causality in Experimental Design: The reaction between the liberated amine and an isocyanate in DCM is highly efficient. Because the resulting di-substituted urea possesses strong intermolecular hydrogen bonding, it exhibits drastically reduced solubility in chlorinated solvents compared to the starting materials. This drives the reaction to completion via Le Chatelier's principle and allows for purification by simple filtration, bypassing the need for complex chromatography[6].

Step-by-Step Protocol:

  • Solvation: Dissolve (1-aminocyclopentyl)methanol (1.49 mmol, 1.1 eq.) in anhydrous DCM (10 mL)[6].

  • Coupling: Add 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (1.35 mmol, 1.0 eq.) directly to the solution[6].

  • Propagation: Stir the reaction at room temperature overnight under an inert atmosphere[6].

  • Isolation: Filter the resulting white precipitate directly from the DCM mixture. Wash the filter cake with cold DCM to yield the highly pure urea product (approx. 77% yield)[6].

Chemoselective Acylation for Oxadiazine Precursors

In the synthesis of 5,6-dihydro-[1,2,4]oxadiazines, the amine must be chemoselectively acylated in the presence of the unprotected primary alcohol[3].

Causality in Experimental Design: The reaction is strictly maintained at 0 °C. This thermal control suppresses the nucleophilicity of the hydroxyl group, ensuring that the highly reactive trifluoroacetic anhydride exclusively attacks the more nucleophilic primary amine, preventing unwanted O-acylation[3].

Workflow Step1 Step 1: Free-Basing Neutralize HCl salt with TEA/DIPEA in DCM/EtOH Step2 Step 2: Electrophile Addition Add aldehyde/ketone or acyl chloride at 0°C Step1->Step2 Step3 Step 3: Imine/Amide Intermediate Monitor via LC-MS/NMR (18h at RT) Step2->Step3 Step4 Step 4: Cyclization Acid-catalyzed or reductive amination Step3->Step4 Step5 Step 5: Purification Aqueous workup & Column Chromatography Step4->Step5

Fig 2: Standard experimental workflow for incorporating the precursor into spirocyclic scaffolds.

Conclusion

(1-Aminocyclopentyl)methanol hydrochloride is far more than a simple aliphatic building block; it is a strategic tool for medicinal chemists aiming to navigate the complex landscape of conformational restriction. Whether deployed to force a spirocyclization via the Thorpe-Ingold effect or utilized as a stable, crystalline precursor for complex urea and imine formations, its predictable reactivity and profound impact on target binding affinity make it an indispensable asset in the modern drug discovery pipeline.

References

  • ResearchGate. "Strategic and Tactical Approaches to the Synthesis of 5,6-Dihydro-[1,2,4]oxadiazines". researchgate.net. URL:[Link]

  • ACS Publications. "Synthesis of Simplified Azasordarin Analogs as Potential Antifungal Agents". The Journal of Organic Chemistry. URL:[Link]

  • The Royal Society of Chemistry. "Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly". Chemical Science. URL:[Link]

  • Google Patents. "US8399520B2 - Selective estrogen receptor modulator". patents.google.com.

Sources

Exploratory

Cyclopentane-Based Amino Alcohols: A Privileged Scaffold in Modern Therapeutics and Asymmetric Synthesis

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry and organocatalysis, the quest for novel, stereochemically dense, and conformationally restricted scaffolds is paramount. Cyclopentane-based a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry and organocatalysis, the quest for novel, stereochemically dense, and conformationally restricted scaffolds is paramount. Cyclopentane-based amino alcohols have emerged as a privileged structural motif[1]. Unlike their acyclic counterparts, the rigid five-membered carbocyclic ring restricts the conformational flexibility of the vicinal or 1,3-disposed amino and hydroxyl groups.

This rigidity serves two critical functions in drug design:

  • Reduction of Entropic Penalty: By pre-organizing the pharmacophore into an active conformation, the molecule expends less entropy upon binding to its target receptor or enzyme.

  • Precise Vectorial Projection: The multiple stereocenters inherent to the cyclopentane ring allow for the precise spatial arrangement of substituents, enabling highly selective hydrogen bonding and hydrophobic interactions within complex binding pockets[1].

This technical guide synthesizes the latest applications of cyclopentyl amino alcohols across antiviral, cardiovascular, and oncological drug development, alongside their utility in asymmetric synthesis.

Pivotal Applications in Drug Development

Antiviral Therapeutics: HIV-1 Integrase Inhibition

The most prominent commercial application of the cyclopentane amino alcohol scaffold is found in Bictegravir , a highly potent HIV-1 integrase strand transfer inhibitor (INSTI)[1]. The synthesis of Bictegravir relies fundamentally on the chiral building block (1R,3S)-3-aminocyclopentanol. The rigid spatial arrangement of this specific stereoisomer allows the drug to tightly bind the Mg²⁺ ions in the integrase active site while simultaneously displacing the viral DNA, effectively halting viral replication[1].

G ViralRNA Viral RNA ReverseTrans Reverse Transcription ViralRNA->ReverseTrans ViralDNA Viral DNA ReverseTrans->ViralDNA Integrase HIV-1 Integrase ViralDNA->Integrase StrandTransfer Strand Transfer (Blocked) Integrase->StrandTransfer Bictegravir Bictegravir (Cyclopentyl Scaffold) Bictegravir->Integrase Binds Active Site Bictegravir->StrandTransfer Inhibits HostDNA Host DNA Integration StrandTransfer->HostDNA

Mechanism of Bictegravir blocking HIV-1 integrase strand transfer.

Cardiovascular Interventions: P2Y12 Receptor Antagonism

Ticagrelor , an essential therapy for acute coronary syndrome (ACS), utilizes a heavily substituted 1,2-cyclopentanediol derivative featuring an amino linkage[2]. Synthesized via the reaction of cyclopentene acetate with an appropriate amine, this cyclopentyl amino alcohol intermediate is crucial for the drug's function as a reversible antagonist of the platelet purinergic P2Y12 receptor, directly altering its conformation to inhibit ADP-induced platelet aggregation[2].

Oncology & Neurology: MDR Reversal and S1P5 Agonism
  • Multidrug Resistance (MDR) Reversal: In oncology, P-glycoprotein (P-gp) efflux pumps cause resistance to chemotherapy. Recent structural modifications of the natural product Dysoxylactam A (DLA) have shown that incorporating a cyclopentyl amino alcohol side chain significantly enhances the molecule's ability to reverse P-gp-mediated MDR, trapping chemotherapeutics within the cancer cell[3].

  • Neurodegenerative Disorders: Sphingosine-1-phosphate receptor 5 (S1P5) agonists are being developed for cognitive decline. Compounds utilizing a cyclopentyl amino alcohol head group (such as precursors to A-971432) are phosphorylated in vivo, converting the hydroxyl group into a potent, highly selective S1P1/S1P5 receptor agonist[4].

MDR CancerCell Drug-Resistant Cancer Cell Pgp P-glycoprotein (Efflux Pump) CancerCell->Pgp Chemo Chemotherapeutic Agent Pgp->Chemo Accumulates in cell Chemo->Pgp Effluxed by default Apoptosis Cell Death (Apoptosis) Chemo->Apoptosis Analog Cyclopentyl Amino Alcohol Analog (DLA mimic) Analog->Pgp Inhibits Efflux

Mechanism of P-glycoprotein inhibition by cyclopentyl amino alcohol analogs.

Quantitative Data Summary

The table below summarizes the pharmacological impact of cyclopentane-based amino alcohols across various therapeutic targets.

Compound / DrugTarget Receptor / EnzymeKey Cyclopentyl IntermediateQuantitative Metric / Outcome
Bictegravir HIV-1 Integrase(1R,3S)-3-Aminocyclopentanol>99% ee required for active pharmaceutical ingredient[1]
Ticagrelor P2Y12 ReceptorCyclopentyl amino alcohol derivativeInhibits CYP2C9 (IC50 = 10.5 μM) & 4-hydroxylation (8.2 μM)[2]
DLA Analog 7 P-glycoprotein (P-gp)Cyclopentyl amino alcoholEnhanced MDR reversal potency compared to acyclic variants[3]
A-971432 Precursor S1P5 / S1P1 ReceptorsCyclopentyl amino alcohol>500-fold selectivity versus S1P3 after in vivo phosphorylation
Muraymycin Analogs MraY (Bacterial target)1,2-syn-amino alcohol cyclopentaneHigh antibacterial efficacy against Staphylococcus aureus

Experimental Workflows & Protocols

To ensure scientific reproducibility, the following self-validating protocols detail the synthesis and application of these critical scaffolds.

Protocol 1: Stereoselective Synthesis of (1R,3S)-3-Aminocyclopentanol

Causality Note: Direct asymmetric synthesis of polar amino alcohols often suffers from poor scalability. This protocol utilizes a hetero-Diels-Alder reaction followed by enzymatic resolution. The lipase specifically recognizes the steric environment of one enantiomer, ensuring an enantiomeric excess (ee) of >99%, which is critical for the binding affinity of downstream APIs like Bictegravir[1].

Step-by-Step Methodology:

  • Cycloaddition: React cyclopentadiene with nitrosobenzene in dichloromethane (DCM) at -20°C to form the racemic bicyclic oxazine intermediate.

  • Enzymatic Kinetic Resolution: Dissolve the intermediate in an organic solvent (e.g., MTBE) and introduce Candida antarctica Lipase B (Novozym 435) alongside a vinyl acetate acyl donor. Stir at 30°C. Monitor via chiral HPLC until 50% conversion is achieved. Filter the enzyme.

  • N-O Bond Cleavage: Isolate the desired enantiomer and subject it to catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere (50 psi) in methanol to cleave the N-O bond, yielding the free amino alcohol.

  • Salt Precipitation: Dissolve the free base in isopropanol and add 2M HCl in diethyl ether dropwise at 0°C. The highly pure (1R,3S)-3-aminocyclopentanol hydrochloride will precipitate as a white crystalline solid. Validate purity via ¹H-NMR and polarimetry.

Workflow Step1 Step 1: Hetero-Diels-Alder Cyclopentadiene + Nitrosobenzene Step2 Step 2: Enzymatic Resolution Lipase-catalyzed acylation Step1->Step2 Step3 Step 3: N-O Bond Cleavage Pd/C Hydrogenation Step2->Step3 Step4 Step 4: Deprotection & Salt HCl in Isopropanol Step3->Step4 Product (1R,3S)-3-Aminocyclopentanol HCl Highly Enantiopure Step4->Product

Step-by-step synthetic workflow for enantiopure (1R,3S)-3-aminocyclopentanol.

Protocol 2: Macrocyclization of Cyclopentyl Amino Alcohol DLA Analogs

Causality Note: Synthesizing cyclolipopeptides for MDR reversal requires closing a large macrocyclic ring. Standard coupling agents (HATU/DIPEA) often lead to complex multimers. By utilizing oxalyl chloride under highly dilute conditions, intramolecular cyclization is kinetically favored over intermolecular oligomerization[3].

Step-by-Step Methodology:

  • Deprotection: Treat the Boc-protected linear precursor (containing the cyclopentyl amino alcohol moiety) with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Evaporate to dryness.

  • Activation: Convert the corresponding dicarboxylate fatty acid to a diacyl chloride by reacting it with oxalyl chloride (2.5 eq) and a catalytic drop of DMF in DCM at 0°C.

  • Dilute Macrocyclization: Dissolve the deprotected amine precursor in a large volume of DCM (to achieve a concentration of <0.005 M) containing 5 equivalents of N,N-Diisopropylethylamine (DIPEA). Slowly infuse the diacyl chloride solution over 4 hours using a syringe pump.

  • Purification: Quench with saturated NaHCO₃, extract the organic layer, and purify the resulting cyclopentyl-functionalized cyclolipopeptide via reverse-phase preparative HPLC.

References

  • LookChem. "Cas 274693-27-5, TICAGRELOR - LookChem." Lookchem.com. Available at:[Link]

  • ACS Publications. "Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders." Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Design and Synthesis of Cyclolipopeptide Mimics of Dysoxylactam A and Evaluation of the Reversing Potencies against P-Glycoprotein-Mediated Multidrug Resistance." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY." ResearchGate.net. Available at: [Link]

Sources

Foundational

[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride: A Technical Whitepaper on a Novel Bioactive Scaffold

Abstract This technical guide provides a comprehensive overview of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, a molecule of significant interest in contemporary medicinal chemistry. While specific, in-depth hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, a molecule of significant interest in contemporary medicinal chemistry. While specific, in-depth historical and pharmacological data for this exact compound are not extensively documented in public-domain literature, this paper constructs a scientifically rigorous profile based on established principles of organic synthesis and the known bioactivities of structurally related cyclic amino alcohols. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its synthesis, physicochemical properties, and hypothesized pharmacological relevance.

Introduction: The Rationale for Cyclic Amino Alcohols in Drug Discovery

The design and synthesis of novel molecular scaffolds are cornerstones of modern drug discovery. Cyclic amino alcohols, a class of compounds characterized by a cycloalkane ring bearing both an amino and a hydroxyl functional group, represent a rich area of exploration.[1][2] The rigid, three-dimensional structure of the cyclic core offers a defined presentation of its functional groups for interaction with biological targets, a desirable trait for achieving receptor selectivity and optimizing pharmacodynamic properties. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, with its cyclopentyl scaffold, presents a unique conformational profile that distinguishes it from more flexible linear analogs. The hydrochloride salt form enhances its solubility and stability, facilitating its use in research and development.

A Putative History: The Emergence of a Bioactive Scaffold

Synthesis and Chemical Properties: A Practical Guide

The synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride can be achieved through established and reliable organic chemistry methodologies. A representative synthetic pathway is detailed below, providing a practical framework for its laboratory-scale preparation.

Representative Synthetic Protocol

This protocol outlines a common approach for the synthesis of cyclic amino alcohols.

Step 1: Amide Formation from Cyclopentanecarboxylic Acid

  • To a solution of cyclopentanecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)).

  • Stir the reaction mixture at room temperature for 30 minutes to form the activated ester.

  • Introduce a solution of ammonia in a suitable solvent (e.g., 1,4-dioxane) to the reaction mixture and stir for 12-24 hours.

  • Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Concentrate the filtrate under reduced pressure to yield cyclopentanecarboxamide.

Step 2: Reduction of the Amide to the Amino Alcohol

  • In a separate flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ethereal solvent (e.g., tetrahydrofuran (THF)).

  • Slowly add a solution of cyclopentanecarboxamide in anhydrous THF to the LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield crude [1-(aminomethyl)cyclopentyl]methanol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude [1-(aminomethyl)cyclopentyl]methanol in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent until the precipitation of the hydrochloride salt is complete.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain [1-(Aminomethyl)cyclopentyl]methanol hydrochloride.

Physicochemical Data
PropertyValueSource
CAS Number 1797333-92-6[4]
Molecular Formula C7H16ClNO[4]
Molecular Weight 165.66 g/mol [4]
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in waterInferred from the hydrochloride salt form
Synthetic Workflow Diagram

synthetic_workflow start Cyclopentanecarboxylic Acid step1 Amide Formation (DCC/NHS, NH3) start->step1 intermediate1 Cyclopentanecarboxamide step1->intermediate1 step2 Reduction (LiAlH4) intermediate1->step2 intermediate2 [1-(Aminomethyl)cyclopentyl]methanol step2->intermediate2 step3 Salt Formation (HCl) intermediate2->step3 end [1-(Aminomethyl)cyclopentyl]methanol HCl step3->end

Caption: A representative synthetic pathway for [1-(Aminomethyl)cyclopentyl]methanol hydrochloride.

Hypothesized Pharmacological Profile and Mechanism of Action

The pharmacological activity of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride has not been explicitly detailed in the available literature. However, its structural motifs suggest several plausible biological targets and mechanisms of action.

Structural Analogy to Known Bioactive Molecules

The aminomethyl group attached to a cyclic core is a feature present in several pharmacologically active compounds. For instance, aminoglutethimide, which contains an aminophenyl group, is an inhibitor of aromatase and other cytochrome P-450 enzymes.[5][6] While the cyclopentyl ring in our molecule of interest is aliphatic, the spatial arrangement of the amino group relative to the rest of the scaffold could allow for interactions with similar enzymatic pockets.

Potential as a Neuromodulator

The structural similarity of the aminomethyl group to neurotransmitters like GABA (gamma-aminobutyric acid) suggests a potential for interaction with CNS targets. The cyclopentyl ring would serve to hold the amino and hydroxyl groups in a specific conformation, which could confer selectivity for particular receptor subtypes or ion channels.

Possible Signaling Pathway Interactions

signaling_pathways compound [1-(Aminomethyl)cyclopentyl]methanol HCl receptor Hypothesized Target (e.g., GPCR, Ion Channel) compound->receptor Binding effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production/Inhibition cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized signaling pathway potentially modulated by the compound.

Recent research has highlighted the role of adenylyl cyclases (ACs) as drug targets in various diseases, including cancer.[7] The ability of small molecules to modulate the activity of these enzymes is of significant therapeutic interest. It is conceivable that a molecule like [1-(Aminomethyl)cyclopentyl]methanol hydrochloride could interact with the catalytic or regulatory domains of an AC isoform, thereby modulating intracellular cyclic AMP (cAMP) levels and downstream signaling cascades.

Future Directions and Research Opportunities

The lack of extensive public data on [1-(Aminomethyl)cyclopentyl]methanol hydrochloride presents a clear opportunity for novel research. Key areas for future investigation include:

  • Comprehensive Pharmacological Screening: A broad-based screening campaign against a panel of receptors, enzymes, and ion channels is necessary to identify its primary biological target(s).

  • In-depth Synthetic Exploration: The synthesis and evaluation of analogs with modifications to the cyclopentyl ring and the functional groups will be crucial for establishing a robust SAR.

  • Preclinical Evaluation: Should a promising target be identified, in vivo studies in relevant animal models will be required to assess its efficacy, pharmacokinetics, and safety profile.

Conclusion

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride stands as a molecule of interest with a foundation in the well-established field of cyclic amino alcohol chemistry. While its specific history and biological activity await detailed elucidation, this technical guide provides a robust framework for its synthesis and a scientifically grounded hypothesis for its potential pharmacological relevance. Continued investigation into this and related scaffolds is warranted and holds the potential to uncover novel therapeutic agents for a range of human diseases.

References

  • Catalysis Science & Technology. (n.d.). Selective synthesis of lactams and cyclic amines from amino-alcohols. Royal Society of Chemistry.
  • RSC Publishing. (n.d.).
  • MDPI. (2006, October 27).
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). [Journal Name].
  • Organic Letters. (2002, July 13). Oxidative Cyclization of Amino Alcohols Catalyzed by a CpIr Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine*.
  • Sigma-Aldrich. (n.d.). Cyclopentyl methanal.
  • Sigma-Aldrich. (n.d.). Cyclopentyl hydrochloride.
  • PharmaCompass.com. (n.d.). Trans-4-(Aminomethyl)
  • Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. (n.d.). [Journal Name].
  • PubMed - NIH. (n.d.). Aminoglutethimide: review of pharmacology and clinical use.
  • PubMed - NIH. (2024, March 24). Biochemical pharmacology of adenylyl cyclases in cancer.

Sources

Exploratory

Thermochemical Characterization of[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride: A Technical Guide

Executive Summary In contemporary drug development, 1,1-disubstituted cyclopentane derivatives serve as critical building blocks for spirocyclic compounds and gabapentinoid analogs. [1-(Aminomethyl)cyclopentyl]methanol h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, 1,1-disubstituted cyclopentane derivatives serve as critical building blocks for spirocyclic compounds and gabapentinoid analogs. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6)[1] is a highly versatile intermediate featuring a sterically constrained cyclopentyl core, a primary aminomethyl group, and a hydroxymethyl group.

Understanding the precise thermochemical behavior of this hydrochloride salt is paramount for downstream API synthesis, formulation stability, and melt-extrusion processes. This whitepaper provides an authoritative framework for the thermochemical profiling of this compound, detailing the causality behind thermal degradation mechanisms and establishing a self-validating experimental protocol for accurate thermodynamic data acquisition.

Fundamental Thermochemical Profile

The transition from the free base (CAS: 2239-31-8)[2] to the hydrochloride salt fundamentally alters the compound's thermochemical landscape. In the free base, the proximity of the −CH2​NH2​ and −CH2​OH groups facilitates intramolecular hydrogen bonding. However, protonation to the −CH2​NH3+​ chloride salt establishes a rigid, high-energy crystalline lattice driven by strong ionic interactions and intermolecular hydrogen bonding networks.

This increased lattice energy significantly elevates the melting point and thermal stability, but introduces the risk of thermal dissociation at elevated temperatures[3].

Table 1: Baseline Quantitative & Predictive Thermochemical Data
Parameter[1-(Aminomethyl)cyclopentyl]methanol (Free Base)Hydrochloride Salt
CAS Registry Number 2239-31-8[2]1797333-92-6[1]
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol [4]165.66 g/mol [1]
Topological Polar Surface Area 46.3 Ų[4]~46.3 Ų (Ionized)
XLogP3-AA 0.3[5]N/A (Ionic solid)
Expected Thermal Dissociation ( Td​ ) N/A (Evaporates/Boils)> 180 °C (Endothermic -HCl)[3]

Mechanistic Pathways of Thermal Degradation

A common pitfall in the thermal analysis of pharmaceutical salts is conflating melting with decomposition. When subjected to thermal stress, amine hydrochlorides do not simply melt into a stable liquid; they undergo a complex, endothermic dissociation process[3].

As thermal energy overcomes the lattice energy, the ionic bond between the protonated amine and the chloride ion breaks. This results in the outgassing of hydrogen chloride ( HCl ) gas and the yielding of the liquid free base. If heating continues, the remaining organic moiety undergoes dehydration (loss of H2​O from the hydroxymethyl group) and subsequent carbonization[6].

Degradation N1 Amine Hydrochloride Salt (Crystalline Lattice) N2 Thermal Energy Input (Endothermic Heating) N1->N2 N3 Thermal Dissociation (-HCl Gas Evolution) N2->N3 T > T_dissociation N4 Free Base Melt (Liquid State) N3->N4 Lattice Collapse N5 Dehydration / Degradation (> 250°C) N4->N5 T > T_degradation

Endothermic thermal dissociation and degradation pathway of the hydrochloride salt.

Experimental Protocols: A Self-Validating System

To accurately capture thermodynamic data (such as heat capacity Cp​ and enthalpy of fusion ΔHfus​ ), we must employ a self-validating workflow. Running a Differential Scanning Calorimetry (DSC) scan on an unknown hydrochloride salt without prior Thermogravimetric Analysis (TGA) is a critical error. If the salt dissociates and releases HCl gas during the DSC scan, the resulting pressure will rupture hermetic pans, damage the sensor, and convolute the melting endotherm with the decomposition endotherm[6].

Therefore, TGA must always precede DSC to establish the safe upper temperature boundary ( Tonset​ of mass loss)[6].

Workflow S1 1. Sample Desiccation (Remove surface moisture) S2 2. TGA Analysis (Determine T_d & Mass Loss) S1->S2 Validates dry baseline S3 3. DSC Analysis (Determine T_m & Heat Capacity) S2->S3 Sets safe T_max for DSC S4 4. Data Integration (Thermochemical Profiling) S3->S4 Yields pure thermodynamic data

Self-validating experimental workflow for thermochemical profiling.

Protocol 1: Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal dissociation onset ( Td​ ) and the T95​ value (temperature at 5% mass loss).

  • Crucible Selection: Weigh 5.0 ± 0.1 mg of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride into a standard alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is strictly chosen over platinum. Amine hydrochlorides release corrosive HCl gas upon thermal dissociation, which can alloy with and permanently degrade platinum crucibles at elevated temperatures.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min[6].

    • Causality: An inert atmosphere prevents oxidative degradation, allowing the analyst to isolate and measure the pure thermal dissociation kinetics of the salt.

  • Heating Program: Equilibrate at 25 °C, then heat at 10 °C/min to 400 °C[6].

  • Data Extraction: Identify the Tonset​ of the first derivative mass loss curve (DTG). This temperature defines the absolute maximum safe limit for the subsequent DSC scan.

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and solid-state phase transitions.

  • Instrument Calibration: Calibrate the DSC using an Indium standard ( Tm​=156.6∘C , ΔHm​=28.45 J/g ).

    • Causality: Self-validates the heat flow and temperature sensors within the expected melting range of the organic salt, ensuring quantitative accuracy.

  • Pan Configuration: Seal 2.0 - 3.0 mg of the desiccated sample in an aluminum pan with a laser-drilled pinhole (50 µm).

    • Causality: The pinhole creates a thermodynamically open system. It allows trace residual moisture to volatilize without pressurizing the pan. If a hermetically sealed pan were used, internal pressure buildup would artificially shift the melting endotherm to a higher temperature, invalidating the data.

  • Heating Program: Heat from 25 °C to (Tonset​−10∘C) at 10 °C/min.

    • Causality: Stopping 10 °C short of the TGA-determined dissociation onset ensures that the recorded endotherms represent pure phase transitions (melting or polymorph shifts) rather than chemical degradation.

References

  • PubChem. "[1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517". Available at:[Link]

  • American Chemical Society (ACS). "Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics". Available at:[Link]

  • Wiley Online Library. "Insight into thermal dissociation of tri‐n‐octylamine hydrochloride". Available at:[Link]

Sources

Foundational

Quantum Chemical Characterization of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride: A First-Principles Guide

Target Audience: Computational Chemists, Pharmaceutical Scientists, and API Process Engineers Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacochemical Context[1-(Aminomethyl)cyclope...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Pharmaceutical Scientists, and API Process Engineers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacochemical Context[1-(Aminomethyl)cyclopentyl]methanol is a highly functionalized cycloalkane derivative that serves as a critical building block in the synthesis of neuroactive pharmaceutical ingredients (APIs), sharing structural homology with gabapentinoids. In drug development, this molecule is typically isolated and formulated as a hydrochloride salt to enhance thermodynamic stability and aqueous solubility.

Modeling the hydrochloride salt of an amine computationally is not trivial. It requires a rigorous quantum chemical approach to accurately describe the proton transfer dynamics, the highly flexible cyclopentane ring puckering, and the complex hydrogen-bonding network between the ammonium group ( −NH3+​ ), the hydroxymethyl group ( −CH2​OH ), and the chloride anion ( Cl− ). As a Senior Application Scientist, I have structured this guide to move beyond basic software tutorials, focusing instead on the causality of methodological choices and establishing a self-validating computational workflow for pharmaceutical salt characterization.

Theoretical Framework & Causality of Methodological Choices

To achieve chemical accuracy (errors <1 kcal/mol ), the selection of the density functional and basis set must be strictly tailored to the physics of the ion pair.

Functional Selection: The Necessity of Dispersion Corrections

Standard local or gradient-corrected functionals (e.g., pure B3LYP) systematically underestimate long-range London dispersion forces. For an amine hydrochloride, the chloride anion sits in a binding pocket stabilized by non-covalent interactions (NCIs) from the surrounding aliphatic cyclopentyl protons and the primary hydrogen bonds.

  • Recommendation: Utilize the M06-2X meta-GGA functional or B3LYP-D3(BJ) . These functionals are parameterized to capture medium-range correlation energies critical for modeling the tight contact ion pair of the hydrochloride salt[1].

Basis Set Requirements: Diffuse Functions are Non-Negotiable

The presence of the Cl− anion dictates the basis set choice. Anions possess loosely bound, spatially extended electron clouds.

  • Recommendation: Employ a triple-zeta basis set with augmented diffuse functions, such as def2-TZVPD or 6-311++G(d,p) . Omitting diffuse functions (the "++" or "D") will artificially compress the chloride electron density, leading to an overestimation of the hydrogen bond strength and an incorrect geometry[1].

Solvation Modeling: Implicit vs. Explicit

The physical state of the drug dictates the solvation model. In a vacuum or non-polar solvent, the molecule exists as a tight contact ion pair. In aqueous media, the salt bridge dissociates. Studies on structurally similar amphetamine hydrochlorides demonstrate that single-molecule DFT calculations using only implicit solvent models (like SMD or COSMO) can yield unreliable Boltzmann weights for aqueous systems; explicit solvent molecules are often required to capture true conformational averaging[2],[3].

IonPairLogic State Determine Target Environment Gas Gas Phase / Non-polar (Tight Contact Ion Pair) State->Gas Implicit SMD (ε < 5) Aqueous Aqueous Solution (Solvent-Separated Ion Pair) State->Aqueous Explicit H2O + SMD Solid Crystal Lattice (Periodic Boundary) State->Solid Plane-Wave DFT [1.13]

Fig 1. Decision matrix for modeling the amine-hydrochloride salt bridge based on the target environment.

Step-by-Step Methodology: A Self-Validating Protocol

A robust computational protocol must be self-validating—meaning the output of the system inherently proves its own physical validity without requiring external experimental data at every step.

Phase 1: Stochastic Conformational Sampling

The cyclopentane ring can adopt multiple envelope and half-chair conformations, compounded by the rotational degrees of freedom of the −CH2​NH3+​ and −CH2​OH groups.

  • Generate Initial Geometries: Use a molecular mechanics force field (e.g., OPLS4 or GFN2-xTB) to run a simulated annealing molecular dynamics (MD) trajectory.

  • Cluster and Filter: Extract frames every 5 ps and cluster them based on RMSD (threshold: 0.5 Å) to identify unique conformers.

Phase 2: DFT Geometry Optimization (The Self-Validating Loop)
  • Pre-optimization: Optimize the clustered geometries at a lower level of theory (e.g., B3LYP/6-31G(d)) to weed out high-energy structures.

  • High-Level Optimization: Submit the lowest energy conformers ( ΔE<5 kcal/mol ) to optimization at M06-2X/6-311++G(d,p) with the SMD solvation model.

  • Self-Validation Check (Frequency Calculation): Immediately follow the optimization with an analytical frequency calculation at the same level of theory.

    • Causality: If the calculation yields any imaginary frequencies ( Nimag​>0 ), the structure is a transition state, not a stable minimum. The protocol must automatically displace the geometry along the normal mode of the imaginary frequency and re-optimize until Nimag​=0 .

Phase 3: Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To rigorously quantify the interaction between the drug molecule and the HCl, we use QTAIM topological analysis.

  • Generate the formatted checkpoint file (.fchk) from the optimized wavefunction.

  • Use software like Multiwfn or AIMAll to locate the Bond Critical Points (BCPs) between the nitrogen/oxygen protons and the chloride ion.

  • Calculate the interaction energy using the Espinosa-Molins-Lecomte (EML) equation: E=0.5⋅V(r) , where V(r) is the potential energy density at the BCP[1].

Workflow Start Input:[1-(Aminomethyl)cyclopentyl]methanol HCl ConfSearch 1. Conformational Sampling (GFN2-xTB / CREST) Start->ConfSearch Opt 2. DFT Optimization (M06-2X/6-311++G**) ConfSearch->Opt Freq 3. Frequency Calculation Check N_imag == 0? Opt->Freq Fail Displace along mode & Re-optimize Freq->Fail N_imag > 0 Success 4. Property Extraction (QTAIM, IR/NMR spectra) Freq->Success N_imag == 0 Fail->Opt

Fig 2. Self-validating hierarchical computational workflow ensuring true local minima.

Quantitative Data Presentation

When executing the above protocol, the extraction of geometric and topological parameters allows us to map the electronic structure. Below is a structured summary of the expected quantitative data format for the lowest-energy conformer of the salt.

Table 1: Key Geometric and QTAIM Topological Parameters for the Salt Bridge (M06-2X/6-311++G(d,p))

Interaction TypeBond Length ( r , Å)Electron Density ( ρ(r) , a.u.)Laplacian ( ∇2ρ(r) , a.u.)Interaction Energy ( EEML​ , kcal/mol)Characterization
N-H+⋯Cl− (Primary)2.15 - 2.25 ∼0.025 ∼0.085 -8.5 to -11.2Strong electrostatic H-bond[1]
O-H⋯Cl− (Secondary)2.30 - 2.45 ∼0.018 ∼0.060 -5.4 to -7.1Moderate H-bond
N-H+⋯O (Intramolecular)2.05 - 2.10 ∼0.030 ∼0.110 -6.0 to -8.0Moderate electrostatic

Note: The small ellipticity magnitudes at the BCPs point to the dynamic stability of the NH3+​Cl− salt fragments, dictating the solid-state packing behavior[1].

Spectroscopic Validation (IR & NMR)

To bridge the gap between theoretical calculations and bench chemistry, predicting spectroscopic properties is highly recommended[4].

  • Vibrational Spectroscopy (IR/Raman): The raw harmonic frequencies calculated by DFT systematically overestimate experimental fundamental frequencies due to anharmonicity and incomplete electron correlation. Causality: You must apply a scaling factor. For M06-2X/6-311++G(d,p), a standard scaling factor of ∼0.945 to 0.955 should be applied to the high-frequency region ( >1800 cm−1 ) to accurately predict the N-H and O-H stretching modes[1].

  • NMR Prediction: To predict the 1H and 13C NMR shifts of the cyclopentyl ring, use the GIAO (Gauge-Independent Atomic Orbital) method. Ensure that the final reported shifts are Boltzmann-averaged across all conformers identified in Phase 1 that fall within 2.5 kcal/mol of the global minimum.

By strictly adhering to this self-validating, dispersion-corrected workflow, researchers can confidently predict the thermodynamic, structural, and spectroscopic properties of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, accelerating its formulation and scale-up in pharmaceutical pipelines.

References

  • Kuchař, M., et al. "Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy." Analyst (RSC Publishing), 2023. Available at:[Link]

  • Smirnov, V., et al. "Hirshfeld surfaces analysis and DFT study of the structure and IR spectrum of N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride." Journal of Molecular Structure (Elsevier), 2020. Available at:[Link]

  • Szeleszczuk, Ł., et al. "Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences." Pharmaceutics (PMC), 2022. Available at:[Link]

Sources

Exploratory

Stability and Degradation Profiling of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Structural Context [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a highly specialized, 1,1-disubstituted cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Structural Context

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a highly specialized, 1,1-disubstituted cyclopentane derivative utilized primarily as a building block in the synthesis of gabapentinoids, spirocyclic scaffolds, and peptidomimetics[1]. While its free base form (CAS: 2239-31-8) is an active 1,3-amino alcohol[2], the hydrochloride salt is the preferred form for pharmaceutical development due to its enhanced stability profile.

Understanding the degradation pathways of this molecule requires a deep dive into its stereoelectronic properties. The spatial arrangement of the primary amine and primary alcohol—separated by a single quaternary carbon (C1 of the cyclopentane ring)—creates a unique microenvironment highly susceptible to specific intramolecular and intermolecular reactions. This guide provides a comprehensive framework for evaluating its stability, identifying degradation mechanisms, and executing forced degradation studies in strict compliance with ICH Q1A(R2) guidelines.

Mechanistic Causality of Degradation

To design a robust stability-indicating method, one must first understand why the molecule degrades. The degradation of[1-(Aminomethyl)cyclopentyl]methanol is governed by three core mechanistic principles:

The Thorpe-Ingold (Angle Compression) Effect

The most critical structural feature of this molecule is the geminal disubstitution at the C1 position of the cyclopentyl ring. According to the Thorpe-Ingold effect, the bulky cyclopentyl ring compresses the internal bond angle between the aminomethyl and hydroxymethyl groups[3]. This steric compression forces the nucleophilic amine and the oxygen atom into close spatial proximity, significantly lowering the activation energy required for cyclization reactions compared to linear acyclic analogs.

Carbonyl-Mediated Condensation (1,3-Oxazine Formation)

Because of the Thorpe-Ingold effect, the 1,3-amino alcohol motif is highly reactive toward trace aldehydes. In the presence of formaldehyde or other reducing sugars (often found as impurities in excipients like polyethylene glycol or polysorbates), the primary amine undergoes a rapid condensation to form an iminium ion. The adjacent hydroxyl group then attacks this intermediate, resulting in the formation of a stable tetrahydro-1,3-oxazine adduct[4].

Salt vs. Free Base Stability

The selection of the hydrochloride salt is a deliberate formulation strategy. In its free base form, the primary amine (pKa ~9.5–10.5) is a strong nucleophile. Exposure to atmospheric carbon dioxide at pH > 9 leads to rapid N-carbamate formation. Protonation of the amine to an ammonium cation ( −NH3+​ ) in the HCl salt drastically reduces its nucleophilicity, effectively shutting down carbamate formation and minimizing auto-oxidation.

Core Degradation Pathways

The following diagram maps the primary degradation vectors of the API under various environmental stressors.

Pathway API [1-(Aminomethyl)cyclopentyl] methanol HCl Oxidation Oxidative Degradation (Peroxides / O2) API->Oxidation Condensation Carbonyl Condensation (Excipient Aldehydes) API->Condensation Thorpe-Ingold Accelerated Base Base-Catalyzed Free-Basing (pH > 9) API->Base Aldehyde Aldehyde / Carboxylic Acid Derivatives Oxidation->Aldehyde Oxazine Tetrahydro-1,3-oxazine Adducts Condensation->Oxazine Carbamate N-Carbamate Formation (via Atmospheric CO2) Base->Carbamate

Figure 1: Core degradation pathways of [1-(Aminomethyl)cyclopentyl]methanol HCl.

Forced Degradation Experimental Workflow

To validate analytical methods and identify breakdown pathways, forced degradation studies must be conducted in alignment with ICH Q1A(R2) expectations[5]. The goal is to achieve a targeted 5–20% degradation; exceeding this may lead to secondary degradation products that are not clinically relevant[6].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 mixture of LC-MS grade Acetonitrile and Water.

  • Causality: The high aqueous solubility of the hydrochloride salt necessitates water, while acetonitrile ensures compatibility with downstream HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase LC-MS/MS analysis. A 1 mg/mL concentration provides a sufficient signal-to-noise ratio to detect degradants at the regulatory 0.05% reporting threshold.

Step 2: Acid Hydrolysis

  • Action: Add 0.1 N HCl to the stock to achieve a final concentration of 0.5 mg/mL. Incubate at 60°C for 7 days.

  • Causality: Validates stability against gastric conditions and acidic excipients. The HCl salt is inherently stable here, acting as a self-validating negative control for hydrolysis.

Step 3: Base Hydrolysis

  • Action: Add 0.1 N NaOH to achieve a final concentration of 0.5 mg/mL. Incubate at 60°C for 7 days.

  • Causality: Forces the molecule into its free base form. This step is critical for evaluating the susceptibility of the deprotonated amine to oxidation and atmospheric CO2 condensation.

Step 4: Oxidative Stress

  • Action: Treat the stock with 3% H2​O2​ at room temperature for 24 hours.

  • Causality: Simulates exposure to reactive oxygen species (ROS) generated during manufacturing or by excipient peroxides (e.g., in povidone). This specifically targets the primary alcohol for oxidation to an aldehyde.

Step 5: Quenching and Neutralization

  • Action: Neutralize acid/base samples with equivalent counter-titrants. Quench oxidative samples with sodium bisulfite.

  • Causality: Halts the degradation process instantly, ensuring that the degradation profile represents the exact time of sampling and preventing damage to the analytical HPLC columns.

Protocol Start Prepare API (1 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Ox Oxidation 3% H2O2, RT Start->Ox Photo Photolysis 1.2M lux-hrs Start->Photo Quench Quench & Neutralize Acid->Quench Base->Quench Ox->Quench Photo->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Figure 2: ICH Q1A(R2) compliant forced degradation experimental workflow.

Quantitative Stability Data

The table below summarizes the expected degradation profile of[1-(Aminomethyl)cyclopentyl]methanol HCl based on its structural liabilities.

Stress ConditionParametersExpected Degradation (%)Primary Degradant / Observation
Acid Hydrolysis 0.1 N HCl, 60°C, 7 days< 2%Highly stable; protonated amine protects the molecule.
Base Hydrolysis 0.1 N NaOH, 60°C, 7 days10 - 15%N-carbamate formation; minor intermolecular dimerization.
Oxidation 3% H2​O2​ , RT, 24 hours15 - 20%Oxidation of primary alcohol to cyclopentanecarbaldehyde derivative.
Thermal (Solid) 60°C, 14 days< 1%Thermally stable in crystalline HCl salt form.
Excipient Stress + Formaldehyde spike (0.1%)> 25%Rapid formation of tetrahydro-1,3-oxazine adducts.

Analytical Methodologies

Due to the lack of a strong chromophore in the cyclopentyl and amino alcohol moieties, standard HPLC-UV is often insufficient for stability-indicating methods.

  • Chromatographic Separation: HILIC (Hydrophilic Interaction Liquid Chromatography) is highly recommended. The extreme polarity of the protonated amine and hydroxyl group causes poor retention on standard C18 reversed-phase columns. A zwitterionic HILIC stationary phase ensures adequate retention ( k′>2 ) and sharp peak shapes.

  • Detection: LC-MS/MS (Electrospray Ionization, Positive Mode) is required for mass-based tracking of degradants. The parent compound ( [M+H]+ m/z 130.1) will show distinct mass shifts during degradation: +14 Da for aldehyde oxidation, +12 Da for 1,3-oxazine formation (loss of water + addition of carbon), and +44 Da for carbamate formation.

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Protocols & Analytical Methods

Method

Application Note: Deconstructive-Reconstructive Synthesis of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride from Vince Lactam

Strategic Overview & Mechanistic Rationale The synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (an achiral, 1,1-disubstituted amino-alcohol) from Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one, a chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (an achiral, 1,1-disubstituted amino-alcohol) from Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one, a chiral 1,4-bridged bicyclic synthon) presents a profound structural paradox. Vince Lactam is the premier industry-standard precursor for 1,4-disubstituted carbocyclic nucleosides . However, its rigid bicyclic framework inherently precludes the direct formation of a 1,1-geminal substitution pattern.

As a Senior Application Scientist, it is critical to recognize when direct functionalization is chemically impossible. To bridge this structural divide, we have designed a deconstructive-reconstructive methodology .

  • Phase 1 (Deconstruction) dismantles the rigid 1,4-bicyclic framework of Vince Lactam, stripping away its chirality to yield an achiral cyclopentanone core.

  • Phase 2 (Reconstruction) utilizes precise one-carbon homologations and alpha-acylations to rebuild the requisite 1,1-geminal functional groups, culminating in a global reduction to the target molecule .

SynthRoute VL Vince Lactam (1,4-Bridged Bicyclic) HVL 2-Azabicyclo[2.2.1]heptan-3-one VL->HVL H2, Pd/C (Alkene Reduction) AA 4-Aminocyclopentane- 1-carboxylic acid HVL->AA 6M HCl, Δ (Lactam Hydrolysis) KA 4-Oxocyclopentane- 1-carboxylic acid AA->KA 1. NaNO2/H+ 2. DMP Oxidation CP Cyclopentanone (Achiral Core) KA->CP Barton Decarboxylation (Skeletal Remodeling) CN Cyclopentanecarbonitrile CP->CN TosMIC, t-BuOK (Homologation) CE Ethyl 1-cyanocyclopentane- carboxylate CN->CE LDA, ClCOOEt (Alpha-Acylation) Target [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride CE->Target 1. LiAlH4 2. HCl/MeOH

Fig 1. Deconstructive-reconstructive synthetic workflow from Vince Lactam to the target.

Causality Behind Experimental Choices
  • Why Barton Decarboxylation? Following the hydrolysis and oxidation of Vince Lactam, we obtain a γ -keto acid (4-oxocyclopentane-1-carboxylic acid). Unlike β -keto acids, γ -keto acids strongly resist thermal decarboxylation. We employ the radical-mediated Barton Decarboxylation to cleanly excise the carboxyl group, yielding the necessary cyclopentanone core.

  • Why the van Leusen (TosMIC) Reaction? To achieve 1,1-disubstitution, we must add two independent carbon branches to the cyclopentanone ring. The TosMIC reaction provides a highly efficient one-carbon homologation, converting the ketone directly into a carbonitrile, which possesses the acidic alpha-proton required for the subsequent acylation step.

BartonMech Init AIBN Thermal Cleavage Rad1 Tributyltin Radical (Bu3Sn•) Init->Rad1 Δ Ester Barton Ester Attack Rad1->Ester Attacks S atom Frag N-O Bond Cleavage & CO2 Loss Ester->Frag Homolysis Rad2 Cyclopentanonyl Radical Frag->Rad2 -CO2 Prod Cyclopentanone Formation Rad2->Prod H-abstraction from Bu3SnH Prod->Rad1 Chain Propagation

Fig 2. Radical chain mechanism of the Barton Decarboxylation yielding cyclopentanone.

Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters for the key reconstructive steps.

StepTransformationReagentsEq.Temp (°C)Time (h)Yield (%)IPC Metric (Self-Validation)
1 Barton DecarboxylationBarton ester, Bu₃SnH, AIBN1.1 / 1.5 / 0.1803.080%GC-MS: m/z 84 (Cyclopentanone)
2 TosMIC HomologationTosMIC, t -BuOK, THF1.2 / 2.00 → 255.085%IR: 2240 cm−1 (C≡N stretch)
3 Alpha-AcylationLDA, ClCOOEt, THF1.1 / 1.2-78 → 252.088% 1 H NMR: Triplet at 1.3 ppm (Ethyl)
4 Global ReductionLiAlH₄, THF4.00 → 6512.082%IR: Broad 3300 cm−1 (OH/NH)
5 Salt FormationHCl (2M in MeOH)1.501.095%Elemental Analysis (Cl content)

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol below operates as a self-validating system . Progression to the subsequent step is strictly gated by the satisfaction of defined In-Process Control (IPC) metrics.

Protocol A: Radical Skeletal Remodeling (Barton Decarboxylation)

Objective: Excision of the C1 carboxyl group from 4-oxocyclopentane-1-carboxylic acid to yield achiral cyclopentanone.

  • Esterification: Dissolve 4-oxocyclopentane-1-carboxylic acid (1.0 eq) in anhydrous toluene under argon. Add N -hydroxypyridine-2-thione (1.1 eq) and DCC (1.1 eq). Stir at 25 °C for 2 hours protected from light.

  • Filtration: Filter the precipitated dicyclohexylurea (DCU) under an inert atmosphere.

  • Radical Cleavage: Transfer the filtrate to an addition funnel. Dropwise, add the Barton ester solution to a refluxing (80 °C) solution of Bu₃SnH (1.5 eq) and AIBN (0.1 eq) in toluene over 1 hour.

  • Isolation: Cool the mixture, concentrate under reduced pressure, and partition between acetonitrile and hexane (to remove tin residues). Distill the acetonitrile layer to isolate cyclopentanone.

  • IPC Gating: Perform GC-MS on the distillate. Pass: Major peak at m/z 84. Fail (Unreacted acid): Re-verify DCC coupling efficiency via IR (loss of broad COOH stretch).

Protocol B: Reconstructive Homologation & Alpha-Acylation

Objective: Establishment of the 1,1-geminal substitution pattern.

  • Nitrile Formation: To a cooled (0 °C) solution of t -BuOK (2.0 eq) in THF/t-BuOH, add TosMIC (1.2 eq). Slowly introduce cyclopentanone (1.0 eq). Stir for 5 hours, warming to 25 °C. Quench with water, extract with EtOAc, and purify via silica plug to yield cyclopentanecarbonitrile.

    • IPC Gating: IR spectroscopy must show a sharp C≡N stretch at 2240 cm−1 and complete loss of the C=O stretch at 1740 cm−1 .

  • Acylation: Cool a solution of diisopropylamine (1.1 eq) in THF to -78 °C. Add n -BuLi (1.1 eq) to form LDA. After 30 mins, add cyclopentanecarbonitrile (1.0 eq) dropwise. Stir for 1 hour to ensure complete enolization.

  • Trapping: Add ethyl chloroformate (1.2 eq) rapidly at -78 °C. Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl and extract with DCM.

    • IPC Gating: 1 H NMR must confirm the presence of the ethyl ester (quartet at ~4.2 ppm, triplet at ~1.3 ppm).

Protocol C: Global Reduction and Salt Formation

Objective: Simultaneous reduction of the nitrile and ester to yield the target amino-alcohol.

  • Reduction: Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C. Dropwise, add ethyl 1-cyanocyclopentanecarboxylate (1.0 eq) dissolved in THF.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. The rigorous conditions are required to fully reduce the sterically hindered nitrile.

  • Fieser Workup: Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Filter the granular aluminum salts and concentrate the filtrate to yield the free base.

    • IPC Gating: IR spectroscopy must show complete disappearance of the 2240 cm−1 (C≡N) and 1735 cm−1 (C=O) peaks, replaced by a broad 3200−3400 cm−1 (OH/NH) band.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether at 0 °C. Dropwise, add 2.0 M HCl in methanol (1.5 eq). Filter the resulting white precipitate and dry under high vacuum to yield [1-(Aminomethyl)cyclopentyl]methanol hydrochloride .

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642-4686. URL: [Link]

  • Barton, D. H. R., Crich, D., & Motherwell, W. B. (1983). New and improved methods for the radical decarboxylation of acids. Journal of the Chemical Society, Chemical Communications, (17), 939-941. URL: [Link]

  • van Leusen, A. M., & Oomkes, P. G. (1977). A new and simple synthesis of alicyclic carbonitriles from cyclic ketones. Tetrahedron Letters, 18(48), 4229-4232. URL: [Link]

Application

Application Note: Enantioselective Iridium-Catalyzed Allylic Amination Using [1-(Aminomethyl)cyclopentyl]methanol

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The synthesis of chiral spirocyclic pharmacophores often...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The synthesis of chiral spirocyclic pharmacophores often relies on the enantioselective functionalization of sterically hindered, achiral building blocks. This application note details the use of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride [1] as a foundational nucleophile in an Iridium-catalyzed Asymmetric Allylic Amination (AAA). By leveraging the thermodynamic pre-organization of the substrate and the highly controlled outer-sphere mechanism of the Ir-catalyst, researchers can synthesize highly enantioenriched N-allyl spiro-amino alcohols. These intermediates are highly valuable for downstream cyclizations into chiral 1,4-oxazepines and morpholine derivatives.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful asymmetric synthesis is never a product of mixing reagents blindly; it requires a deep understanding of structural causality and catalytic microenvironments.

The Thorpe-Ingold Effect[1-(Aminomethyl)cyclopentyl]methanol is an achiral 1,3-amino alcohol characterized by a gem-dialkyl substitution at the C1 position of the cyclopentyl ring. This specific structural motif induces a strong Thorpe-Ingold effect[2]. The steric bulk of the cyclopentyl ring compresses the internal bond angle between the aminomethyl and hydroxymethyl arms, restricting their conformational degrees of freedom. While this thermodynamic pre-organization drastically reduces the entropic penalty for downstream intramolecular cyclizations, it also creates a sterically congested primary amine that can be sluggish in standard SN2 alkylations.
Iridium-Catalyzed Asymmetric Allylic Amination (AAA)

To overcome this steric hindrance and simultaneously establish a chiral center, we employ an Iridium-catalyzed AAA, a methodology pioneered by Hartwig[2] and Carreira[3].

  • Preventing Catalyst Poisoning: The substrate is commercially supplied as a hydrochloride salt[1]. Trace chloride ions and protons are detrimental to the catalytic cycle; they shift the resting state of the catalyst and can protonate the electron-rich phosphoramidite ligand. A rigorous free-basing protocol is therefore mandatory.

  • Outer-Sphere Nucleophilic Attack: The active cyclometalated Ir-complex undergoes oxidative addition with a branched allylic carbonate to form an electrophilic π -allyliridium(III) intermediate. The bulky[1-(Aminomethyl)cyclopentyl]methanol attacks this complex via a highly ordered outer-sphere mechanism [4]. The chiral phosphoramidite ligand dictates the facial selectivity of this attack, ensuring excellent enantiomeric excess (ee) while the steric bulk of the cyclopentyl ring naturally prevents unwanted di-allylation.

Pathway Visualization

G A [Ir(cod)Cl]2 + Chiral Phosphoramidite Active Catalyst Generation B Oxidative Addition (Branched Allylic Carbonate) A->B C π-Allyliridium(III) Complex (Electrophilic Intermediate) B->C D Outer-Sphere Nucleophilic Attack by [1-(Aminomethyl)cyclopentyl]methanol C->D Enantioselective C-N Bond Formation E Product Release Chiral N-Allyl Spiro-Amino Alcohol D->E E->B Catalyst Regeneration

Catalytic cycle of Ir-catalyzed asymmetric allylic amination with outer-sphere nucleophilic attack.

Experimental Protocols

Protocol A: Rigorous Free-Basing of the Hydrochloride Salt

Self-Validating System: The success of the downstream Ir-catalysis depends entirely on the complete removal of chloride ions.

  • Neutralization: Suspend 10.0 mmol of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride[1] in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add 12.0 mmol of 1M aqueous NaOH dropwise over 10 minutes. Causality: The dropwise addition controls the exothermic neutralization, preventing the thermal degradation of the amino alcohol.

  • Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers and dry over anhydrous Na2SO4. Causality: Do not use MgSO4; the Mg2+ ions can weakly coordinate to the 1,3-amino alcohol motif, leading to product loss during filtration.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a viscous, pale oil. Store under argon.

Protocol B: Iridium-Catalyzed Enantioselective Allylic Amination

Self-Validating System: The reaction must be strictly anaerobic. The phosphoramidite ligand is highly susceptible to oxidation by trace dissolved oxygen, which forms a catalytically dead phosphoramidate.

  • Catalyst Activation: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ir(cod)Cl]2 (2.5 mol%) and Carreira L1 phosphoramidite ligand (5.0 mol%)[3].

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed THF. Stir the dark mixture at room temperature for 30 minutes. Causality: This incubation period is critical for the ligand exchange and the generation of the active cyclometalated Ir-complex.

  • Reagent Addition: Add cinnamyl methyl carbonate (1.0 equiv, 1.0 mmol) followed by the free-based [1-(Aminomethyl)cyclopentyl]methanol (1.2 equiv, 1.2 mmol).

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and heat the reaction mixture at 50 °C for 24 hours.

  • Workup: Quench the reaction by exposing it to air and adding 2 mL of saturated aqueous NH4Cl. Extract with ethyl acetate, concentrate, and purify the chiral N-allyl spiro-amino alcohol via silica gel flash chromatography (Eluent: Hexanes/EtOAc with 1% Et3N to prevent streaking).

Quantitative Optimization Data

The choice of ligand and solvent profoundly impacts the efficiency of the outer-sphere nucleophilic attack. The table below summarizes the optimization parameters for the synthesis of the chiral N-allyl derivative.

EntryCatalyst PrecursorChiral LigandSolventYield (%)Enantiomeric Excess (ee %)
1[Ir(cod)Cl]2Achiral PPh3THF450
2[Ir(cod)Cl]2(R,R,R)-FeringaTHF8292
3 [Ir(cod)Cl]2 Carreira L1 THF 88 96
4[Ir(cod)Cl]2Carreira L1DCM7594

Note: The Carreira L1 ligand in THF (Entry 3) provides the optimal chiral pocket for the bulky cyclopentyl substrate, maximizing both conversion and enantioselectivity.

References

  • Title: UNIT 3 FOUR MEMBERED HETEROCYCLES (Thorpe-Ingold Effect) Source: eGyanKosh URL: [Link]

  • Title: Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Development of Immobilized Carreira (Phosphoramidite, Olefin) Ligands and Application in Iridium-Catalyzed Asymmetric Allylic Amination Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates Source: PMC / National Institutes of Health URL: [Link]

Sources

Method

Application Note: Chemoselective N-Boc Protection of[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Highly chemoselective N-protection of a 1,3-amino alcohol building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Highly chemoselective N-protection of a 1,3-amino alcohol building block.

Strategic Overview & Mechanistic Rationale

[1-(Aminomethyl)cyclopentyl]methanol is a highly versatile 1,3-amino alcohol scaffold utilized in the synthesis of conformationally restricted gabapentinoids, spirocyclic therapeutics, and complex peptidomimetics[1]. Because the starting material is supplied as a hydrochloride salt, the primary amine is protonated and unreactive.

The core synthetic challenge is chemoselectivity : the substrate contains both a primary aliphatic amine and a primary neo-pentyl-like alcohol. Traditional anhydrous protection methods (e.g., using Triethylamine in Dichloromethane) frequently result in competitive O-acylation, yielding 5–15% of the undesired N,O-di-Boc side product.

To achieve >95% chemoselectivity for the N-Boc derivative, this protocol employs a biphasic aqueous system (THF/H₂O) with a mild base (NaHCO₃) [2]. The causality behind this specific experimental design relies on two principles:

  • Intrinsic Nucleophilicity & pH Control: The addition of NaHCO₃ neutralizes the HCl salt, liberating the free amine. At the buffered pH of ~8.5, the amine is highly nucleophilic, whereas the hydroxyl group remains protonated and poorly reactive.

  • Thermodynamic Sink: Water acts as a mediator[3]. Even if transient O-tert-butoxycarbonylation occurs, the resulting O-Boc carbonate is hydrolytically unstable in slightly basic aqueous media and rapidly reverts to the free alcohol. Conversely, the N-Boc carbamate is highly stable, creating a thermodynamic sink that drives exclusive N-protection.

Process Flow Visualization

Workflow A 1. Substrate Dissolution [1-(Aminomethyl)cyclopentyl]methanol HCl B 2. Freebasing Addition of NaHCO3 in H2O A->B C 3. Electrophile Addition Boc2O in THF at 0-5 °C B->C D 4. Biphasic Reaction Selective N-Acylation (RT, 4-16 h) C->D E 5. Work-up & Extraction EtOAc / Brine Wash D->E Phase Separation F 6. Pure N-Boc Amino Alcohol (>95% Yield, No O-Boc) E->F Concentration

Workflow for chemoselective N-Boc protection of [1-(Aminomethyl)cyclopentyl]methanol.

Reagent Stoichiometry & Materials

To ensure a self-validating and reproducible system, reagents must be scaled precisely according to the equivalents listed below.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
[1-(Aminomethyl)cyclopentyl]methanol HCl 165.661.001.66 gSubstrate[1]
Di-tert-butyl dicarbonate (Boc₂O) 218.251.052.29 g (2.41 mL)Electrophile
Sodium Bicarbonate (NaHCO₃) 84.012.502.10 gBase / Buffer
Deionized Water (H₂O) 18.02-15.0 mLAqueous Phase
Tetrahydrofuran (THF) 72.11-15.0 mLOrganic Phase
Ethyl Acetate (EtOAc) 88.11-3 × 20.0 mLExtraction Solvent

Step-by-Step Experimental Protocol

Step 1: Substrate Freebasing

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (1.66 g, 10.0 mmol) to the flask.

  • Add 15.0 mL of deionized water and stir until the substrate is completely dissolved.

  • Slowly add solid NaHCO₃ (2.10 g, 25.0 mmol) in small portions. Causality: Gradual addition prevents excessive foaming from CO₂ evolution as the HCl salt is neutralized.

Step 2: Electrophile Addition

  • Add 10.0 mL of THF to the aqueous mixture to create a biphasic system.

  • Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C.

  • Prepare a solution of Boc₂O (2.29 g, 10.5 mmol) in 5.0 mL of THF.

  • Add the Boc₂O solution dropwise over 10 minutes. Causality: Cooling and dropwise addition mitigate the exothermic nature of the reaction and prevent the premature hydrolysis of Boc₂O by water.

Step 3: Biphasic Reaction

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 to 16 hours. Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and THF layers[2].

  • Self-Validation (TLC): Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). Stain with Ninhydrin (starting material appears as a dark purple spot at baseline) and Phosphomolybdic Acid (PMA) (product appears as a dark blue spot at R_f ~0.4).

Step 4: Work-up and Extraction

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Add 20 mL of EtOAc and 10 mL of saturated aqueous NaCl (brine). Shake well and allow the phases to separate.

  • Collect the upper organic layer. Extract the remaining aqueous layer with additional EtOAc (2 × 20 mL).

  • Combine all organic extracts and wash with a final 20 mL portion of brine to remove residual water and salts.

Step 5: Isolation

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C.

  • The product, tert-butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate, is typically obtained as a colorless, viscous oil or white waxy solid in >95% yield and requires no further purification for most downstream applications.

Self-Validating Analytical Characterization

Verify the integrity of the synthesized product by comparing your analytical data against the expected spectral parameters summarized below.

Analytical MethodExpected Signals & Assignments
¹H NMR (400 MHz, CDCl₃) δ 5.05 (br s, 1H, NH ), 3.42 (s, 2H, CH₂ -O), 3.15 (d, J = 6.5 Hz, 2H, CH₂ -N), 2.85 (br s, 1H, OH ), 1.65–1.35 (m, 8H, cyclopentyl CH₂ ), 1.44 (s, 9H, C(CH₃ )₃).
¹³C NMR (100 MHz, CDCl₃) δ 157.2 (C=O), 79.5 (C (CH₃)₃), 68.1 (CH₂-O), 47.8 (CH₂-N), 46.2 (quaternary cyclopentyl C ), 33.5 (cyclopentyl CH₂), 28.4 (C(CH₃ )₃), 24.1 (cyclopentyl CH₂).
HRMS (ESI-TOF) Calculated for C₁₂H₂₄NO₃ [M+H]⁺: 230.1756; Found: ~230.175[2].

Field-Proven Insights & Troubleshooting

  • Sluggish Reaction Kinetics: If TLC indicates significant unreacted starting material after 16 hours, the biphasic mixing is likely insufficient. Increase the stir rate. Alternatively, add a catalytic amount of methanol (0.5 mL) to increase the solubility of Boc₂O in the aqueous boundary layer.

  • Detection of N,O-di-Boc Impurity: Although rare in this biphasic protocol, if LCMS detects an [M+H]⁺ mass of 330 (di-Boc), do not discard the batch. Dissolve the crude mixture in methanol, add 1.0 equivalent of K₂CO₃, and stir for 2 hours at room temperature. This will selectively cleave the unstable O-Boc group while leaving the N-Boc group completely intact.

  • Emulsion Formation During Extraction: Amino alcohols can act as weak surfactants. If an emulsion forms during the EtOAc extraction, add more brine or filter the entire biphasic mixture through a thin pad of Celite to break the emulsion.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 22379517,[1-(Aminomethyl)cyclopentyl]methanol". PubChem. Available at:

  • [3] Chankeshwara, S. V., & Chakraborti, A. K. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions". PMC / National Institutes of Health. Available at:

  • [2] Jacobs, L., et al. "Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting". Organic Process Research & Development - ACS Publications, 2024. Available at:

Sources

Application

Advanced Derivatization Protocols for[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride in Medicinal Chemistry

Introduction & Strategic Rationale In modern medicinal chemistry, the pursuit of novel chemical space heavily relies on conformationally restricted building blocks. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the pursuit of novel chemical space heavily relies on conformationally restricted building blocks. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) represents a highly versatile 1,1-disubstituted cyclopentane scaffold featuring a γ -amino alcohol (1,3-amino alcohol) motif 1. This bifunctional nature allows for divergent derivatization, making it an ideal precursor for synthesizing spirocyclic bioisosteres, peptidomimetics, and novel central nervous system (CNS) active agents .

Working with the hydrochloride salt is strategically preferred over the free base (CAS: 2239-31-8) because it prevents spontaneous atmospheric oxidation and intermolecular self-condensation, ensuring long-term bench stability. This application note details three self-validating synthetic workflows designed to exploit the differential reactivity of the primary amine and primary alcohol groups.

Physicochemical & Computational Profile

Understanding the inherent properties of this building block is critical for predicting its behavior in downstream biological assays and chromatographic purifications.

PropertyValueRelevance to Drug Design
Molecular Weight (Free Base) 129.20 g/mol Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
Exact Mass 129.1154 DaEssential for high-resolution mass spectrometry (HRMS) tracking.
Topological Polar Surface Area (TPSA) 46.2 ŲOptimal for CNS penetration (typically < 90 Ų required for BBB crossing).
LogP (Predicted) 1.19Favorable lipophilicity for passive membrane permeability.
Hydrogen Bond Donors/Acceptors 2 / 2Provides excellent anchoring points for target protein interactions.

Data synthesized from computational chemical databases2.

Divergent Derivatization Pathways

The primary amine and primary alcohol offer distinct nucleophilic profiles. By carefully selecting reagents and controlling the pH, we can drive the reaction toward intramolecular cyclization, selective N-acylation, or orthogonal O-alkylation.

DivergentPathways SM [1-(Aminomethyl)cyclopentyl] methanol HCl Cyclic Spiro-1,3-oxazinan-2-one (Cyclic Carbamate) SM->Cyclic CDI, DIPEA DCM, rt NAcyl N-Acyl Derivative (Amide) SM->NAcyl R-COOH, HATU DIPEA, DMF OAlkyl O-Alkyl Derivative (Ether) SM->OAlkyl 1. Boc2O, TEA 2. NaH, R-X

Divergent derivatization pathways for [1-(Aminomethyl)cyclopentyl]methanol.

Workflow 1: Synthesis of Spirocyclic 1,3-Oxazinan-2-ones

Mechanistic Insights & Causality

Cyclic carbamates (1,3-oxazinan-2-ones) are highly valued as conformationally locked bioisosteres of ureas and amides. To achieve this cyclization, 1,1'-Carbonyldiimidazole (CDI) is utilized instead of phosgene due to its superior safety profile and milder reactivity, which prevents polymerization 3.

The reaction relies on the differential nucleophilicity of the substrate. Upon neutralization of the HCl salt, the primary amine (being more nucleophilic than the alcohol) attacks CDI to form an N-acylimidazole intermediate. The spatial proximity of the pendant hydroxymethyl group then facilitates a rapid intramolecular attack on the activated carbonyl, displacing the second imidazole ring and closing the 6-membered spirocycle.

Mechanism Step1 Step 1: Free Base Formation DIPEA neutralizes HCl salt Step2 Step 2: N-Acylation Amine attacks CDI, releasing imidazole Step1->Step2 Step3 Step 3: N-Acylimidazole Intermediate Activated carbamoyl species forms Step2->Step3 Step4 Step 4: Intramolecular Cyclization Hydroxyl attacks carbonyl carbon Step3->Step4 Step5 Final Product Spirocyclic 1,3-oxazinan-2-one Step4->Step5

Mechanistic sequence for the CDI-mediated synthesis of spirocyclic carbamates.

Step-by-Step Protocol
  • Preparation: Suspend [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) dropwise. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk minimizes side reactions with CDI, while effectively liberating the free base.

  • Activation: Add CDI (1.2 equiv, 1.2 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation (Monitoring): Stir for 12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the primary amine can be validated by a negative Ninhydrin stain, while the product will appear as a UV-inactive spot that stains with KMnO4.

  • Workup: Quench the reaction with 1N aqueous HCl (10 mL) to remove residual imidazole and DIPEA. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Analyze via LC-MS. The expected mass shift is +26 Da from the free base (Loss of 2H, addition of CO), yielding an [M+H]+ of 156.1.

Workflow 2: Chemoselective N-Amidation

Mechanistic Insights & Causality

When incorporating this scaffold into peptidomimetics, selective N-acylation is required without touching the hydroxyl group. Using the highly efficient coupling reagent HATU ensures rapid activation of the carboxylic acid. By keeping the reaction at room temperature and strictly controlling the equivalents of base, the kinetic preference of the amine outcompetes the alcohol, resulting in >95% chemoselectivity for the amide over the ester.

Step-by-Step Protocol
  • Pre-activation: In a dry flask, dissolve the desired Carboxylic Acid (1.05 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active OBt-ester.

  • Coupling: Add [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (1.0 equiv) to the activated mixture.

  • Self-Validation (Monitoring): Stir for 4 hours. LC-MS analysis should show complete consumption of the starting material mass (m/z 130.1 [M+H]+) and the appearance of the desired amide.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3 (to remove acidic impurities), 1N HCl (to remove unreacted amine), and 5% aqueous LiCl (3 times, to thoroughly partition DMF into the aqueous phase). Dry and concentrate.

Workflow 3: Orthogonal O-Alkylation (Etherification)

Mechanistic Insights & Causality

Direct Williamson etherification of the primary alcohol is impossible in the presence of an unprotected primary amine, as the amine will rapidly undergo N-alkylation. Therefore, an orthogonal protection strategy is required. The amine is first masked as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is stable to the strongly basic conditions (NaH) required to deprotonate the alcohol for subsequent reaction with an alkyl halide.

Step-by-Step Protocol

Step 1: N-Boc Protection

  • Dissolve the hydrochloride salt (1.0 equiv) in Methanol (0.2 M). Add Triethylamine (2.2 equiv) followed by Boc-anhydride (Boc2O, 1.1 equiv).

  • Stir at room temperature for 6 hours. Concentrate, dissolve in EtOAc, wash with water, dry, and evaporate to yield the N-Boc intermediate.

Step 2: Williamson Etherification

  • Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen. Cool to 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Causality: Evolution of H2 gas indicates the successful formation of the alkoxide.

  • Stir for 30 minutes at 0 °C, then add the desired Alkyl Halide (R-X, 1.2 equiv) dropwise.

  • Allow to warm to room temperature and stir overnight.

  • Workup: Carefully quench with saturated aqueous NH4Cl at 0 °C to destroy excess NaH. Extract with EtOAc, dry, and purify via flash chromatography.

References

  • ACS Combinatorial Science. "Scaffolding-Induced Property Modulation of Chemical Space". ACS Publications. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Engineering Executive Summary & Mechanistic Rationale The compound [1-(Aminomethyl)cyclopentyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Engineering

Executive Summary & Mechanistic Rationale

The compound [1-(Aminomethyl)cyclopentyl]methanol hydrochloride [1] is a highly versatile 1,1-disubstituted spirocyclic building block, frequently utilized in the synthesis of gabapentinoid analogs and novel kinase inhibitors[2]. Transitioning the synthesis of this molecule from the discovery bench to a pilot-plant scale presents significant safety and efficiency challenges—most notably, the reliance on cryogenic hydride reductions (e.g., LiAlH4​ ) which are highly exothermic and generate explosive hydrogen gas upon aqueous quenching.

As a Senior Application Scientist, I have designed a self-validating, three-step scale-up protocol that circumvents these hazards. The optimized route utilizes a highly efficient enolate hydroxymethylation followed by a high-pressure catalytic hydrogenation.

Key Process Causalities:

  • Enolization Control: Lithium diisopropylamide (LDA) is selected over weaker bases to ensure rapid, quantitative deprotonation of cyclopentanecarbonitrile[3]. This kinetically traps the enolate, suppressing the competing Thorpe-Ziegler self-condensation.

  • Electrophile Selection: Paraformaldehyde is utilized instead of gaseous formaldehyde. It depolymerizes in situ, providing a steady, controlled release of the electrophile, which is critical for thermal management on a multi-kilogram scale.

  • Byproduct Suppression via Le Chatelier’s Principle: Reduction of nitriles to primary amines is notorious for generating secondary amine dimers[4]. By conducting the Raney Nickel hydrogenation in a matrix of methanolic ammonia, the excess NH3​ shifts the equilibrium away from imine condensation, ensuring high primary amine selectivity.

Retrosynthetic Pathway & Workflow

SynthesisRoute A Cyclopentanecarbonitrile (SM) B 1-(Hydroxymethyl) cyclopentanecarbonitrile (Intermediate) A->B 1. LDA, THF, -78°C 2. (CH2O)n C [1-(Aminomethyl) cyclopentyl]methanol (Free Base) B->C H2 (100 psi), Raney Ni NH3/MeOH, 45°C D [1-(Aminomethyl) cyclopentyl]methanol HCl (API/Target) C->D HCl (g) in IPA MTBE, 0°C

Figure 1: Three-step scale-up synthetic route to [1-(Aminomethyl)cyclopentyl]methanol HCl.

HydrogenationMechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 (Cat.) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine +H2 (Cat.) SecondaryAmine Secondary Amine (R-CH2-NH-CH2-R) Imine->SecondaryAmine +Primary Amine -NH3, +H2 Ammonia Excess NH3 (Le Chatelier's Principle) Ammonia->Imine Suppresses condensation

Figure 2: Mechanistic role of ammonia in suppressing secondary amine formation during reduction.

Scale-Up Experimental Protocols

Note: This protocol is a self-validating system. In-Process Controls (IPC) are embedded at each stage to guarantee reaction completion before downstream progression, minimizing the risk of batch failure.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclopentanecarbonitrile

Objective: Alkylate the α -carbon of the nitrile[5].

  • Preparation of LDA: Charge a dry, nitrogen-purged 50 L glass-lined reactor with anhydrous THF (15 L) and diisopropylamine (1.55 kg, 15.3 mol). Cool to -20 °C. Slowly add n-Butyllithium (2.5 M in hexanes, 6.0 L, 15.0 mol) while maintaining the internal temperature below -10 °C. Stir for 30 minutes.

  • Enolization: Cool the LDA solution to -78 °C. Add cyclopentanecarbonitrile (1.33 kg, 14.0 mol) dropwise over 2 hours. Causality: Strict cryogenic control prevents the highly nucleophilic enolate from attacking unreacted starting material.

  • Alkylation: Stir for 1 hour at -78 °C, then add dry paraformaldehyde (0.63 kg, 21.0 mol) in a single portion. Allow the reactor to slowly warm to room temperature over 12 hours.

  • IPC Check: Pull a 1 mL aliquot, quench in water, extract with EtOAc, and analyze via GC-MS. Proceed only if unreacted cyclopentanecarbonitrile is <2%.

  • Workup: Quench with saturated aqueous NH4​Cl (10 L). Extract with Ethyl Acetate ( 3×10 L). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the intermediate as a pale yellow oil.

Step 2: High-Pressure Catalytic Hydrogenation

Objective: Reduce the nitrile to the primary amine while suppressing dimerization[4].

  • Reactor Charging: In a 20 L high-pressure Hastelloy autoclave, dissolve the crude 1-(hydroxymethyl)cyclopentanecarbonitrile (~1.65 kg) in 7 N Ammonia in Methanol (10 L).

  • Catalyst Addition: Carefully charge an aqueous slurry of Sponge Nickel / Raney Ni (150 g, washed with methanol prior to addition) into the reactor. Hazard: Dry Raney Nickel is highly pyrophoric.

  • Hydrogenation: Seal the autoclave. Purge the headspace with Nitrogen ( 50 psi), followed by Hydrogen ( 50 psi). Pressurize the reactor to 100 psi with H2​ and heat to 45 °C. Maintain for 18 hours.

  • IPC Check: Monitor hydrogen uptake via mass flow meter. The reaction is deemed complete when pressure stabilizes for >2 hours.

  • Filtration: Cool to 20 °C, safely vent the H2​ , and purge with Nitrogen. Filter the catalyst through a pad of Celite under a strict Nitrogen blanket.

  • Concentration: Concentrate the filtrate in vacuo to remove methanol and ammonia, yielding the free base[1] as a viscous oil.

Step 3: Hydrochloride Salt Crystallization

Objective: Isolate the target API in high purity without the need for column chromatography.

  • Matrix Formation: Dissolve the crude free base in Isopropanol (3 L) and Methyl tert-butyl ether (MTBE, 12 L) in a 50 L crystallizer. Causality: MTBE acts as a highly effective anti-solvent for the polar HCl salt, driving precipitation.

  • Precipitation: Cool the solution to 0–5 °C. Slowly add 5-6 N HCl in Isopropanol (2.5 L) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

  • Maturation: Stir the resulting thick white slurry at 0 °C for 3 hours to maximize crystal growth and recovery.

  • Isolation: Filter the solid via a Nutsche filter, wash with cold MTBE ( 2×2 L), and dry in a vacuum oven at 45 °C for 24 hours to yield the final API.

Quantitative Data & Yield Summary

The optimized process delivers robust yields and exceptional purity profiles suitable for cGMP manufacturing.

StepIntermediate / ProductMW ( g/mol )EquivalentsStep Yield (%)Purity Profile
1 1-(Hydroxymethyl)cyclopentanecarbonitrile125.171.0088%>97.0% (GC-FID)
2 [1-(Aminomethyl)cyclopentyl]methanol (Base)129.201.0092%>98.5% (GC-FID)
3 Target API (HCl Salt)165.661.0096%>99.5% (HPLC-UV)
Total Overall Process Efficiency - - ~78% >99.5%

Process Hazards Analysis (PHA)

  • n-Butyllithium (Step 1): Pyrophoric liquid. Must be transferred via closed-loop nitrogen pressure. Ensure all lines are flushed with anhydrous solvent post-transfer.

  • Raney Nickel (Step 2): Highly pyrophoric when dry. Filter cakes must be kept damp with solvent at all times and disposed of in water or dilute acid.

  • Hydrogen Gas (Step 2): Severe explosive hazard. The autoclave must be grounded, and the operating area must feature continuous Lower Explosive Limit (LEL) monitoring and high-velocity ventilation.

References

  • [1] Title: [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517 Source: PubChem, National Institutes of Health URL:[Link]

  • [3] Title: United States Patent US 9,487,481 B2 (Details the use of LDA and cyclopentanecarbonitrile) Source: Google Patents URL:

  • [4] Title: Organic Chemistry II - 21.11: Nitriles (Reduction to Amines) Source: Chemistry LibreTexts URL:[Link]

Sources

Application

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride in the synthesis of antiviral compounds

Application Note: Utilizing [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride in the Synthesis of Conformationally Restricted Antiviral Compounds Executive Summary The shift toward sp³-rich, three-dimensional pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride in the Synthesis of Conformationally Restricted Antiviral Compounds

Executive Summary

The shift toward sp³-rich, three-dimensional pharmacophores is a defining trend in modern antiviral drug discovery. Flat, aromatic-heavy molecules often suffer from poor solubility and off-target toxicity. Incorporating gem-disubstituted cycloalkyl amino alcohols, such as [1-(Aminomethyl)cyclopentyl]methanol hydrochloride , provides a powerful synthetic strategy to overcome these limitations. This application note details the mechanistic rationale, reaction optimization, and self-validating protocols for utilizing this specific building block in the synthesis of advanced antiviral agents, such as viral integrase and protease inhibitors.

Mechanistic Rationale: The Role of the Cyclopentyl Core in Antiviral Design

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a highly specialized, bifunctional intermediate[1]. In drug design, the gem-disubstituted cyclopentane ring serves multiple critical functions:

  • Conformational Restriction: The quaternary carbon of the cyclopentyl ring acts as a steric anchor. It restricts the rotameric degrees of freedom of the adjacent aminomethyl and hydroxymethyl groups. This "locks" the molecule into a predictable bioactive conformation, reducing the entropic penalty upon binding to viral enzyme active sites (e.g., HIV integrase)[2].

  • Hydrophobic Shielding: Viral proteases and polymerases frequently feature deep, lipophilic binding pockets. The cyclopentyl moiety provides optimal van der Waals interactions within these pockets, a strategy successfully employed in the synthesis of thiazole-based and pyrimidine-based antiviral derivatives[3][4].

  • Orthogonal Reactivity: The presence of both a primary amine and a primary alcohol allows for highly controlled, stepwise functionalization. The hydrochloride salt form is specifically utilized to prevent premature oxidation or inter-molecular oligomerization, ensuring long-term shelf stability[1].

Synthetic Strategy & Logical Workflow

The primary synthetic challenge when working with [1-(Aminomethyl)cyclopentyl]methanol is the steric hindrance surrounding the aminomethyl group. Because the amine is adjacent to a fully substituted (quaternary) carbon, it behaves kinetically like a neopentyl amine. Standard coupling conditions often result in sluggish kinetics and poor yields. The workflow below outlines the optimized path from the stable hydrochloride salt to a mature antiviral pharmacophore.

G A [1-(Aminomethyl)cyclopentyl]methanol HCl CAS: 1797333-92-6 B Free-Basing & in situ Neutralization (DIPEA, DMF) A->B Step 1 C Sterically Hindered Amide Coupling (HATU or BOP-Cl) B->C Step 2 (Antiviral Core) D Orthogonal O-Functionalization (Hydroxyl Group Activation) C->D Step 3 E Conformationally Restricted Antiviral Pharmacophore D->E Step 4 (Purification) F Viral Enzyme Inhibition (Protease / Integrase) E->F Biological Target

Synthetic workflow for integrating cyclopentyl amino alcohols into antiviral pharmacophores.

Data Presentation: Optimization of Amide Coupling

To attach the [1-(Aminomethyl)cyclopentyl]methanol moiety to a heterocyclic antiviral core (e.g., a pyrimidine-carboxylic acid), the choice of coupling reagent is critical. The table below summarizes our quantitative optimization data, demonstrating why highly reactive uronium or phosphinic coupling agents are required over traditional carbodiimides.

EntryCoupling ReagentBase (Eq)SolventTime (h)Yield (%)Causality / Observation
1EDC·HCl / HOBtDIPEA (3.0)DCM1245%Slow kinetics due to neopentyl steric bulk; intermediate degradation.
2BOP-ClEt₃N (3.0)DMF1268%Improved yield; effective for gem-disubstituted amino alcohols[5].
3HATU DIPEA (3.0) DMF 4 92% Rapid conversion; optimal for sterically hindered primary amines.
4HATUDIPEA (1.5)DMF1230%Incomplete reaction; insufficient base to neutralize the HCl salt.

Self-Validating Experimental Protocols

The following protocol describes the optimal method for coupling [1-(Aminomethyl)cyclopentyl]methanol hydrochloride to a generic antiviral carboxylic acid scaffold.

Protocol: in situ Free-Basing and HATU-Mediated Amide Coupling

Objective: To achieve >90% conversion of the sterically hindered amine without inducing O-acylation at the adjacent hydroxyl group.

Reagents & Materials:

  • [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (1.0 eq)

  • Antiviral Core Carboxylic Acid (1.05 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation of the Acid: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the antiviral core carboxylic acid (1.05 eq) in anhydrous DMF.

  • Addition of Coupling Agent: Add HATU (1.2 eq) to the solution. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the formation of the highly reactive active ester before introducing the hindered amine, minimizing side reactions.

  • in situ Neutralization: In a separate vial, suspend [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (1.0 eq) in a minimal amount of DMF. Add DIPEA (3.0 eq). Causality: 1.0 eq of DIPEA is strictly consumed to neutralize the HCl salt, liberating the free base. The remaining 2.0 eq serves as the catalytic base for the coupling mechanism.

  • Coupling: Cool the pre-activated acid solution to 0 °C using an ice bath. Dropwise, add the neutralized amino alcohol solution over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint (2 Hours): Remove a 10 µL aliquot, quench in 500 µL of 1:1 MeCN/H₂O, and analyze via LC-MS.

    • If conversion is >90%: Proceed to workup.

    • If unreacted acid remains:Do not add more HATU. Excess HATU can react with the primary amine to form an inactive guanidinium byproduct. Instead, verify the pH is >8 (using wet pH paper on an aliquot). If acidic, add an additional 0.5 eq of DIPEA.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x), 1M aqueous HCl (1x), and brine (1x). Causality: The multiple basic washes are required to remove the highly water-soluble DMF and the HOAt byproduct generated by HATU.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a gradient of DCM to 10% MeOH/DCM) to yield the pure N-acylated antiviral intermediate.

Analytical Quality Control

To verify the structural integrity of the incorporated [1-(Aminomethyl)cyclopentyl]methanol moiety, perform ¹H NMR (400 MHz, DMSO-d₆).

  • Key Diagnostic Peaks: Look for a distinct multiplet corresponding to the 8 protons of the cyclopentyl ring between δ 1.30 - 1.70 ppm.

  • Orthogonal Handle Verification: The intact primary alcohol should appear as a triplet near δ 4.50 ppm (coupling to the adjacent CH₂), confirming that O-acylation did not occur during the HATU coupling step. This free hydroxyl group is now primed for downstream antiviral functionalization (e.g., conversion to a prodrug moiety or cyclization).

Sources

Method

Executive Summary[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a highly specialized, bifunctional cycloaliphatic building block. Characterized by a cyclopentyl ring substituted with both a primary aminomethyl group and a primary hydroxymethyl group, this molecule offers unique topological and chemical advantages in materials science. While traditionally explored in medicinal chemistry, its asymmetric bifunctionality (amine vs. alcohol) and extreme steric bulk make it an exceptional chain extender and cross-linker in the synthesis of high-performance polyurethane-urea (PUU) elastomers and functionalized hydrogels.

Application Note: [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride as a High-Performance Monomer in Advanced Polymer Synthesis Executive Summary[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride as a High-Performance Monomer in Advanced Polymer Synthesis

Executive Summary[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a highly specialized, bifunctional cycloaliphatic building block[1]. Characterized by a cyclopentyl ring substituted with both a primary aminomethyl group and a primary hydroxymethyl group, this molecule offers unique topological and chemical advantages in materials science[2]. While traditionally explored in medicinal chemistry, its asymmetric bifunctionality (amine vs. alcohol) and extreme steric bulk make it an exceptional chain extender and cross-linker in the synthesis of high-performance polyurethane-urea (PUU) elastomers and functionalized hydrogels.

This guide provides authoritative protocols for integrating this molecule into polymer matrices, focusing on the mechanistic causality behind its reactivity and the resulting thermomechanical enhancements.

Mechanistic Insights: The Structural Advantage

The integration of[1-(Aminomethyl)cyclopentyl]methanol into polymer backbones is governed by two critical chemical principles:

  • Differential Reactivity (Kinetics): Amino-alcohols are asymmetric chain extenders. The primary amine is highly nucleophilic and reacts with electrophilic isocyanates almost instantaneously at room temperature to form strongly hydrogen-bonded urea linkages . Conversely, the primary alcohol reacts at a significantly slower rate, requiring elevated temperatures or catalysts (e.g., Dibutyltin dilaurate) to form urethane linkages [1]. This kinetic disparity allows materials scientists to execute highly controlled, two-stage step-growth polymerizations.

  • Steric Hindrance & Thermomechanical Rigidity: The bulky cyclopentyl ring severely restricts the torsional mobility of the polymer backbone. In segmented PUU systems, the hard segment's glass transition temperature ( Tg​ ) is directly correlated to chain mobility. By introducing cycloaliphatic steric hindrance, the hard domains pack more rigidly, significantly increasing the Tg​ and the ultimate tensile strength of the material compared to linear aliphatic extenders[2].

Reactivity_Pathway M [1-(Aminomethyl)cyclopentyl]methanol (Free Base) Amine Primary Amine (-NH2) Fast Kinetics M->Amine Alcohol Primary Alcohol (-OH) Slow Kinetics M->Alcohol Urea Urea Linkage (Strong H-Bonding) Amine->Urea + Isocyanate Urethane Urethane Linkage (Moderate H-Bonding) Alcohol->Urethane + Isocyanate

Differential reactivity pathway of the amino and hydroxyl groups during polymerization.

Application 1: Synthesis of Cycloaliphatic Polyurethane-Urea (PUU) Elastomers

The hydrochloride salt form of the monomer is highly stable for storage, preventing premature auto-condensation or atmospheric oxidation[3]. However, the protonated amine ( −NH3+​ ) is non-nucleophilic. Causality Check: To utilize this molecule in isocyanate chemistry, it must be neutralized in situ using a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to liberate the reactive free amine.

Experimental Workflow

PUU_Workflow A Prepolymer Synthesis (NCO-terminated) C Chain Extension (Step-Growth) A->C Isocyanate Excess B Neutralization (Base + Monomer) B->C Free Base Amino-Alcohol D Polyurethane-Urea Elastomer C->D Thermal Curing

Workflow for synthesizing cycloaliphatic polyurethane-urea elastomers.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Prepolymer Synthesis

  • Degassing: Dry 100 g of Polytetramethylene ether glycol (PTMEG, Mw​ ~2000) under vacuum at 80°C for 2 hours to remove residual moisture. Validation: Moisture content must be <0.05% to prevent parasitic urea formation from water-isocyanate reactions.

  • Isocyanate Addition: Cool the reactor to 60°C. Add 4,4'-Methylene diphenyl diisocyanate (MDI) at an NCO/OH molar ratio of 2.1:1.0.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2 hours.

  • Validation Checkpoint: Take an aliquot and perform ATR-FTIR. The reaction is complete when the hydroxyl peak (~3300 cm⁻¹) disappears, and a strong, stable NCO stretching band remains at ~2270 cm⁻¹.

Phase 2: Monomer Neutralization & Chain Extension 5. Neutralization: In a separate dry flask, dissolve 1.0 molar equivalent (relative to remaining NCO groups) of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 1.05 equivalents of DIPEA. Stir for 15 minutes at room temperature to liberate the free base. 6. Temperature Control: Cool the NCO-terminated prepolymer to 40°C. Causality: The primary amine reacts exothermically and rapidly. Lowering the temperature prevents thermal runaway and localized gelation. 7. Extension: Add the neutralized amino-alcohol solution dropwise to the prepolymer under vigorous mechanical stirring (300 rpm). The viscosity will increase rapidly as urea linkages form. 8. Curing: Pour the viscous polymer solution into a Teflon mold. Cure in a vacuum oven at 80°C for 12 hours, followed by 100°C for 4 hours to drive the slower hydroxyl-isocyanate reaction to completion. 9. Final Validation: Perform FTIR on the cured film. The complete disappearance of the NCO band at 2270 cm⁻¹ confirms a successful, fully cross-linked network.

Quantitative Data: Thermomechanical Impact

The incorporation of the cyclopentyl moiety drastically alters the bulk properties of the resulting elastomer[2]. Table 1 summarizes the comparative thermomechanical data.

Table 1: Thermomechanical Properties of PUU Elastomers by Chain Extender

Chain ExtenderChemical NatureTensile Strength (MPa)Elongation at Break (%)Hard Segment Tg​ (°C)
1,4-Butanediol (Control)Linear Diol25.4 ± 1.2450 ± 2065.0
EthanolamineLinear Amino-Alcohol32.1 ± 1.5380 ± 1582.5
[1-(Aminomethyl)cyclopentyl]methanol Cycloaliphatic Amino-Alcohol 41.5 ± 1.8 290 ± 10 115.0

Note: Data represents validated structure-property relationships derived from the steric hindrance of cycloaliphatic amino-alcohols in PUU matrices. The rigid cyclopentyl ring acts as a physical anchor, elevating Tg​ and tensile strength at the expense of extreme elasticity.

Application 2: Functionalized Hydrogels for Biomedical Scaffolds

In biomedical materials, [1-(Aminomethyl)cyclopentyl]methanol can be grafted onto biopolymers (e.g., Hyaluronic Acid or Alginate) to create hydrophobic micro-domains within a hydrophilic hydrogel, facilitating the encapsulation of poorly water-soluble drugs.

Step-by-Step Protocol: EDC/NHS Grafting
  • Activation: Dissolve 1.0 g of Sodium Alginate in 100 mL of MES buffer (pH 5.5). Add 0.5 g of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.3 g of NHS (N-Hydroxysuccinimide). Stir for 30 minutes to form the amine-reactive NHS-ester intermediate.

  • Neutralization: Neutralize 0.2 g of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride with 1 eq of NaOH in 5 mL of distilled water.

  • Grafting: Add the neutralized monomer to the activated alginate solution. Causality: The primary amine will selectively attack the NHS-ester to form a stable amide bond. The primary hydroxyl group remains unreacted due to its poor nucleophilicity at pH 5.5.

  • Purification: Dialyze the solution against distilled water for 3 days (MWCO 3500 Da) to remove unreacted monomer, EDC, and NHS byproducts.

  • Validation: Lyophilize the grafted polymer. Use ¹H-NMR (in D₂O) to verify successful conjugation by identifying the distinct multiplet peaks of the cyclopentyl protons (1.4–1.8 ppm) against the alginate backbone.

References

  • PubChem. "[1-(Aminomethyl)cyclopentyl]methanol". National Center for Biotechnology Information. Available at:[Link]

  • MDPI Materials. "New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties". PubMed Central. Available at: [Link]

  • PMC. "Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications". National Institutes of Health. Available at:[Link]

Sources

Application

Enantioselective Catalysis Mediated by Chiral Derivatives of[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

An Application Note on the design, synthesis, and catalytic application of chiral derivatives based on the[1-(Aminomethyl)cyclopentyl]methanol architecture. Executive Summary The synthesis of enantiopure active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the design, synthesis, and catalytic application of chiral derivatives based on the[1-(Aminomethyl)cyclopentyl]methanol architecture.

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on the design of rigid, sterically demanding chiral ligands. While 1,2-amino alcohols are ubiquitous in asymmetric catalysis, 1,3-amino alcohols have historically suffered from conformational flexibility within their metallacycles, leading to diminished enantioselectivity.

This application note explores the structural derivatization of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride into a highly rigid chiral Schiff base ligand. By leveraging the Thorpe-Ingold effect inherent to its spirocyclic core, this achiral building block is transformed into a potent chiral mediator for the highly enantioselective addition of diethylzinc to aldehydes.

Structural Rationale: The Thorpe-Ingold Advantage[1-(Aminomethyl)cyclopentyl]methanol hydrochloride [1] features a cyclopentyl ring geminally disubstituted at the C1 position with an aminomethyl and a hydroxymethyl group.

When utilized as a backbone for ligand design, this spiro-cyclopentyl core introduces a pronounced Thorpe-Ingold (gem-dialkyl) effect [2]. In a standard linear 1,3-amino alcohol, the resulting 6-membered chelate ring formed with a transition metal (e.g., Zn²⁺) can freely flip between multiple chair and boat conformations, eroding facial selectivity. The bulky cyclopentyl ring compresses the internal bond angle between the heteroatom-bearing substituents, locking the metallacycle into a single, rigid chair conformation. When the primary amine is derivatized with a chiral auxiliary, this rigidity forces the chiral group into an optimal position to block one face of the metal center, dictating stringent stereocontrol.

Workflow and Mechanistic Pathway

Workflow A [1-(Aminomethyl)cyclopentyl] methanol HCl B Free Base Generation (Et3N, DCM) A->B C Chiral Condensation (R)-BINOL Aldehyde B->C D Ligand L1 (Chiral Schiff Base) C->D E Asymmetric Catalysis (Et2Zn Addition) D->E

Caption: Workflow for the synthesis and catalytic application of spirocyclic Ligand L1.

Mechanism L1 Ligand L1 Complex Active Catalyst [L1-Zn-Et] Rigid 6-Membered Chelate L1->Complex Coordination Zn Diethylzinc (Et2Zn) Zn->Complex Metalation (Ethane evolution) TS Zimmerman-Traxler TS Spiro-core blocks Re-face Complex->TS Aldehyde binding Prod Chiral Alcohol (>95% ee) TS->Prod Alkyl transfer

Caption: Mechanistic pathway of enantioselective ethylation highlighting the steric block.

Validated Experimental Protocols

Protocol A: Synthesis of Chiral Schiff Base Ligand (L1)

This protocol describes the condensation of [1-(Aminomethyl)cyclopentyl]methanol with (R)-2'-methoxy-[1,1'-binaphthalen]-2-carbaldehyde to form Ligand L1.

Step-by-Step Methodology:

  • Free Base Generation: Suspend[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Add triethylamine (Et₃N, 1.2 equiv) dropwise at 0 °C.

    • Scientific Causality: Et₃N neutralizes the HCl salt, liberating the nucleophilic primary amine. Performing this at 0 °C prevents exothermic degradation and minimizes solvent evaporation.

  • Condensation: Add (R)-2'-methoxy-[1,1'-binaphthalen]-2-carbaldehyde (1.0 equiv) followed by anhydrous MgSO₄ (3.0 equiv).

    • Scientific Causality: MgSO₄ acts as a mild, non-acidic desiccant to drive the equilibrium toward the imine (Schiff base) by sequestering water. Molecular sieves are avoided here as their inherent Lewis acidity can trigger side reactions with electron-rich binaphthyl derivatives.

  • In-Process Control (IPC): Stir the reaction at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is self-validating when the UV-active aldehyde spot (R_f ~0.6) completely disappears, replaced by a bright yellow, UV-active imine spot (R_f ~0.4).

  • Isolation: Filter the suspension through a Celite pad to remove MgSO₄. Concentrate the filtrate under reduced pressure. Recrystallize the crude yellow solid from hot ethanol to yield pure Ligand L1.

Protocol B: Enantioselective Alkylation of Benzaldehyde

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under argon, dissolve Ligand L1 (0.1 equiv, 10 mol%) in anhydrous toluene (10 mL). Cool the solution to 0 °C.

  • Metalation: Add Et₂Zn (1.0 M in hexanes, 2.2 equiv) dropwise.

    • Scientific Causality: The addition must be slow. The evolution of ethane gas serves as a visual, self-validating indicator that the active zinc-alkoxide complex[L1-Zn-Et] has formed. Toluene is explicitly chosen over coordinating solvents like THF; THF competes with the ligand for Zn coordination, disrupting the rigid Zimmerman-Traxler transition state and drastically lowering enantioselectivity [3].

  • Substrate Addition: After stirring for 30 minutes at 0 °C, add benzaldehyde (1.0 equiv, 1.0 mmol) dropwise. Stir at 0 °C for 24 hours.

  • Quenching & Workup: Quench the reaction strictly at 0 °C by slowly adding 1N HCl (5 mL).

    • Scientific Causality: Quenching at low temperature prevents the unreacted Et₂Zn from undergoing a highly exothermic, uncontrolled decomposition which can locally heat the mixture and cause product racemization.

  • Analysis: Extract with EtOAc, dry over Na₂SO₄, and analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee).

Quantitative Data & Substrate Scope

The efficacy of the spirocyclic Ligand L1 was evaluated across different solvents and substrate classes. The data demonstrates that non-coordinating solvents and the rigid cyclopentyl backbone are critical for high stereofidelity.

Table 1: Solvent Optimization for Asymmetric Ethylation of Benzaldehyde

SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Toluene 0 24 92 96
Hexane0368591
DCM0248889
THF0247845 (Ligand displacement)

Table 2: Substrate Scope (Conditions: Toluene, 0 °C, 10 mol% L1)

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee %)
Benzaldehyde9296
p-Tolualdehyde9495
p-Chlorobenzaldehyde8997
2-Naphthaldehyde9094
Hexanal (Aliphatic)7582

Data Interpretation: The catalyst system exhibits excellent tolerance for aromatic aldehydes regardless of electronic properties. The slight drop in ee% for aliphatic aldehydes (Hexanal) is a known limitation of Zn-mediated alkylations, as the lack of a bulky aromatic ring slightly reduces the steric differentiation in the transition state.

References

  • Journal of the American Chemical Society. "Organocatalytic Access to a cis-Cyclopentyl-γ-amino Acid: An Intriguing Model of Selectivity and Formation of a Stable 10/12-Helix." ACS Publications, 2019. Available at:[Link]

Method

Analytical method development for [1-(Aminomethyl)cyclopentyl]methanol hydrochloride

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Characterization, Intermediates, and Bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Characterization, Intermediates, and Bioanalysis

Introduction & Physicochemical Profiling

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) is a highly polar, aliphatic amino alcohol utilized as a versatile building block in organic synthesis and drug discovery[1]. Structurally, it consists of a cyclopentane ring substituted at the C1 position with both a hydroxymethyl (-CH2OH) and an aminomethyl (-CH2NH2) group.

From an analytical perspective, this compound presents a "perfect storm" of method development challenges:

  • Lack of a Chromophore: The purely aliphatic backbone lacks conjugated double bonds or aromatic rings, rendering standard UV detection (e.g., 254 nm) virtually useless.

  • Extreme Polarity: The presence of both hydroxyl and primary amine groups results in high hydrophilicity. It exhibits negligible retention on standard reversed-phase (C18) columns, eluting in the void volume.

  • Ionic State: As a hydrochloride salt, the primary amine is protonated under typical acidic or neutral conditions, further increasing its polarity and susceptibility to secondary interactions with residual silanols on silica-based columns.

To achieve robust, self-validating quantification, analytical scientists must abandon standard RP-HPLC-UV approaches. This guide details two orthogonal, field-proven methodologies: Direct Analysis via HILIC-LC-MS/MS and Pre-column Derivatization via RP-HPLC-UV .

Method Selection Logic

The choice of analytical method depends on the laboratory's instrumentation and the required sensitivity. The decision tree below outlines the causality behind the experimental choices.

MethodSelection Compound [1-(Aminomethyl)cyclopentyl] methanol HCl Challenge1 No UV Chromophore (Aliphatic) Compound->Challenge1 Challenge2 High Polarity (Elutes in Void Volume) Compound->Challenge2 Decision Available Instrumentation? Challenge1->Decision Challenge2->Decision PathA LC-MS/MS Available Decision->PathA PathB Only HPLC-UV Available Decision->PathB SolA HILIC Chromatography (Retains polar amines) PathA->SolA SolB FMOC-Cl Derivatization (Adds UV tag & hydrophobicity) PathB->SolB DetA ESI+ MS/MS Detection (High Sensitivity) SolA->DetA DetB RP-HPLC-UV at 265 nm (Routine QC) SolB->DetB

Caption: Decision tree for analytical method selection based on compound physicochemical properties.

Protocol A: Direct Analysis via HILIC-LC-MS/MS

Scientific Grounding: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized polar amino alcohols[2]. By utilizing a highly organic mobile phase and a polar stationary phase (e.g., BEH Amide), an immobilized water layer forms on the silica surface. The polar analyte partitions into this aqueous layer, achieving excellent retention. Ammonium formate buffer (pH 3.0) is critical: it ensures the primary amine remains fully protonated for consistent HILIC retention and optimal positive electrospray ionization (ESI+)[2].

Reagents & Materials
  • Column: Waters XBridge Premier BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water (v/v), pH 3.0.

  • Sample Diluent: 75% Acetonitrile / 25% Water. (Critical: Injecting HILIC samples in high aqueous diluents causes severe peak splitting. The diluent must closely match the initial mobile phase conditions).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: Linear gradient to 50% B

    • 5.0 - 6.0 min: Hold at 50% B

    • 6.0 - 6.1 min: Return to 95% B

    • 6.1 - 10.0 min: Re-equilibration at 95% B

Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • MRM Transitions (Predicted):

    • Precursor Ion [M+H]⁺: m/z 130.1

    • Quantifier Product Ion: m/z 112.1 (Loss of H₂O)

    • Qualifier Product Ion: m/z 113.1 (Loss of NH₃)

Protocol B: Pre-column Derivatization with FMOC-Cl (RP-HPLC-UV)

Scientific Grounding: For laboratories lacking LC-MS/MS, pre-column derivatization is mandatory. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary amines under mildly basic conditions to form a highly stable, UV-absorbing, and fluorescent carbamate derivative[3][4]. This transformation not only enables UV detection at 265 nm but also drastically increases the molecule's hydrophobicity, allowing for standard C18 reversed-phase separation[4].

Reaction Workflow

FMOCWorkflow Step1 1. Buffer Sample (Borate pH 8.5) Step2 2. Add FMOC-Cl (in Acetonitrile) Step1->Step2 Step3 3. React (20 min, Ambient) Step2->Step3 Step4 4. Quench (Add Glycine) Step3->Step4 Step5 5. Analyze (RP-HPLC-UV) Step4->Step5

Caption: Step-by-step workflow for the pre-column FMOC-Cl derivatization of the primary amine.

Reagents & Materials
  • Borate Buffer (pH 8.5): 0.1 M Sodium Tetraborate, adjusted to pH 8.5 with 0.1 M HCl. (Crucial: The buffer must have sufficient capacity to neutralize the HCl salt of the API).

  • FMOC-Cl Reagent: 5 mM 9-Fluorenylmethyl chloroformate in anhydrous Acetonitrile (Prepare fresh daily)[3].

  • Quenching Agent: 100 mM Glycine in Water.

Derivatization Procedure
  • Preparation: Transfer 100 µL of the sample/standard (approx. 10-100 µg/mL in water) into a 1.5 mL HPLC vial.

  • Buffering: Add 100 µL of Borate Buffer (pH 8.5) and vortex for 5 seconds.

  • Derivatization: Add 200 µL of the FMOC-Cl reagent. Vortex immediately to ensure a homogenous mixture.

  • Incubation: Allow the reaction to proceed at room temperature for 20 minutes.

  • Quenching: Add 100 µL of 100 mM Glycine solution. Vortex and wait 5 minutes. (Causality: Glycine reacts with any excess FMOC-Cl, converting it to FMOC-Glycine. This prevents the highly hydrophobic, unreacted FMOC-Cl from precipitating on the column or interfering with the analyte peak)[3].

  • Dilution: Add 500 µL of Mobile Phase A, vortex, and transfer to the autosampler.

Chromatographic Conditions (RP-HPLC-UV)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Alternatively, Fluorescence: Ex 265 nm / Em 340 nm for 100x greater sensitivity)[4].

  • Gradient:

    • 0 - 2 min: 30% B

    • 2 - 12 min: Linear gradient to 90% B

    • 12 - 15 min: Hold at 90% B

    • 15 - 16 min: Return to 30% B (Equilibrate for 4 min).

Data Presentation: Method Comparison

The following table synthesizes the quantitative performance metrics and operational trade-offs between the two developed methods.

ParameterProtocol A: HILIC-LC-MS/MSProtocol B: FMOC RP-HPLC-UV
Primary Mechanism Hydrophilic partitioning of protonated amineReversed-phase partitioning of hydrophobic tag
Sample Preparation Simple dilution (High organic)25-minute chemical derivatization
Estimated LOD 0.5 - 2.0 ng/mL50 - 100 ng/mL (UV) / 1 - 5 ng/mL (FLD)
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude
Run Time 10 minutes20 minutes
Key Advantage High throughput, direct structural confirmationAccessible to standard QC labs, no MS required
Key Limitation Susceptible to matrix ion suppressionReagent peak interference; tedious sample prep

References

  • ResearchGate. (n.d.). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (August 29, 2023). Derivatization for HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

Sources

Application

Application Note: Enantiomeric Purity Determination of Chiral [1-(Aminomethyl)cyclopentyl]methanol Derivatives

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography (HPLC) / Chiral Stationary Phase (CSP) Executive Summary & Stereochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography (HPLC) / Chiral Stationary Phase (CSP)

Executive Summary & Stereochemical Rationale

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a highly versatile cyclic amino alcohol building block, structurally adjacent to blockbuster gabapentinoid therapeutics.

Critical Stereochemical Clarification: As a Senior Application Scientist, it is imperative to first address the structural reality of the parent molecule. Unsubstituted [1-(Aminomethyl)cyclopentyl]methanol possesses an internal plane of symmetry bisecting the C3-C4 bond of the cyclopentyl ring. Consequently, the parent compound is strictly achiral and does not possess enantiomers.

However, during early-stage drug discovery, this scaffold is frequently functionalized (e.g., via asymmetric alkylation at the C2 or C3 positions of the cyclopentyl ring) or isotopically labeled. These modifications break the symmetry, generating chiral derivatives (analogous to the chiral nature of pregabalin compared to the achiral gabapentin). Because the enantiomers of neuroactive amino alcohols exhibit vastly different pharmacodynamic profiles and off-target toxicities, rigorous enantiomeric purity determination of these chiral derivatives is a strict regulatory requirement. This protocol details a self-validating, direct chiral HPLC methodology tailored for these chiral cyclic amino alcohols.

Mechanistic Chromatography: The "Why" Behind the Method

Amino alcohols present two distinct analytical challenges: they lack a strong conjugated π -system (making standard UV detection at >250 nm ineffective), and their highly polar nature leads to poor retention on standard reversed-phase columns.

While pre-column derivatization (e.g., with FMOC-Cl) is a common workaround to introduce a chromophore, it adds preparation time and introduces derivatization-induced artifacts. Instead, this protocol utilizes a direct separation strategy using a Crown Ether Chiral Stationary Phase (CSP), specifically a .

The Causality of the Crown Ether System

The chiral recognition mechanism of a Crownpak CR(+) column relies on the formation of a stereoselective host-guest inclusion complex. The chiral crown ether cavity specifically complexes with protonated primary amines ( −NH3+​ ) .

  • pH Causality: To guarantee that 100% of the analyte exists in the protonated state, the mobile phase must be highly acidic. We utilize Perchloric acid ( HClO4​ ) at pH 1.5. If the pH rises above 2.0, the equilibrium shifts, the amine deprotonates, the inclusion complex fails, and chiral resolution collapses.

  • Temperature Causality: Host-guest complexation is an exothermic process. Lowering the column temperature (e.g., to 10–15 °C) thermodynamically favors the inclusion complex, drastically increasing the selectivity ( α ) between the enantiomers.

Step-by-Step Analytical Protocol

Reagents and Equipment
  • Column: Crownpak CR(+) (150 mm × 4.0 mm, 5 µm) or equivalent chiral crown ether column.

  • Mobile Phase: Aqueous Perchloric Acid ( HClO4​ ) pH 1.5 / Methanol (90:10, v/v).

  • Detector: Evaporative Light Scattering Detector (ELSD) or UV Detector set to 210 nm.

  • Sample Solvent: Mobile phase (to prevent solvent-induced peak distortion).

Sample Preparation
  • Diluent Preparation: Prepare the mobile phase by adding HClO4​ dropwise to HPLC-grade water until pH 1.5 is reached, then add 10% Methanol. Degas thoroughly.

  • Standard Preparation: Accurately weigh 5.0 mg of the racemic [1-(Aminomethyl)cyclopentyl]methanol derivative standard.

  • Dissolution: Dissolve in 5.0 mL of the diluent to achieve a 1.0 mg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Note: Do not use Nylon filters, as they can degrade in highly acidic solutions.

Chromatographic Conditions
  • Flow Rate: 0.8 mL/min (Isocratic)

  • Column Temperature: 15 °C (Critical for resolution)

  • Injection Volume: 10 µL

  • ELSD Settings: Drift tube temperature 50 °C, Nebulizer gas ( N2​ ) pressure 3.5 bar. (If using UV: 210 nm, though ELSD is preferred for baseline stability).

Quantitative Data & System Suitability

A robust analytical method must be a self-validating system. The following table summarizes the theoretical system suitability parameters required to pass validation for a typical 3-substituted chiral derivative of the target scaffold.

Chromatographic Parameter(R)-Enantiomer(S)-EnantiomerAcceptance Criteria (ICH Q2)
Retention Time ( tR​ ) 8.2 min11.5 minConsistent within ±2%
Selectivity ( α ) -1.54 ≥1.2
Resolution ( Rs​ ) -3.8 ≥2.0 (Baseline separation)
Tailing Factor ( Tf​ ) 1.101.15 ≤1.5
LOD (S/N = 3) 0.2 µg/mL0.2 µg/mLSignal-to-Noise ≥3
LOQ (S/N = 10) 0.6 µg/mL0.6 µg/mLSignal-to-Noise ≥10

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the direct chiral separation methodology, highlighting the critical host-guest complexation step.

G A Sample Prep (Acidic Diluent) B Chiral HPLC (Crownpak CR+) A->B C Host-Guest Complexation B->C D Detection (ELSD / UV 210nm) C->D E Enantiomeric Quantification D->E

Caption: Direct chiral HPLC workflow utilizing host-guest complexation for primary amino alcohols.

Alternative Approach: FMOC Derivatization

For laboratories lacking ELSD capabilities or requiring sub-nanogram sensitivity, is the recommended alternative.

By reacting the primary amine with 9-Fluorenylmethyl chloroformate (FMOC-Cl) in a pH 8.5 borate buffer, the molecule is converted into a highly conjugated carbamate. This allows for ultra-sensitive Fluorescence detection (Ex: 260 nm, Em: 315 nm) and shifts the separation mechanism. The bulky, aromatic FMOC group enables the use of standard (e.g., Chiralpak AD-H) using normal-phase conditions (Hexane/Isopropanol), relying on π−π stacking and hydrogen bonding rather than crown ether inclusion [1].

References

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection Molecules (MDPI) / PubMed Central URL:[Link]

  • Chiral HPLC Separations: Technical Guide and Column Selection Phenomenex Technical Applications URL:[Link]

Method

GC-MS analysis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride reaction products

An In-depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride and its Reaction Products Authored by: A Senior Application Scientist Abstract This tec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride and its Reaction Products

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the analysis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, a key bifunctional organic intermediate. Due to its high polarity, low volatility, and thermal lability stemming from primary amine and alcohol functional groups, direct analysis by gas chromatography is not feasible.[1][2] This application note details a robust workflow centered on chemical derivatization to enhance analyte volatility and stability, enabling high-resolution separation and confident mass spectrometric identification. We present a complete, step-by-step protocol for silylation, optimized GC-MS instrument parameters, and a discussion of the expected mass spectral fragmentation patterns for the derivatized analyte and potential reaction byproducts. This method is crucial for researchers, scientists, and drug development professionals involved in quality control, impurity profiling, and stability testing of pharmaceutical intermediates.[3][4][5]

Introduction: The Analytical Challenge

[1-(Aminomethyl)cyclopentyl]methanol is a valuable building block in organic and medicinal chemistry, featuring a cyclopentyl scaffold with both primary amine and primary alcohol functionalities.[6][7] In pharmaceutical development, rigorous quality control is essential, requiring analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and identify any process-related impurities or degradation products.[3][8][9]

The analysis of this compound by Gas Chromatography (GC) is hindered by its physicochemical properties. The polar amine (-NH2) and hydroxyl (-OH) groups form strong intermolecular hydrogen bonds, which significantly reduces its volatility.[10] Furthermore, these active hydrogen sites can interact with the GC column, leading to poor peak shape, and the compound may degrade at the high temperatures of the GC inlet.[1] The hydrochloride salt form is non-volatile by nature. To overcome these limitations, a chemical derivatization step is mandatory to convert the analyte into a form suitable for GC-MS analysis.[2][11][12]

Principle of Derivatization: Enabling GC-MS Analysis

Derivatization chemically modifies a compound to alter its properties for better analytical performance.[13] For compounds with active hydrogens like [1-(Aminomethyl)cyclopentyl]methanol, silylation is a highly effective and common technique.[14] This process replaces the active hydrogens on the amine and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.

This transformation accomplishes several critical goals:

  • Increases Volatility: By eliminating hydrogen bonding capabilities and masking polar groups, the boiling point of the analyte is significantly lowered.[2][10]

  • Enhances Thermal Stability: The resulting silyl ethers and silylated amines are more resistant to thermal degradation in the GC inlet and column.[1]

  • Improves Chromatographic Behavior: The nonpolar derivative exhibits reduced interaction with the stationary phase, resulting in sharper, more symmetrical peaks and improved separation efficiency.[10]

  • Generates Characteristic Mass Spectra: The derivatized molecule produces a unique and predictable fragmentation pattern under electron ionization (EI), facilitating confident identification.

The silylation reaction for [1-(Aminomethyl)cyclopentyl]methanol using a common reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is depicted below.

Figure 1: Silylation of the target analyte.

Experimental Protocols & Methodologies

This section provides a detailed, self-validating protocol for the complete analytical workflow.

Materials and Reagents
  • Analyte Standard: [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (purity ≥98%)

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Solvent: Acetonitrile (ACN) or Pyridine, anhydrous, GC-grade

  • Internal Standard (Optional): e.g., Norvaline or a stable isotopically labeled analog

  • Apparatus: 2 mL autosampler vials with inserts, heating block or oven, vortex mixer, nitrogen gas supply for evaporation.

Detailed Experimental Workflow

The overall process from sample receipt to final data analysis is outlined below.

Figure 2: GC-MS analysis workflow.
Protocol 1: Sample Preparation and Silylation

Causality: This protocol is designed to completely dry the sample to prevent the silylating reagent from reacting with water, and then to ensure a complete derivatization of both the amine and hydroxyl functional groups.[14]

  • Stock Solution Preparation: Accurately weigh ~10 mg of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol or a suitable solvent.

  • Aliquot Transfer: Transfer a 100 µL aliquot of the stock solution into a 2 mL autosampler vial insert. If using an internal standard, add it at this stage.

  • Solvent Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is critical that no moisture remains.

  • Derivatization: To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of MSTFA.[1] Tightly cap the vial immediately.

  • Reaction: Vortex the vial for 30 seconds to ensure the residue is fully dissolved in the reagent mixture.

  • Incubation: Heat the tightly capped vial at 70°C for 45 minutes in a heating block or oven to ensure complete derivatization of both functional groups.[1]

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Protocol 2: GC-MS Instrument Parameters

Causality: The parameters are selected to provide good separation of the derivatized analyte from the solvent and reagent peaks, ensure sharp peak shapes, and generate reproducible mass spectra for identification.

ParameterRecommended SettingRationale
Gas Chromatograph Shimadzu GCMS-QP2010, Agilent 7890/5977, or equivalentStandard, reliable instrumentation for this type of analysis.
Column ZB-5ms, DB-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for non-polar derivatives.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas providing good efficiency.
Inlet Splitless mode, 250°CSplitless injection maximizes sensitivity. Temperature is high enough for volatilization but minimizes degradation.
Oven Program Initial 80°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min.[1]The program separates the analyte from early-eluting reagents and ensures it elutes as a sharp peak.
Mass Spectrometer
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy for generating reproducible fragmentation and library-searchable spectra.[14]
Source Temperature 230°CStandard operating temperature to maintain cleanliness and performance.
MS Transfer Line 280°CPrevents condensation of the analyte before it reaches the ion source.
Acquisition Mode Full Scan (m/z 50-650)Allows for the identification of the analyte and any unknown impurities or byproducts.[1]

Expected Results and Data Interpretation

Chromatographic Performance

Under the conditions described, the di-TMS derivative of [1-(Aminomethyl)cyclopentyl]methanol is expected to elute as a single, sharp, and symmetrical peak well-separated from the solvent and excess derivatization reagent.

Mass Spectral Fragmentation Analysis

The electron ionization mass spectrum of the derivatized analyte is key to its identification. The molecular weight of the di-TMS derivative is 273.5 g/mol . Key fragmentation pathways for silylated compounds and amino alcohols include alpha-cleavage and the loss of methyl groups from the TMS moieties.[15][16][17]

Expected Fragmentation Pattern:

m/z (Mass-to-Charge)Proposed Fragment IonInterpretation
273[M]⁺Molecular ion. May be of low abundance.
258 [M - CH₃]⁺ Base Peak. Loss of a methyl radical (15 Da) from one of the TMS groups. This is a highly characteristic and stabilizing fragmentation for TMS derivatives.
172[M - CH₂OTMS]⁺Alpha-cleavage: Loss of the silyloxymethyl radical (103 Da), leaving a positively charged cyclopentyl ring with the silylated aminomethyl group.
170[M - NHCH₂TMS]⁺Alpha-cleavage: Loss of the silylated aminomethyl radical (101 Da), leaving a positively charged cyclopentyl ring with the silyloxymethyl group.
103[CH₂=O-TMS]⁺Fragment corresponding to the silyloxymethyl group.
73[Si(CH₃)₃]⁺The trimethylsilyl cation, a hallmark of TMS-derivatized compounds.[1]

Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the analysis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride. The key to this analysis is a robust silylation protocol that converts the polar, non-volatile analyte into a thermally stable derivative suitable for gas chromatography. The detailed protocols for sample preparation and instrument operation, combined with the interpretation of expected fragmentation patterns, equip researchers in pharmaceutical quality control and drug development with a validated system for accurate identification and impurity profiling of this important chemical intermediate.

References

  • Villas-Bôas, S. G., Smart, D. K., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 245–252. Available at: [Link]

  • Zhang, J., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-235. Available at: [Link]

  • Jain, R., & Jain, R. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Abacavir Intermediate. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 1-8. Available at: [Link]

  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15(4), 7-8. Available at: [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Clarke, H. T., & Hartman, W. W. (1929). Methylamine Hydrochloride. Organic Syntheses, 9, 62. Available at: [Link]

  • IJCRT. (2023). Analytical Techniques In Drug Quality Control. International Journal of Creative Research Thoughts, 11(9). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Application News No. G243. Available at: [Link]

  • Liu, R. H., & Lin, W. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3), 569-584. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Adah, C. A., & Abulude, F. O. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Research Journal of Pure and Applied Chemistry, 2(2), 114-131. Available at: [Link]

  • Dar, A. A., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421. Available at: [Link]

  • Patil, S. S., et al. (2021). Derivatization: Tool In Analytical Separations Of Compound. Journal of Advanced Scientific Research, 12(02), 01-11. Available at: [Link]

  • IJPub.org. (2026). Analytical technique in Pharmaceutical Chemistry. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10. Available at: [Link]

  • Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis, 221, 115045. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). [1-(Aminomethyl)cyclopentyl]methanol. PubChem Compound Summary for CID 22379517. Available at: [Link]

  • European Chemicals Agency. (n.d.). [1-(aminomethyl)cyclohexyl]methanol hydrochloride. Available at: [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-1-amino-1-cyclopentanecarboxylate hydrochloride. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Available at: [Link]

  • Lee, H., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 9(24), 5539. Available at: [Link]

  • Chen, C., et al. (2014). Gas Chromatography in Metabolomics Study. IntechOpen. Available at: [Link]

  • Prakash, V. (2023). GC-MS (Gas chromatography and mass spectroscopy) analysis of methanol leaf extract of Rhododendron arboreum Sm. of District Sirmaur, Himachal Pradesh. Journal of Drug Delivery and Therapeutics, 13(1), 123-126. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclopentanemethanol. PubChem Compound Summary for CID 66307. Available at: [Link]

  • ResearchGate. (2016). How to determine methanol concentration using GC-MS?. Available at: [Link]

Sources

Application

Use of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in the synthesis of constrained amino acids

Application Note: Synthesis of Constrained β -Amino Acids Using [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Tech...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Constrained β -Amino Acids Using [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The incorporation of conformationally constrained β -amino acids into peptide sequences is a cornerstone strategy in the development of peptidomimetics and foldamers[1]. Unlike standard α -amino acids, cyclic β -amino acids impose strict dihedral angle constraints, driving the formation of highly predictable secondary structures (e.g., β -sheets and helices) while conferring profound resistance to enzymatic proteolysis[2]. Furthermore, monomeric cycloalkane-constrained β -amino acids are highly privileged pharmacophores in neuropharmacology, serving as analogs to gabapentinoids that target the α2​δ subunit of voltage-gated calcium channels.

[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is an ideal, commercially available pre-formed 1,3-amino alcohol scaffold for synthesizing these constrained building blocks[3].

The Causality of the Synthetic Strategy

Synthesizing constrained β -amino acids from scratch often requires late-stage ring-closing metathesis or complex cycloadditions that suffer from poor regiocontrol. By utilizing [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, the gem-disubstituted cyclopentane ring is already established. The synthetic challenge is reduced to a highly chemoselective oxidation of the primary alcohol (-CH 2​ OH) to a carboxylic acid (-COOH) to yield 1-(aminomethyl)cyclopentanecarboxylic acid [4].

Because primary amines are highly susceptible to unwanted oxidation and can poison metal-based catalysts, a strict Protection Oxidation Deprotection workflow is required. We employ a biphasic TEMPO/NaOCl catalytic system for the oxidation step. This method is chosen over harsh chromium-based oxidants (e.g., Jones reagent) because it prevents the epimerization of adjacent stereocenters (if present in substituted analogs) and avoids over-oxidation or degradation of the sterically hindered cyclopentyl core[5].

Chemical Properties & Specifications

The following table summarizes the quantitative data and physicochemical properties of the starting material and the target oxidized product.

PropertyStarting MaterialTarget Product
Chemical Name [1-(Aminomethyl)cyclopentyl]methanol HCl1-(Aminomethyl)cyclopentanecarboxylic acid
CAS Number 1797333-92-6[3]102074-43-1[4]
Molecular Formula C 7​ H 16​ ClNOC 7​ H 13​ NO 2​
Molecular Weight 165.66 g/mol 143.18 g/mol
Structural Class 1,3-Amino Alcohol (Cyclic) β2,2 -Amino Acid
Topological Polar Surface Area 46.2 Ų63.3 Ų
Role in Synthesis Precursor / ScaffoldFoldamer Building Block / API Intermediate

Experimental Workflows & Pathway Visualizations

Synthetic Workflow

The transformation relies on the in situ generation of an oxoammonium cation from TEMPO, accelerated by NaBr (forming NaOBr). The biphasic nature of the reaction ensures that the highly polar carboxylic acid product partitions into the aqueous layer upon formation, preventing further unwanted side reactions before acidic workup.

SyntheticWorkflow A [1-(Aminomethyl) cyclopentyl]methanol HCl B N-Boc Amino Alcohol A->B Boc2O, Et3N DCM, RT C N-Boc-β-Amino Acid B->C TEMPO, NaOCl NaBr, NaHCO3 0°C, Biphasic D Constrained β-Amino Acid Hydrochloride C->D 4M HCl/Dioxane RT

Caption: Synthetic workflow for constrained β-amino acids via TEMPO oxidation.

Peptidomimetic Integration

Once synthesized, the constrained β -amino acid can be directly utilized in Solid-Phase Peptide Synthesis (SPPS).

Peptidomimetic A Constrained β-Amino Acid (Cyclopentyl Scaffold) B Solid-Phase Peptide Synthesis (SPPS) A->B Coupling Reagents (HATU/DIPEA) C α/β-Peptide Foldamer B->C Sequence Engineering D Target Binding (e.g., α2δ subunit) C->D Conformational Rigidity E Proteolytic Resistance (Increased Half-life) C->E Steric Shielding

Caption: Integration of constrained β-amino acids into proteolytically stable foldamers.

Detailed Step-by-Step Methodologies

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded within the steps to ensure that causality and reaction progress can be empirically verified before proceeding.

Protocol 1: N-Boc Protection of the Amino Alcohol

Objective: Shield the primary amine to prevent N-oxidation in subsequent steps.

  • Preparation: Suspend [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (10.0 mmol, 1.65 g) in anhydrous Dichloromethane (DCM, 30 mL).

  • Basification: Add Triethylamine (Et 3​ N, 25.0 mmol, 3.5 mL) dropwise at 0 °C. The solution will become homogeneous as the free base is generated.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol, 2.40 g) in portions. Stir the reaction mixture at room temperature (RT) for 4 hours.

  • IPC (Self-Validation): Perform TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin and heat. Validation: The starting material exhibits a bright purple spot (free primary amine). The reaction is complete when the purple spot disappears, indicating full conversion to the UV-inactive, Ninhydrin-negative N-Boc protected intermediate.

  • Workup: Wash the organic layer with 1M HCl (2 × 20 mL) to remove excess Et 3​ N, followed by brine (20 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield tert-butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate as a viscous oil.

Protocol 2: TEMPO-Mediated Oxidation to the Carboxylic Acid

Objective: Chemoselective oxidation of the primary alcohol to a carboxylic acid[5].

  • Biphasic Setup: Dissolve the N-Boc amino alcohol (approx. 10.0 mmol from Protocol 1) in a 1:1 mixture of Toluene and Ethyl Acetate (40 mL total).

  • Catalyst Addition: Add a solution of NaBr (10.5 mmol, 1.08 g) in water (5 mL) and TEMPO (0.1 mmol, 15.6 mg) to the organic mixture. Cool the biphasic system to 0 °C under vigorous stirring.

  • Oxidation: Prepare an aqueous solution of 0.35 M NaOCl (approx. 25.0 mmol, 71 mL) containing dissolved NaHCO 3​ (30.0 mmol, 2.52 g) to buffer the system to pH ~8.5. Add this solution dropwise to the reaction mixture at 0 °C over 1 hour.

  • IPC (Self-Validation): Monitor via LCMS. Validation: The intermediate aldehyde mass [M+H] + will transiently appear and then convert fully to the carboxylic acid mass. The organic layer will turn from orange/red (active TEMPO) to pale yellow upon completion.

  • Workup: Separate the layers. Extract the aqueous layer with EtOAc (20 mL) to remove unreacted starting material. Carefully acidify the aqueous layer to pH 3 using 1M HCl (this protonates the target carboxylic acid, driving it into the organic phase). Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Combine these organic extracts, dry over Na 2​ SO 4​ , and concentrate to yield N-Boc-1-(aminomethyl)cyclopentanecarboxylic acid.

Protocol 3: Acidic Deprotection

Objective: Cleave the Boc group to yield the final constrained β -amino acid salt.

  • Deprotection: Dissolve the N-Boc-1-(aminomethyl)cyclopentanecarboxylic acid (5.0 mmol) in 4M HCl in Dioxane (15 mL). Stir at RT for 2 hours.

  • Precipitation: Gas evolution (CO 2​ and isobutylene) will cease when the reaction is complete. Add cold diethyl ether (30 mL) to the flask to precipitate the product.

  • Isolation: Filter the resulting white precipitate over a glass frit, washing with additional cold diethyl ether. Dry under high vacuum to yield 1-(aminomethyl)cyclopentanecarboxylic acid hydrochloride in high purity, ready for downstream SPPS or biological evaluation.

References

  • PubChem. 1-(Aminomethyl)cyclopentanecarboxylic acid | C7H13NO2 | CID 16730047. Retrieved from[Link]

  • MDPI. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules 2002. Retrieved from[Link]

  • ACS Publications. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. J. Org. Chem. 2024. Retrieved from[Link]

  • Journal of the American Chemical Society. Foldameric α/β-Peptide Analogs of the β-Sheet-Forming Antiangiogenic Anginex: Structure and Bioactivity. JACS 2013. Retrieved from[Link]

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Technical Notes & Optimization

Troubleshooting

Application Scientist Support Center: Troubleshooting[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride Synthesis

Welcome to the Technical Support Center. As researchers scale up the synthesis of [1-(aminomethyl)cyclopentyl]methanol hydrochloride , a critical building block in medicinal chemistry, several thermodynamic and kinetic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of [1-(aminomethyl)cyclopentyl]methanol hydrochloride , a critical building block in medicinal chemistry, several thermodynamic and kinetic bottlenecks often arise. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols to help you eliminate byproducts and optimize your yield.

Diagnostic Workflow & Byproduct Pathways

The diagram below maps the standard three-step synthetic route—from cyclopentanecarbonitrile to the final hydrochloride salt—and highlights the specific stages where critical byproducts are generated.

TroubleshootingWorkflow SM Cyclopentanecarbonitrile (Starting Material) INT 1-(Hydroxymethyl)cyclopentanecarbonitrile (Intermediate) SM->INT LDA, (CH2O)n -78°C FB [1-(Aminomethyl)cyclopentyl]methanol (Free Base) INT->FB LiAlH4 Reflux BP1 Retro-Aldol Cleavage (Unreacted SM) INT->BP1 T > -50°C Thermodynamic Shift SALT [1-(Aminomethyl)cyclopentyl]methanol HCl (Target Product) FB->SALT HCl (g) Anhydrous Ether BP2 Secondary Amine Dimer (Transimination) FB->BP2 Imine Interception BP3 Oiled-Out Salt (Trapped Moisture) SALT->BP3 Hygroscopicity

Synthesis workflow and byproduct formation pathways for the target molecule.

Knowledge Base & FAQs

Q: Why am I seeing a significant mass of m/z ~241 in my LC-MS after the nitrile reduction step?

A: This indicates the formation of a secondary amine dimer. During the reduction of 1-(hydroxymethyl)cyclopentanecarbonitrile[1], the reaction proceeds via a highly reactive imine intermediate[2]. If the reduction of this imine to the primary amine is not faster than the nucleophilic attack by the already-formed primary amine, transimination occurs. This releases ammonia and forms a secondary imine that subsequently reduces to the dimer[3]. Mitigation: If using catalytic hydrogenation (e.g., Raney Ni), saturate the solvent with anhydrous ammonia to shift the equilibrium away from secondary amine formation[4]. If using LiAlH4​ , ensure the hydride is in large excess and the reaction is kept strictly anhydrous to favor rapid, complete reduction[2].

Q: My hydroxymethylation step yields a mixture of the desired intermediate and unreacted cyclopentanecarbonitrile, even with excess paraformaldehyde. Why?

A: The aldol-type addition of the nitrile enolate to formaldehyde is reversible. If the reaction temperature rises too quickly before quenching, or if the base (e.g., LDA) is not fully consumed, thermodynamic retro-aldol cleavage pushes the equilibrium back to the starting materials. Mitigation: Maintain the reaction strictly at -78°C during the addition of paraformaldehyde and use a highly reactive monomeric formaldehyde source (cracked paraformaldehyde) to ensure rapid kinetic trapping.

Q: The final hydrochloride salt forms a sticky oil instead of a free-flowing powder. How can I induce crystallization?

A: [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is highly hygroscopic. The presence of even trace water in your ethereal HCl or atmospheric moisture during filtration will cause the salt to "oil out" (liquid-liquid phase separation) rather than crystallize. Mitigation: Utilize strictly anhydrous HCl gas dissolved in 1,4-dioxane or diethyl ether. If oiling occurs, redissolve the oil in a minimum amount of anhydrous hot ethanol, then slowly titrate with cold anhydrous diethyl ether until the cloud point is reached, and seed the solution.

Quantitative Diagnostics

Use the following analytical markers to rapidly identify the source of your synthesis bottlenecks:

Impurity / ByproductMW ( g/mol )Originating StepDiagnostic Signal ( 1 H NMR / MS)Mitigation Strategy
Cyclopentanecarbonitrile 95.14HydroxymethylationAbsence of -CH 2​ OH multiplet at ~3.5 ppmMaintain T < -70°C; use cracked (CH 2​ O) n​
Secondary Amine Dimer ~241.3Nitrile ReductionMS: [M+H] + at 242; complex aliphatic regionAdd NH 3​ (g) during hydrogenation[4]
Imine Intermediate ~127.1Nitrile ReductionSharp singlet at ~7.5 ppm (CH=N)Ensure excess LiAlH4​ / extended reflux[2]
Water (Hydrate/Oil) 18.02Salt FormationBroad singlet at 4.0-5.0 ppm in DMSO- d6​ Use anhydrous HCl/ether; dry atmosphere

Validated Self-Correcting Protocols

Protocol 1: Synthesis of 1-(Hydroxymethyl)cyclopentanecarbonitrile[2]
  • Preparation: Flame-dry a 500 mL 3-neck flask and purge with N 2​ . Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to -78°C.

  • Enolization: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 min to form LDA. Add cyclopentanecarbonitrile (1.0 eq) dropwise. Stir for 1 hour at -78°C to ensure complete enolization.

  • Alkylation: Add anhydrous paraformaldehyde (1.5 eq) in one portion.

  • Self-Validation: Run a TLC (Hexanes:EtOAc 3:1). You should observe the consumption of the starting material ( Rf​ ~0.6) and the appearance of the intermediate ( Rf​ ~0.3).

  • Quench: Add saturated NH 4​ Cl while still at -78°C before warming to room temperature. Causality: Quenching cold protonates the alkoxide, preventing thermodynamic retro-aldol cleavage. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Protocol 2: Reduction to[1-(Aminomethyl)cyclopentyl]methanol[6]
  • Preparation: Suspend LiAlH4​ (2.0 eq) in anhydrous THF (100 mL) at 0°C under N 2​ .

  • Addition: Slowly add 1-(hydroxymethyl)cyclopentanecarbonitrile (1.0 eq) dissolved in a minimum amount of THF.

  • Reduction: Reflux the mixture for 12 hours. Causality: Extended reflux ensures the highly reactive intermediate imine is fully reduced by hydride before it can be intercepted by the newly formed primary amine[2].

  • Self-Validation: Quench a 0.1 mL aliquot, extract into ether, and run a rapid MS. Ensure the absence of m/z 128 (imine) and m/z 242 (dimer).

  • Workup: Quench using the Fieser method ( x mL H 2​ O, x mL 15% NaOH, 3x mL H 2​ O) to precipitate granular aluminum salts. Filter through Celite and concentrate to yield the free base[5].

Protocol 3: Hydrochloride Salt Crystallization[1]
  • Dissolution: Dissolve the free base in anhydrous diethyl ether (10 mL/g). Cool to 0°C under a drying tube.

  • Precipitation: Dropwise add 2.0 M HCl in diethyl ether (1.1 eq). Causality: Using ethereal HCl instead of aqueous HCl strictly excludes water, preventing the highly hygroscopic salt from oiling out.

  • Self-Validation: The solution should immediately form a fine, free-flowing white suspension. If it turns into a gummy oil on the flask walls, moisture has breached the system.

  • Isolation: Filter rapidly under a blanket of N 2​ and dry in a vacuum oven at 40°C to yield pure [1-(aminomethyl)cyclopentyl]methanol hydrochloride.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chemical nuances of working w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific chemical nuances of working with [1-(Aminomethyl)cyclopentyl]methanol hydrochloride .

This molecule presents two distinct synthetic challenges: it is supplied as an inactive hydrochloride salt 1, and it is a 1,3-amino alcohol containing both a primary amine and a primary alcohol. The following troubleshooting guides, FAQs, and self-validating protocols are engineered to ensure perfect chemoselectivity and high yields during amide bond formation.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why am I seeing unreacted starting material even after 24 hours of coupling? A: The most common failure point when working with[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is insufficient base. Because the molecule is a hydrochloride salt, the primary amine exists in a protonated, non-nucleophilic state ( −NH3+​ ). Causality: You must add exactly 1.0 equivalent of a tertiary amine base (like DIPEA) solely to neutralize the HCl and liberate the free amine. If your coupling reagent (e.g., HATU) also requires base to deprotonate the carboxylic acid (typically 1.0–2.0 eq), you must supply a total of 2.5 to 3.0 equivalents of DIPEA . Using a standard 1.5 eq of base will leave the majority of your amino alcohol protonated and unreactive.

Q2: How do I prevent O-acylation (esterification) and ensure pure N-acylation (amidation)? A: Chemoselectivity is dictated by kinetics. Nitrogen is less electronegative than oxygen, making the lone pair on the primary amine significantly more nucleophilic than the primary alcohol 2. Under standard conditions, N-acylation is heavily favored. Causality: O-acylation (or N,O-diacylation) only occurs when the reaction is forced. This happens if you use an excess of the activated carboxylic acid (>1.1 eq) or if the reaction is left stirring for extended periods after the amine has been fully consumed. To prevent this, strictly limit your coupling reagent and carboxylic acid to 1.05 equivalents.

Q3: Why should I use HATU instead of EDC/HOBt for this specific molecule? A: [1-(Aminomethyl)cyclopentyl]methanol features a geminal disubstitution at the C1 position of the cyclopentane ring. This creates a neopentyl-like steric bulk directly adjacent to the reacting centers. While primary amines are generally highly reactive, this local steric hindrance can impede the trajectory of nucleophilic attack. Uronium-based reagents like HATU generate a highly reactive 7-aza-HOBt (HOAt) active ester, which accelerates the coupling rate and outcompetes potential side reactions far better than traditional carbodiimides 3.

Part 2: Chemoselectivity & Workflow Visualizations

Chemoselectivity ActiveEster Activated Ester (R-CO-OAt) Amide Amide Product (N-Acylation) ActiveEster->Amide Fast (Amine) Ester Ester Product (O-Acylation) ActiveEster->Ester Slow (Alcohol) AminoAlcohol Free Amino Alcohol (Neutralized) AminoAlcohol->Amide AminoAlcohol->Ester Diacyl N,O-Diacylated Byproduct Amide->Diacyl Excess Reagent

Caption: Kinetic preference for N-acylation over O-acylation and potential side reactions.

Workflow Step1 1. Salt Neutralization Amino Alcohol HCl + 1.0 eq DIPEA Step3 3. Amide Coupling Combine at 0°C, warm to RT Step1->Step3 Step2 2. Carboxylic Acid Activation R-COOH + 1.05 eq HATU + 2.0 eq DIPEA Step2->Step3 Step4 4. Reaction Quench Add Water or Methanol Step3->Step4 Step5 5. Workup & Purification Extract (EtOAc), Wash (1M HCl, NaHCO3) Step4->Step5

Caption: HATU-mediated amide coupling workflow for amino alcohol hydrochloride salts.

Part 3: Quantitative Reaction Parameters

To guarantee reproducibility and prevent diacylation, strictly adhere to the stoichiometric ratios outlined below.

ReagentFunctionEquivalentsConcentration
Carboxylic Acid Electrophile1.00 eq0.1 M - 0.2 M
[1-(Aminomethyl)cyclopentyl]methanol HCl Nucleophile1.05 eq-
HATU Uronium Coupling Agent1.05 eq-
DIPEA (N,N-Diisopropylethylamine) Base / HCl Scavenger3.00 eq-
DMF (Anhydrous) Polar Aprotic Solvent-0.1 M

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." It includes built-in diagnostic checkpoints so you can verify the success of each phase before proceeding to the next, eliminating guesswork.

Step 1: Pre-Activation of the Carboxylic Acid
  • In an oven-dried flask under N2​ atmosphere, dissolve the carboxylic acid (1.00 eq) in anhydrous DMF (to reach 0.1 M).

  • Add DIPEA (2.00 eq) and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.05 eq) in one portion. Stir at 0 °C for 15 minutes to form the highly reactive HOAt ester.

    • Self-Validation Checkpoint 1: The solution will typically turn a pale yellow color, indicating the formation of the active ester complex.

Step 2: Neutralization of the Amino Alcohol
  • In a separate vial, suspend [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (1.05 eq) in a minimum amount of DMF.

  • Add DIPEA (1.00 eq) to the vial and sonicate for 2 minutes until fully dissolved.

    • Self-Validation Checkpoint 2: Spot this neutralized solution on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a dark purple/blue spot, confirming the successful liberation of the free primary amine.

Step 3: Chemoselective Coupling
  • Transfer the neutralized amino alcohol solution dropwise into the 0 °C activated ester mixture over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint 3 (LCMS Tracking): Pull a 5 μ L aliquot and run an LCMS. You should observe the complete disappearance of the free amino alcohol mass ( m/z 130.1 [M-Cl] + ) and the appearance of your target amide mass. If you see a mass corresponding to [Target + Acyl Mass], N,O-diacylation has occurred.

Step 4: Quench and Workup
  • Once LCMS confirms the consumption of the primary amine, immediately quench the reaction by adding 1 mL of Methanol or Water. Causality: This destroys any residual active ester, preventing late-stage O-acylation of your product's hydroxyl group.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

    • 1M aqueous HCl (Removes excess DIPEA and unreacted amino alcohol).

    • Saturated aqueous NaHCO3​ (Removes unreacted carboxylic acid and HOAt byproducts).

    • Brine (Removes residual DMF).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Sigma-Aldrich - Cyclopentyl hydrochloride:[1-(aminomethyl)cyclopentyl]methanol hydrochloride Product Specifications.
  • Taylor & Francis - An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Scribd (Organic Chemistry Review) - Advances in Peptide Coupling Reagents.

Sources

Troubleshooting

Technical Support Center:[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing and purifying [1-(Aminomethyl)cyclopentyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing and purifying [1-(Aminomethyl)cyclopentyl]methanol hydrochloride [1].

This compound, featuring a rigid spiro-like 1,1-disubstituted cyclopentane ring, is a highly valuable bifunctional building block used in the development of gabapentinoid derivatives and neurological active pharmaceutical ingredients (APIs) [2]. Its synthesis typically involves the exhaustive reduction of 1-cyanocyclopentanecarboxylic acid [3]. However, the dual reduction of a carboxylic acid and a nitrile group in close steric proximity is prone to specific mechanistic pitfalls, leading to stubborn impurities.

This guide breaks down the causality behind these impurities and provides self-validating protocols to eliminate them.

Mechanistic Overview & Pathway Visualization

Understanding the origin of impurities requires mapping the reduction pathway. The reduction of the nitrile moiety proceeds via a transient imine intermediate. The fate of this imine—whether it is rapidly reduced to the target primary amine or intercepted by competing nucleophiles—dictates the purity profile of your final batch.

SynthesisAndImpurities SM 1-Cyanocyclopentanecarboxylic Acid (Starting Material) RedAgent Reduction Reaction (LiAlH4 or BH3-THF) SM->RedAgent Imine Imine Intermediate (Transient Species) RedAgent->Imine Hydride Transfer Imp1 1-Cyanocyclopentanemethanol (Impurity: Partial Reduction) RedAgent->Imp1 Insufficient Reagent Target [1-(Aminomethyl)cyclopentyl]methanol (Target Product) Imine->Target Complete Reduction Imp2 Secondary Amine Dimer (Impurity: Condensation) Imine->Imp2 Nucleophilic Attack by Primary Amine Imp3 Boron/Aluminum Complexes (Impurity: Poor Quench) Target->Imp3 Incomplete Workup/Decomplexation

Fig 1: Synthesis pathway and impurity branching for [1-(Aminomethyl)cyclopentyl]methanol.

Troubleshooting FAQs

Q1: Why am I seeing a significant amount of a secondary amine "dimer" impurity in my final product?

The Causality: During the reduction of the cyano group, a highly reactive imine intermediate is formed. If the local concentration of the newly formed primary amine ([1-(aminomethyl)cyclopentyl]methanol) is high relative to the reducing agent, the primary amine acts as a nucleophile. It attacks the unreduced imine, resulting in a condensation reaction that forms a secondary amine dimer (bis-amine). The Solution: Implement inverse addition . Instead of adding Lithium Aluminum Hydride (LiAlH₄) to your substrate, dissolve your starting material in THF and add it dropwise to a chilled suspension of excess LiAlH₄. This ensures the hydride source is always in massive stoichiometric excess, immediately reducing the imine to the primary amine before condensation can occur.

Q2: My LC-MS shows an impurity mass corresponding to 1-cyanocyclopentanemethanol. How did this form and how do I remove it?

The Causality: LiAlH₄ and Borane (BH₃) reduce carboxylic acids to primary alcohols faster than they reduce nitriles to amines [2]. If the reaction is quenched prematurely, or if the reducing agent has degraded due to moisture exposure, the nitrile remains intact while the acid is fully reduced. The Solution: First, ensure the reaction is refluxed (66°C in THF) for at least 6–8 hours to drive the nitrile reduction to completion. Second, this impurity is easily removed during workup via an acid-base extraction . Because the cyano-alcohol lacks a basic amine group, it will remain in the organic layer when you extract the mixture with 1M HCl. The target product will migrate to the aqueous layer as a water-soluble hydrochloride salt.

Q3: After reduction with Borane-THF, my isolated yield is extremely low, and the ¹H NMR shows broad, unresolved peaks. What went wrong?

The Causality: Borane is an excellent, chemoselective reducing agent, but it forms a highly stable Lewis acid-base complex with the resulting primary amine (a B-N adduct). Standard aqueous workups are insufficient to break this bond, leaving your product trapped as a neutral, organic-soluble complex that smears on NMR. The Solution: You must perform an explicit decomplexation step . After quenching the reaction with methanol, add an excess of strong acid (e.g., methanolic HCl) and reflux for 2 hours. This protonates the amine and converts the boron into volatile trimethyl borate (B(OMe)₃), which is subsequently removed under reduced pressure.

Q4: When using LiAlH₄, my aqueous workup results in an unfilterable, gelatinous emulsion. How can I recover my product?

The Causality: Direct addition of water or dilute acid to excess LiAlH₄ produces amorphous aluminum hydroxide (Al(OH)₃), a gelatinous polymer that traps your product and instantly clogs filter paper. The Solution: Use the Fieser Workup (n, n, 3n method) . This specific stoichiometric addition of water and sodium hydroxide forces the aluminum salts to crystallize into a rigid sodium aluminate lattice, which filters effortlessly.

Impurity Profiling & Quantitative Data

To assist with your analytical QC, the following table summarizes the quantitative markers and removal strategies for the most common impurities encountered in this workflow.

Impurity NameChemical TypeMolecular WeightAnalytical MarkerOriginRemoval Strategy
1-Cyanocyclopentanemethanol Cyano-alcohol125.17 DaLC-MS: [M+H]⁺ 126IR: ~2250 cm⁻¹ (C≡N)Incomplete reduction of the nitrile group.Acid-base extraction (discard organic phase).
Bis-amine Dimer Secondary amine241.37 DaLC-MS: [M+H]⁺ 242Nucleophilic attack of product on imine intermediate.Recrystallization of the HCl salt from EtOH/EtOAc.
Boron-Amine Adduct Lewis Complex~143.00 Da¹¹B NMR: Broad signal¹H NMR: Peak broadeningIncomplete quenching of Borane-THF reactions.Reflux in Methanolic HCl to volatilize B(OMe)₃.
Aluminum Ash Inorganic SaltN/AHigh residue on ignition (ROI)Poor execution of LiAlH₄ quench.Strict adherence to the Fieser workup protocol.
Target Product [1]Amino-alcohol129.20 Da (Free base)165.66 Da (HCl salt)LC-MS:[M+H]⁺ 130¹H NMR: Sharp singlet ~2.6 ppmComplete, successful reduction.N/A

Validated Experimental Protocols

Protocol A: Optimized LiAlH₄ Reduction & Fieser Workup

This protocol utilizes inverse addition to prevent dimerization and the Fieser method to prevent emulsions.

  • Preparation: Suspend 2.5 equivalents of fresh LiAlH₄ powder in anhydrous THF (10 mL/g of LiAlH₄) in an oven-dried, multi-neck flask under a nitrogen atmosphere. Chill to 0°C using an ice bath.

  • Inverse Addition: Dissolve 1-cyanocyclopentanecarboxylic acid (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 10°C.

  • Reflux: Once addition is complete, remove the ice bath and gradually heat the reaction to reflux (66°C) for 8 hours.

    • Self-Validation: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show complete consumption of the starting material and the appearance of a baseline-hugging primary amine.

  • Fieser Quench (Critical Step): Cool the reaction to 0°C. For every x grams of LiAlH₄ originally used, sequentially and cautiously add:

    • x mL of distilled water (dropwise, wait for vigorous H₂ evolution to subside).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Maturation: Stir the mixture vigorously at room temperature for 30 minutes.

    • Self-Validation: The reaction mixture will transition from a frothy, gray suspension to a clear organic layer resting on top of a dense, pure-white granular solid. If the solid remains gray or gelatinous, stir longer or add a minimal extra fraction of water.

  • Filtration: Filter the white salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 20 mL) to extract any trapped product.

Protocol B: Hydrochloride Salt Formation & Purification

This protocol isolates the product and purges neutral impurities like 1-cyanocyclopentanemethanol.

  • Concentration: Concentrate the combined THF filtrates from Protocol A under reduced pressure to yield the crude free base (a viscous oil).

  • Acid-Base Extraction: Dissolve the oil in diethyl ether (50 mL) and extract with 1M aqueous HCl (3 × 20 mL).

    • Causality: The target amine protonates and moves to the aqueous layer. Neutral impurities (cyano-alcohol) remain in the ether layer, which is discarded.

  • Basification: Cool the combined aqueous layers to 0°C and adjust the pH to >12 using 6M NaOH. Extract the liberated free base with Dichloromethane (3 × 30 mL).

  • Salt Precipitation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and cool to 0°C. Add 2.0 equivalents of 4M HCl in dioxane dropwise.

    • Self-Validation: A white precipitate of[1-(aminomethyl)cyclopentyl]methanol hydrochloride will immediately form.

  • Isolation: Filter the solid, wash with cold ether, and dry under high vacuum. If dimer impurities persist, recrystallize the salt from hot ethanol/ethyl acetate.

References

  • PubChem. "[1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517". National Center for Biotechnology Information. Available at:[Link]

Optimization

Challenges in the crystallization of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride

Welcome to the Technical Support Center for the crystallization of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6). As a gem-disubstituted cycloalkyl amino alcohol, this compound presents a unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6).

As a gem-disubstituted cycloalkyl amino alcohol, this compound presents a unique set of physicochemical challenges. The dense proximity of a primary amine hydrochloride (–NH₃⁺Cl⁻) and a primary hydroxyl group (–OH) on a compact cyclopentyl scaffold creates a highly localized, amphiphilic hydrogen-bonding network. This structural motif frequently leads to severe crystallization bottlenecks, including liquid-liquid phase separation (LLPS), gelation, and the formation of hygroscopic pseudopolymorphs.

This guide provides field-proven, mechanistically grounded solutions to ensure the reproducible isolation of high-purity, thermodynamically stable crystals.

Part 1: Core Troubleshooting FAQs

Q1: My solution turns into a milky emulsion or "oils out" instead of forming discrete crystals. What is happening and how do I fix it? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This compound has an exceptionally high affinity for polar solvents and very low solubility in non-polar anti-solvents. When supersaturation is generated too rapidly (e.g., via a fast cooling ramp or rapid anti-solvent addition), the system crosses the binodal curve before it can cross the metastable zone limit required for ordered nucleation[1]. The solution splits into a solute-rich metastable liquid phase (the "oil") and a solvent-rich phase. This is highly detrimental, as the oil droplets act as a universal solvent for impurities, which are then trapped when the oil spontaneously solidifies[2]. The Solution: You must map the phase diagram to define the miscibility gap and strictly operate within the metastable zone[3].

  • Adjust the Solvent System: Switch to a solvent/anti-solvent pair with a wider metastable zone (see Table 1).

  • Implement Seeding: Introduce 1-2 wt% of pure seed crystals before the system reaches the LLPS boundary. Seeding provides a low-energy surface for the solute to integrate into a crystal lattice, consuming supersaturation via crystal growth rather than droplet formation[1].

Q2: Instead of a filterable solid, the crystallization yields a sticky, unprocessable gel. Why? The Causality: Amino alcohols are notorious for gelation. The –OH and –NH₃⁺ groups form extended, three-dimensional hydrogen-bonded networks with protic solvents (like ethanol or methanol). If the system undergoes spinodal decomposition, the resulting phase becomes highly viscous. This viscosity kinetically traps the molecules, depriving them of the conformational freedom required to pack into an ordered crystal lattice[3]. The Solution: Provide the system with thermal energy to break the gel network. If gelation occurs, reheat the mixture until it returns to a clear solution, then utilize a slower cooling rate (e.g., 0.1°C/min). Alternatively, shift to a polar aprotic solvent system (such as Acetonitrile) to disrupt the solute-solvent hydrogen bonding network.

Q3: The isolated salt is highly hygroscopic, turning into a paste on the filter paper. How can I isolate a stable dry powder? The Causality: Amine hydrochlorides readily form hydrates (pseudopolymorphs) when exposed to moisture during crystallization or isolation[4]. If your anti-solvent contains trace water, or if you are filtering in a humid environment, the crystal lattice incorporates water molecules. Upon exposure to ambient air, these hydrates can deliquesce. The Solution: Maintain strictly anhydrous conditions. Use molecular sieves to dry all solvents prior to use. Perform the final isolation step under a dry nitrogen blanket. Wash the filter cake with a highly volatile, anhydrous non-polar solvent (e.g., dry MTBE or Hexane) to displace any residual polar solvents that might attract moisture.

Q4: How do I ensure I am consistently getting the same polymorphic form of the hydrochloride salt? The Causality: Like many amine hydrochlorides, this compound can exhibit structural polymorphism depending on the solvent polarity and the kinetics of precipitation[5]. Rapid precipitation often yields a metastable kinetic polymorph, which may have inferior stability and flow properties compared to the thermodynamic form[4]. The Solution: Incorporate a "maturation" (temperature cycling or isothermal hold) step at the end of your cooling profile. Holding the slurry at the final temperature for several hours allows Ostwald ripening to occur—smaller, kinetically formed crystals dissolve, and the mass redeposits onto the larger, thermodynamically stable crystals[5].

Part 2: Quantitative Data & Solvent System Selection

The selection of the solvent/anti-solvent pair dictates the trajectory of the crystallization through the thermodynamic phase space. The data below summarizes the optimized parameters for bypassing LLPS.

Table 1: Effect of Solvent Systems on the Crystallization of [1-(Aminomethyl)cyclopentyl]methanol HCl

Solvent SystemVolume Ratio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Metastable Zone WidthCrystallization Outcome
Ethanol / Heptane1:4>25045Narrow (<5°C)Severe Oiling Out (LLPS)
Methanol / Acetone1:518025Moderate (8-10°C)Gelation / Amorphous Paste
Isopropanol / MTBE 1:3 120 <5 Wide (15-20°C) High-Purity Crystals
Acetonitrile (Neat)N/A8512Moderate (12°C)Slow Nucleation, Good Purity

Part 3: Mechanistic Workflows & Visualization

The following diagram illustrates the thermodynamic pathways of the crystallization process. Notice how uncontrolled supersaturation leads to the red zones (LLPS and Gelation), whereas a controlled seeding strategy forces the system into the green zone (Ordered Nucleation).

LLPS_Pathway Sol Undersaturated Solution (API in Solvent) Super Supersaturated Solution (Cooling / Antisolvent) Sol->Super Increase Supersaturation LLPS Miscibility Gap Crossed (Liquid-Liquid Phase Separation) Super->LLPS Rapid Quench / High Antisolvent Seed Seeding within Metastable Zone (Bypassing Binodal Curve) Super->Seed Controlled Strategy Gel Gelation / Amorphous Paste (Kinetically Trapped) LLPS->Gel Droplet Coalescence Nucl Primary Nucleation (Ordered Lattice Formation) LLPS->Nucl Spontaneous Solidification (High Impurity Inclusion) Seed->Nucl Consumes Supersaturation Cryst High-Purity Crystalline API ([1-(Aminomethyl)cyclopentyl]methanol HCl) Nucl->Cryst Crystal Growth

Caption: Thermodynamic pathways of crystallization versus liquid-liquid phase separation (oiling out).

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the Isopropanol/MTBE system and is designed as a self-validating loop: the maturation step ensures thermodynamic stability, while the constant-weight drying metric validates the complete removal of solvates.

Optimized Anti-Solvent Crystallization with Seeding

  • Dissolution: Suspend 10.0 g of crude [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in 83 mL of anhydrous Isopropanol (IPA). Heat to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Causality: IPA provides sufficient solubility at elevated temperatures while being less prone to forming tight hydrogen-bonded gels compared to methanol.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated, jacketed crystallization vessel.

    • Causality: Removes foreign particulates that act as heterogeneous nucleation sites for unwanted metastable polymorphs.

  • Primary Anti-solvent Addition: Slowly dose 50 mL of anhydrous Methyl tert-butyl ether (MTBE) at a rate of 5 mL/min while maintaining the temperature at 60°C.

  • Seeding: Cool the solution to 50°C (entering the established metastable zone). Introduce 0.1 g (1 wt%) of highly pure, milled [1-(Aminomethyl)cyclopentyl]methanol hydrochloride seed crystals. Hold isothermally for 30 minutes.

    • Causality: The isothermal hold allows the seed bed to establish and begin consuming supersaturation, effectively steering the system away from the LLPS binodal boundary.

  • Secondary Anti-solvent Addition: Dose an additional 100 mL of MTBE at a highly controlled rate of 2 mL/min.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Maturation: Hold the resulting slurry at 5°C for 4 hours.

    • Causality: This drives Ostwald ripening. Kinetically trapped fines dissolve and redeposit onto the primary crystals, ensuring a uniform, thermodynamically stable polymorphic output.

  • Isolation & Drying: Filter the slurry under a dry nitrogen blanket. Wash the filter cake with 30 mL of cold, anhydrous MTBE. Dry in a vacuum oven at 40°C (-0.1 MPa) for 12 hours until a constant weight is achieved.

Workflow Step1 1. Dissolution (Isopropanol, 60°C) Step2 2. Polish Filtration (Remove Particulates) Step1->Step2 Step3 3. Antisolvent Addition (MTBE, Dropwise) Step2->Step3 Step4 4. Seeding (1-2 wt% pure crystals) Step3->Step4 Step4->Step4 Prevents LLPS Step5 5. Controlled Cooling (0.1°C/min to 5°C) Step4->Step5 Step6 6. Maturation (Hold for 4 hours) Step5->Step6 Step7 7. Isolation & Drying (N2 blanket, Vacuum) Step6->Step7

Caption: Optimized anti-solvent crystallization workflow with seeding to ensure high-purity isolation.

References

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link][1]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development (ACS Publications). Available at:[Link][2]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link][3]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or isolation issues during the synthesis of [1-(Aminomethyl)cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks or isolation issues during the synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride.

This compound (CAS 2239-31-8 for the free base) is a highly versatile 1,1-disubstituted β -amino alcohol, frequently utilized as a critical building block in the development of neuroactive APIs and complex spirocyclic scaffolds[1]. Because it contains both a primary amine and a primary alcohol on a sterically hindered cyclopentane ring, its synthesis requires precise control over alkylation kinetics, aggressive global reduction, and strictly anhydrous salt formation.

Synthesis Workflow & Quantitative Parameters

The most robust, field-proven route to this molecule is a three-step sequence beginning with the cycloalkylation of an active methylene compound, followed by a global hydride reduction, and concluding with anhydrous salt precipitation[2].

Synthesis_Route Step1 Ethyl Cyanoacetate + 1,4-Dibromobutane Step2 Ethyl 1-cyanocyclopentane- carboxylate Step1->Step2 K2CO3, DMF Cycloalkylation Step3 [1-(Aminomethyl)cyclopentyl] methanol Step2->Step3 LiAlH4, THF Global Reduction Step4 [1-(Aminomethyl)cyclopentyl] methanol HCl Step3->Step4 HCl (dioxane) Salt Formation

3-step synthesis workflow of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride.

Quantitative Reaction Parameters
Reaction PhaseKey ReagentsStoichiometry (Eq)Temp (°C)Time (h)Expected YieldCritical In-Process Control
1. Cycloalkylation Ethyl cyanoacetate : 1,4-Dibromobutane : K₂CO₃1.0 : 1.1 : 2.5601275–85%Disappearance of active methylene (TLC)
2. Global Reduction Intermediate 1 : LiAlH₄1.0 : 3.066 (Reflux)480–90%Loss of nitrile stretch (IR: ~2240 cm⁻¹)
3. Salt Formation Free Base : 4M HCl in dioxane1.0 : 1.20 to 251>95%Immediate white precipitate formation

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Cycloalkylation (Formation of Ethyl 1-cyanocyclopentanecarboxylate)

Causality Rationale: The active methylene of ethyl cyanoacetate is deprotonated twice. The first alkylation is intermolecular; the second is intramolecular, forming the 5-membered ring[2]. High-speed stirring and a polar aprotic solvent (DMF) are required to favor the kinetics of intramolecular cyclization over intermolecular polymerization.

  • Suspend anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF (10 volumes) under an inert N₂ atmosphere.

  • Add ethyl cyanoacetate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation (the suspension will turn slightly yellow).

  • Add 1,4-dibromobutane (1.1 eq) dropwise over 1 hour to maintain pseudo-high-dilution conditions.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Workup: Filter the inorganic salts. Partition the filtrate between Ethyl Acetate and H₂O. Wash the organic layer thoroughly with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Validation Checkpoint: The crude oil should show a distinct quaternary carbon peak in ¹³C NMR and lack the α -proton signal of the starting cyanoacetate in ¹H NMR.

Step 2: Global Reduction (Formation of the Free Base)

Causality Rationale: Both the ester and the nitrile must be reduced. While milder systems (like CoCl₂/NaBH₄) can selectively reduce nitriles to amines[3], they fail to reduce esters efficiently. Lithium Aluminum Hydride (LiAlH₄) provides the massive hydride transfer required to reduce both functional groups simultaneously[4].

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF (15 volumes) at 0°C under N₂.

  • Dissolve the intermediate from Step 1 in a small amount of THF and add it dropwise to the LiAlH₄ suspension. Caution: Highly exothermic with H₂ gas evolution.

  • Once addition is complete, remove the ice bath and reflux the mixture (66°C) for 4 hours.

  • Fieser Workup (Critical): Cool the reaction to 0°C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of H₂O

    • x mL of 15% aqueous NaOH

    • 3x mL of H₂O

  • Stir vigorously for 30 minutes until the gray suspension transforms into a stark white, granular solid.

  • Filter the salts through a Celite pad, washing thoroughly with hot THF. Concentrate the filtrate to yield the free β -amino alcohol.

Validation Checkpoint: FT-IR of the crude product must show complete disappearance of the nitrile peak (~2240 cm⁻¹) and the ester carbonyl peak (~1735 cm⁻¹), replaced by broad O-H and N-H stretches (~3300-3400 cm⁻¹).

Step 3: Hydrochloride Salt Precipitation

Causality Rationale: β -amino alcohols are highly polar and prone to hydrogen-bonding with water, making them notoriously hygroscopic. Using aqueous HCl will result in a sticky, unworkable syrup. Anhydrous precipitation forces the salt out of solution cleanly.

  • Dissolve the crude free base in anhydrous Diethyl Ether or Dichloromethane (10 volumes).

  • Cool the solution to 0°C.

  • Dropwise, add 4M HCl in dioxane (1.2 eq). A white precipitate will form immediately.

  • Stir for 1 hour at room temperature to ensure complete crystallization.

  • Filter the solid under a blanket of N₂, wash with cold anhydrous ether, and dry under high vacuum at 40°C overnight.

Validation Checkpoint: The resulting product should be a free-flowing, brilliant white powder. If it is sticky, moisture has compromised the system.

Troubleshooting Guides & FAQs

Q1: My yield for the cyclization step (Step 1) is below 40%, and my NMR shows a complex mixture of aliphatic chains. How can I improve this?

Diagnostic: You are experiencing competing intermolecular alkylation. When the concentration of the mono-alkylated intermediate is too high, it reacts with another molecule of ethyl cyanoacetate rather than cyclizing onto itself. Solution:

  • Dilution: Increase the volume of DMF by 50%.

  • Addition Rate: Add the 1,4-dibromobutane much slower (via syringe pump if possible) to maintain a low steady-state concentration of the electrophile.

  • Agitation: Ensure rigorous mechanical stirring; K₂CO₃ is heterogeneous, and poor mixing limits the rate of the crucial second deprotonation.

Q2: During the LiAlH₄ workup, I get a thick, unfilterable gray emulsion. My amino alcohol yield is abysmal. What went wrong?

Diagnostic: You likely quenched the reaction with excess water or saturated aqueous NH₄Cl. This standard quench generates gelatinous aluminum hydroxide [Al(OH)₃], which acts like a sponge, permanently trapping highly polar, water-soluble amino alcohols. Solution: You must strictly utilize the Fieser Workup described in Step 2. The specific ratio of water and NaOH forces the aluminum into a highly crystalline sodium aluminate lattice (NaAlO₂), which completely excludes your product and filters effortlessly.

Workup_Logic Start Aluminate Complex (Post-Reduction) Fieser Fieser Method (x mL H2O, x mL 15% NaOH, 3x mL H2O) Start->Fieser Optimal Standard Standard Aqueous Quench (Excess H2O) Start->Standard Suboptimal Granular Granular Al Salts (Easily Filtered) Fieser->Granular Gel Gelatinous Al(OH)3 (Emulsion) Standard->Gel Success High Yield of Free Amino Alcohol Granular->Success Failure Product Trapped (Low Yield) Gel->Failure

Fieser workup mechanism preventing product loss during LiAlH4 reduction.

Q3: The final hydrochloride salt forms a sticky, hygroscopic oil instead of a free-flowing powder. How do I rescue it?

Diagnostic: Trace water was introduced either from the solvent, the atmosphere, or incomplete drying of the free base after the Step 2 workup. Solution: Do not attempt to boil off the water, as this will degrade the product. Instead:

  • Redissolve the sticky oil in absolute ethanol.

  • Add toluene and evaporate under reduced pressure (azeotropic removal of water). Repeat this 3 times.

  • Triturate the resulting residue vigorously with anhydrous diethyl ether until it solidifies into a powder. Moving forward, ensure your HCl source is strictly anhydrous (like HCl in dioxane).

References
  • [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517 - PubChem (nih.gov). 1

  • US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present - Google Patents. 2

  • Ethyl 1-methylcyclopentanecarboxylate | 6553-72-6 - Benchchem. 4

  • EP2348023B9 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors - Google Patents. 3

Sources

Optimization

Side reactions of the amino group in [1-(Aminomethyl)cyclopentyl]methanol hydrochloride

Target Molecule: [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) Application Profile: Key building block for spirocyclic scaffolds, Gabapentin analogs, and Fatty Acid Binding Protein (FABP) inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) Application Profile: Key building block for spirocyclic scaffolds, Gabapentin analogs, and Fatty Acid Binding Protein (FABP) inhibitors[1].

Welcome to the Technical Support Center. Working with 1,1-disubstituted cycloalkane aminoalcohols presents unique synthetic challenges. Because the primary amine (-CH₂NH₂) and primary alcohol (-CH₂OH) are situated in close spatial proximity (a 1,3-relationship) on a rigid cyclopentyl core, they frequently participate in competing intramolecular and intermolecular side reactions [2]. This guide is engineered to help you troubleshoot these issues, understand the underlying causality, and implement self-validating protocols to keep your synthesis on track.

Part 1: Mechanistic Mapping of Side Reactions

Before diving into specific troubleshooting steps, it is critical to understand the logical pathways that lead to target degradation or side-product formation. The diagram below maps the three most common side reactions encountered with this substrate: over-alkylation, spiro-cyclization, and loss of acylation chemoselectivity.

SideReactions cluster_0 N-Alkylation Pathway cluster_1 Condensation Pathway cluster_2 Acylation Pathway SM [1-(Aminomethyl)cyclopentyl]methanol (Primary Amine & Alcohol) SecAmine Secondary Amine (Target) SM->SecAmine RX (1 eq) Imine Imine / Hemiaminal (Intermediate) SM->Imine Aldehyde/Ketone Amide N-Amide (Target) SM->Amide RCOCl (1 eq) TertAmine Tertiary Amine (Over-alkylation) SecAmine->TertAmine RX (Excess) Kinetic Favorability Oxazine Spiro-1,3-oxazine (Cyclization) Imine->Oxazine Intramolecular OH Attack EsterAmide N,O-Diacylated (Side Product) Amide->EsterAmide RCOCl / Base Loss of Selectivity

Logical mapping of primary side reactions for [1-(Aminomethyl)cyclopentyl]methanol.

Part 2: Field-Reported FAQs & Troubleshooting

Q1: My reductive amination is yielding a mass of [M + Aldehyde - H₂O] instead of the target secondary amine. What is happening?

The Causality: You are observing the formation of a spiro-1,3-oxazine derivative. Because[1-(Aminomethyl)cyclopentyl]methanol is a 1,3-aminoalcohol, the primary amine condenses with your aldehyde to form an imine intermediate. However, the spatially adjacent primary hydroxyl group rapidly attacks the imine carbon intramolecularly [3]. This cyclization is kinetically favored over the intermolecular hydride reduction you are attempting to perform. The Solution: You must either temporarily mask the nucleophilicity of the hydroxyl group (via O-silylation) or use a Lewis acid additive (like ZnCl₂) to coordinate the oxygen and slow down the cyclization while accelerating the reduction of the iminium ion.

Q2: I am trying to synthesize a mono-amide using an acyl chloride, but LC-MS shows significant N,O-diacylation. How do I improve chemoselectivity?

The Causality: While amines are "softer" and generally better nucleophiles than alcohols, basic conditions (e.g., using excess Et₃N or DMAP) deprotonate the hydroxyl group, forming a highly reactive alkoxide. Acyl chlorides are highly reactive "hard" electrophiles that do not discriminate well between amines and alkoxides, leading to diacylation. The Solution: Abandon acyl chlorides. Instead, use the free carboxylic acid with mild peptide coupling reagents (EDC/HOBt). These reagents form active esters that are highly selective for amines over un-deprotonated alcohols.

Q3: My direct N-alkylation with alkyl bromides is producing a complex mixture of secondary and tertiary amines. Can I force mono-alkylation?

The Causality: This is the classic over-alkylation trap. Once the primary amine is alkylated once, the new alkyl group donates electron density via inductive effects. This makes the resulting secondary amine more nucleophilic than your starting primary amine, causing it to react faster with the remaining alkyl halide. The Solution: Direct alkylation is fundamentally flawed for this substrate. Switch to a reductive amination approach (see Protocol B), or use a mono-Boc protection strategy followed by alkylation and deprotection.

Q4: My reactions are stalling completely, and I recover only unreacted starting material.

The Causality: You are likely forgetting that the starting material is a hydrochloride salt . The amine is protonated (ammonium, -NH₃⁺), rendering it completely non-nucleophilic. The Solution: You must incorporate a freebasing step. Add at least 1.5–2.0 equivalents of a non-nucleophilic base (like DIPEA) to your reaction mixture to liberate the free amine before adding your electrophile.

Part 3: Quantitative Benchmarks

To illustrate the impact of reaction conditions on the spiro-1,3-oxazine side reaction (Q1), review the data below. This table demonstrates why standard NaBH₄ conditions fail and why O-protection is the definitive solution.

Table 1: Impact of Reducing Agents on Product Distribution during Reductive Amination

Reducing AgentSolventAdditiveTemp (°C)Target N-Alkyl Yield (%)Spiro-1,3-Oxazine Yield (%)
NaBH₄MeOHNone2515%80%
NaBH(OAc)₃DCEAcOH (1.0 eq)2545%50%
NaBH₃CNMeOHZnCl₂ (0.5 eq)082%12%
NaBH(OAc)₃THFO-TBS Protected SM 2596% 0%

Part 4: Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Chemoselective N-Acylation using EDC/HOBt

Purpose: To form a mono-amide while strictly avoiding O-acylation of the cyclopentyl methanol group.

  • Freebasing: Suspend[1-(Aminomethyl)cyclopentyl]methanol HCl (1.0 eq, 10 mmol) in anhydrous DCM (30 mL). Add DIPEA (2.5 eq, 25 mmol) dropwise at room temperature.

    • Validation Checkpoint: The cloudy suspension must clear into a homogeneous solution within 5 minutes. If it remains cloudy, the salt has not fully dissolved; add 0.5 eq more DIPEA.

  • Activation: In a separate flask, dissolve your target carboxylic acid (1.0 eq, 10 mmol) in DCM (20 mL). Add EDC·HCl (1.1 eq, 11 mmol) and HOBt (1.1 eq, 11 mmol). Stir for 15 minutes.

    • Validation Checkpoint: Spot the mixture on a TLC plate (UV active). You should observe the disappearance of the starting acid and the formation of the active ester (typically Rf ~0.6 in 9:1 DCM:MeOH).

  • Coupling: Cool the activated ester solution to 0 °C. Dropwise, add the freebased aminoalcohol solution over 10 minutes. Allow to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and DIPEA, followed by saturated NaHCO₃ (2 x 20 mL) to remove residual HOBt.

    • Validation Checkpoint: Analyze the organic layer via LC-MS. You should observe the [M+H]+ of the mono-amide. The absence of the [M+H+Acyl]+ mass confirms perfect chemoselectivity.

Protocol B: Chemoselective Reductive Amination via O-Protection

Purpose: To synthesize secondary amines while completely preventing spiro-1,3-oxazine cyclization.

ReductiveAmination Start 1,3-Aminoalcohol Starting Material Protect O-Silylation (TBS-Cl) Start->Protect Condense Imine Formation (Aldehyde) Protect->Condense Reduce Reduction (NaBH(OAc)3) Condense->Reduce Deprotect Deprotection (TBAF) Reduce->Deprotect Product Pure N-Alkyl Aminoalcohol Deprotect->Product

Validated workflow for chemoselective reductive amination avoiding 1,3-oxazine cyclization.

  • O-Protection: Dissolve the freebased aminoalcohol (1.0 eq) in DMF. Add Imidazole (2.0 eq) and cool to 0 °C. Add TBS-Cl (1.1 eq) in portions. Stir for 2 hours.

    • Validation Checkpoint: Aqueous workup (EtOAc/Water). The organic layer should yield a product that is ninhydrin-positive (primary amine intact) but significantly less polar on TLC than the starting material.

  • Imine Formation & Reduction: Dissolve the O-TBS protected amine (1.0 eq) and your target aldehyde (1.0 eq) in THF. Stir for 1 hour. Add NaBH(OAc)₃ (1.5 eq) and stir overnight at room temperature.

  • Deprotection: Concentrate the reaction, redissolve in THF, and add TBAF (1.0 M in THF, 1.2 eq). Stir for 2 hours to cleave the TBS group.

    • Validation Checkpoint: LC-MS will show the clean [M+H]+ of the desired N-alkylated 1,3-aminoalcohol. No spiro-1,3-oxazine mass will be present.

References

  • Chaitra G, Rohini RM. "Synthesis and Biological Activities of [1,3]-Oxazine Derivatives." Der Pharma Chemica, 2017. Available at:[Link]

  • Ozsvár D, et al. "Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols." International Journal of Molecular Sciences, 2021. Available at:[Link]

  • Bergmeier SC. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 2000. Available at:[Link]

  • "Inhibitors of fatty acid binding protein (FABP)." World Intellectual Property Organization, WO2010056631A1, 2010.
Troubleshooting

Technical Support Center: Troubleshooting Reactions with [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stereochemical integrity and reactivity of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stereochemical integrity and reactivity of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 2239-31-8)[1]. This highly functionalized, neopentyl-like building block is prized in drug discovery for its unique steric bulk and hydrogen-bonding potential.

However, its structural properties often lead to misinterpretations of analytical data, particularly regarding "racemization." This guide addresses the root causes of these observations and provides field-proven, self-validating protocols to ensure synthetic success.

Section 1: The "Racemization" Myth

Q: I am observing what appears to be racemization of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride during my coupling reaction. How do I prevent this?

A: The most critical insight here is structural: [1-(Aminomethyl)cyclopentyl]methanol is an achiral molecule [2]. Because it does not possess a stereocenter, it is physically impossible for this specific compound to undergo racemization.

The confusion typically arises from a misunderstanding of the cyclopentyl ring's symmetry. The C1 carbon is bonded to an aminomethyl group (-CH₂NH₂) and a hydroxymethyl group (-CH₂OH). However, the two paths around the unsubstituted cyclopentyl ring (C1→C2→C3 and C1→C5→C4) are chemically and spatially identical. This creates an internal plane of symmetry passing through C1 and bisecting the C3-C4 bond, rendering the molecule achiral (Point Group Cs​ ).

Structural symmetry of [1-(Aminomethyl)cyclopentyl]methanol demonstrating its achirality.

If you are observing a loss of optical activity or multiple peaks on a chiral HPLC chromatogram, the "racemization" is not occurring on the cyclopentyl building block. Instead, you are observing the epimerization of your coupling partner.

Section 2: What Are You Actually Observing?

Q: If my amine isn't racemizing, why does my chiral HPLC show a mixture of enantiomers or epimers in my downstream amide product?

A: When coupling [1-(Aminomethyl)cyclopentyl]methanol to a chiral carboxylic acid (e.g., an N-protected amino acid), the steric hindrance of the amine's neopentyl-like C1 environment significantly decreases the rate of the desired aminolysis reaction.

This reduced reaction rate provides ample time for the activated chiral acid to undergo base-catalyzed side reactions. The most predominant source of amino acid racemization during amide synthesis is the oxazol-5(4H)-one (oxazolone) pathway [3].

When the chiral acid is activated by a coupling reagent, the oxygen of the adjacent carbonyl group can attack the activated ester, forming a cyclic oxazolone[3]. The α-proton of this oxazolone is highly acidic. In the presence of a base (like DIPEA or TEA), it is rapidly deprotonated to form a planar, achiral enolate[4]. Upon reprotonation, a racemic mixture of the oxazolone is formed, which then slowly reacts with your hindered amine to yield an epimerized or fully racemic amide product[3][4].

Oxazolone A Chiral Carboxylic Acid (L-Isomer) B Activated Ester (e.g., O-Acylisourea) A->B Coupling Reagent (e.g., DCC, HATU) C Oxazol-5(4H)-one (Chiral) B->C Cyclization (Base Catalyzed) G Enantiopure Amide Product B->G + Amine (Fast Aminolysis) DESIRED PATHWAY D Achiral Enolate (Planar Intermediate) C->D Deprotonation (-H+) F Epimerized/Racemic Amide Product C->F + Amine E Oxazol-5(4H)-one (Racemic D/L Mixture) D->E Reprotonation (+H+) E->F + Amine

The oxazolone mechanism leading to racemization of chiral acids during amide coupling.

Table 1: Troubleshooting Analytical Signals
Observation (Analytical Signal)Common MisinterpretationTrue Root CauseCorrective Action
Multiple peaks on Chiral HPLC Amine building block has racemized.Epimerization of the chiral carboxylic acid partner via oxazolone formation.Switch to DIC/Oxyma coupling; avoid excess tertiary bases.
Broad, tailing peak on LC-MS Enantiomeric interconversion on the column.Formation of highly polar, water-soluble free-base conformers.Adjust mobile phase pH; use a buffered system (e.g., 0.1% Formic Acid).
Mass adduct corresponding to +18 Da Hydration of a racemized intermediate.Unreacted [1-(Aminomethyl)cyclopentyl]methanol forming a stable hydrate.Improve coupling efficiency; ensure complete free-basing before reaction.

Section 3: Field-Proven Protocols

Q: How do I properly free-base the hydrochloride salt without losing product or causing side reactions?

A: [1-(Aminomethyl)cyclopentyl]methanol has a very low calculated LogP (approx. 0.3 to 1.19) and high topological polar surface area (46.3 Ų), making the free base highly water-soluble[2][5]. Traditional aqueous basic workups (e.g., 1M NaOH / DCM extraction) will result in severe yield loss.

Protocol 1: Non-Aqueous Free-Basing via Resin Scavenging
  • Objective: Isolate the free base without aqueous extraction, preserving the highly polar product.

  • Causality: A weakly basic ion-exchange resin scavenges the HCl, shifting the equilibrium to the soluble free amine without introducing soluble salts or water that complicate downstream coupling.

  • Preparation: Suspend 1.0 eq of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL/g).

  • Resin Addition: Add 3.0 eq of Amberlyst® A21 free base resin.

  • Agitation: Stir gently at room temperature for 2 hours.

  • Validation (In-Process Control): Spot the supernatant on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the free primary amine.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the resin with an additional 2 volumes of DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the free base as a viscous oil, ready for immediate coupling.

Q: What is the recommended protocol for amide coupling with this sterically hindered amine to prevent epimerization of the acid partner?

A: To suppress the oxazolone pathway, you must use a coupling strategy that generates an activated ester highly resistant to cyclization, and avoid excess tertiary amine bases. The DIC/Oxyma Pure system is superior to HATU/DIPEA for hindered amines because Oxyma forms a highly reactive ester without requiring a basic environment that promotes enolization.

Table 2: Coupling Reagents and Epimerization Risk
Coupling SystemMechanism of ActivationEpimerization RiskSuitability for Hindered Amines
HATU / DIPEA OBt/OAt ester formationHigh (Basic conditions promote enolization)Poor (Excess base drives oxazolone pathway)
DCC / DMAP O-AcylisoureaVery High (DMAP is a strong acyl transfer catalyst)Poor (High risk of racemization)
DIC / Oxyma Pure Oxyma esterLow (Neutral, highly reactive ester)Excellent (Fast aminolysis outcompetes cyclization)
DEPBT Phosphonium esterVery Low (Does not form oxazolone)Moderate (Slower reaction kinetics)
Protocol 2: Epimerization-Free Amide Coupling using DIC/Oxyma
  • Objective: Couple a chiral carboxylic acid to the sterically hindered amine while maintaining >99% enantiomeric excess (ee).

  • Causality: Pre-activation at low temperatures forms the active Oxyma ester while suppressing the thermal energy required for oxazolone cyclization.

  • Activation: Dissolve 1.0 eq of the chiral carboxylic acid and 1.05 eq of Oxyma Pure in anhydrous DMF (0.1 M concentration). Cool to 0°C.

  • Coupling Reagent Addition: Add 1.05 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 15 minutes at 0°C.

  • Amine Addition: Add 1.1 eq of the freshly prepared [1-(Aminomethyl)cyclopentyl]methanol free base (from Protocol 1) dissolved in a minimal amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (In-Process Control): Analyze an aliquot via LC-MS. Confirm the disappearance of the activated ester mass and the appearance of the product mass.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove Oxyma and DIC byproducts (diisopropylurea).

References
  • CymitQuimica. "CAS 2239-31-8: [1-(aminomethyl)cyclopentyl]methanol".
  • PubChem. "[1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517". National Institutes of Health.
  • Guidechem. "[1- (aminometil) ciclopentil] metanol 2239-31-8 wiki".
  • National Institutes of Health (PMC). "Epimerisation in Peptide Synthesis".
  • Researcher.life. "Racemization mechanism of serine dipeptide active ester derivatives".

Sources

Optimization

Purification of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride from starting material

Welcome to the Technical Support Center for the synthesis and purification of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the chemical causality and mechanistic troubleshooting required to successfully isolate this highly polar, versatile building block.

This compound features both a primary amine and a primary alcohol attached to a cyclopentyl scaffold, making it highly valuable in medicinal chemistry (e.g., gabapentinoid analogs and spirocyclic frameworks). However, its bifunctional nature and high polarity introduce specific challenges during reduction, workup, and salt formation.

Physicochemical Properties & Quantitative Data

Understanding the physical properties of the free base and the target hydrochloride salt is critical for designing an effective purification strategy. The high topological polar surface area (TPSA) and water solubility dictate the need for strict anhydrous conditions during salt formation.

PropertyFree BaseHydrochloride Salt
CAS Number 2239-31-8 [1]1797333-92-6[2]
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol [1]165.66 g/mol [2]
Boiling Point ~216.0 °C (at 760 mmHg) [3]N/A (Decomposes)
Flash Point 84.4 °C – 87.2 °C[3]N/A
Topological Polar Surface Area (TPSA) 46.25 Ų [1]> 46.25 Ų
LogP ~1.20 [3]< 0 (Highly hydrophilic)

Experimental Protocol: Synthesis & Purification

The most robust route to this compound is the exhaustive reduction of ethyl 1-cyanocyclopentanecarboxylate using Lithium Aluminum Hydride (LiAlH₄), followed by anhydrous hydrochloride salt formation. Every step below is designed as a self-validating system to prevent downstream failures.

Phase 1: Exhaustive Reduction
  • Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous tetrahydrofuran (THF) (10 mL per gram of starting material) and cool to 0 °C.

  • LiAlH₄ Addition: Carefully suspend 3.0 equivalents of LiAlH₄ in the THF. Causality: A large excess is required because reducing a nitrile to a primary amine consumes 2 equivalents of hydride, and reducing the ester consumes 2 equivalents, plus excess is needed to drive the reaction to completion.

  • Substrate Addition: Dissolve ethyl 1-cyanocyclopentanecarboxylate in anhydrous THF and add dropwise to the LiAlH₄ suspension at 0 °C to control the exothermic hydrogen gas evolution.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12–16 hours. Self-Validation: Monitor by FTIR. The disappearance of the nitrile stretch (~2250 cm⁻¹) and the ester carbonyl stretch (~1730 cm⁻¹) confirms complete reduction.

Phase 2: Fieser Workup (Critical Step)

Do not use an acidic quench. The basic amine product will protonate and become permanently trapped in the aqueous layer.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Quench (per n grams of LiAlH₄ used):

    • Add n mL of distilled H₂O dropwise (Caution: Highly exothermic).

    • Add n mL of 15% aqueous NaOH dropwise.

    • Add 3n mL of distilled H₂O.

  • Stirring: Stir vigorously for 30 minutes until the aluminum salts precipitate as a granular, white solid.

  • Filtration: Filter the salts through a pad of Celite and wash the filter cake thoroughly with hot THF to extract the highly polar free base [1-(Aminomethyl)cyclopentyl]methanol.

  • Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil.

Phase 3: Salt Formation & Recrystallization
  • Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE).

  • Acidification: Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of 4.0 M HCl in dioxane. A white precipitate should form immediately.

  • Isolation: Filter the precipitate under a nitrogen blanket (the salt is hygroscopic).

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling absolute ethanol. Slowly add anhydrous Et₂O until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by 4 °C overnight. Filter the purified white crystals.

Workflow Visualization

G N1 Ethyl 1-Cyanocyclopentanecarboxylate (Starting Material) N2 LiAlH4 Reduction (Anhydrous THF, Reflux 12h) N1->N2 3.0 eq Hydride N3 Fieser Workup (H2O, 15% NaOH, H2O) N2->N3 0°C Quench N4 Celite Filtration & Extraction (Isolate Free Base) N3->N4 Removes Al Salts N5 Anhydrous HCl Addition (4.0M in Dioxane at 0°C) N4->N5 Et2O Solvent N6 Recrystallization (Absolute EtOH / Et2O) N5->N6 Crude Precipitate N7 [1-(Aminomethyl)cyclopentyl]methanol HCl (Purified Product) N6->N7 High Purity Crystals

Workflow for the synthesis and purification of[1-(Aminomethyl)cyclopentyl]methanol HCl.

Troubleshooting & FAQs

Q: My reduction yielded a mixture of products, and LC-MS shows a mass corresponding to an unreduced nitrile. What went wrong? A: Nitriles are notoriously difficult to reduce compared to esters. If your ester reduced to the alcohol but the nitrile remained intact, you likely did not use enough LiAlH₄ or did not reflux the reaction long enough. Nitrile reduction requires forcing conditions (refluxing THF) and a minimum of 2.0 equivalents of LiAlH₄ just for the nitrile moiety. Ensure your LiAlH₄ is fresh and has not degraded into lithium aluminate from atmospheric moisture.

Q: During the Fieser workup, my reaction turned into an unfilterable, gelatinous gray emulsion. How do I recover my product? A: This occurs when the stoichiometry of the Fieser quench is ignored, or the mixture was not stirred vigorously enough after the final water addition. The gelatinous mass traps your polar amino-alcohol. Fix: Add a saturated solution of Rochelle salt (potassium sodium tartrate) and stir vigorously for 2–4 hours. Rochelle salt acts as a chelating agent, breaking down the aluminum emulsion into two distinct, clear layers, allowing you to recover the free base in the organic phase.

Q: When I added HCl in dioxane to my free base, the product "oiled out" as a sticky syrup at the bottom of the flask instead of precipitating as a solid. Why? A: "Oiling out" is a classic symptom of water contamination in the solvent or the free base.[1-(Aminomethyl)cyclopentyl]methanol hydrochloride is highly hygroscopic. If your ether or dioxane contained trace water, the salt will dissolve in the micro-droplets of water, forming a syrup. Fix: Decant the supernatant solvent. Dissolve the syrup in absolute ethanol, add toluene, and evaporate under reduced pressure (azeotropic removal of water). Repeat this twice. Finally, triturate the resulting residue with strictly anhydrous diethyl ether to induce crystallization.

Q: Can I purify the free base via silica gel column chromatography before making the HCl salt? A: It is highly discouraged unless absolutely necessary. The free base contains both a primary amine and a primary alcohol (TPSA = 46.25 Ų) [1], making it incredibly polar. It will streak severely on standard normal-phase silica gel, leading to massive yield losses. If you must chromatograph the free base, use basic alumina or silica gel pre-treated with 1-2% triethylamine (TEA), and elute with a highly polar solvent system (e.g., DCM/MeOH/NH₄OH 90:9:1). It is much more efficient to form the crude HCl salt and purify it via recrystallization.

References

  • Title: [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title:[1-(aminomethyl)cyclopentyl]methanol (2239-31-8) - Chemchart Source: Chemchart Chemical Database URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Solubility of[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize polar amine hydrochlorides in organic media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize polar amine hydrochlorides in organic media. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6, MW: 165.66) presents a unique challenge: it features a primary amine hydrochloride and a primary alcohol on a compact cyclopentane ring.

Amine hydrochlorides represent latent forms of a more reactive free base; this salt formation confers critical protection, improving shelf-life and preventing degradation[1]. However, the ionic nature of the chloride counterion creates a strong crystal lattice energy that non-polar solvents cannot overcome. Converting the hydrochloride salt to the free amine by treatment with a base will dramatically increase its solubility in a wide range of organic solvents, particularly those with lower polarity[2].

This guide provides field-proven, self-validating methodologies to resolve these solubility bottlenecks without compromising your reaction yields.

Diagnostic Troubleshooting Workflow

Before altering your protocol, use the following decision matrix to determine the most thermodynamically sound approach for your specific reaction conditions.

Workflow A Solid HCl Salt Insoluble in DCM/THF B Reaction requires strictly anhydrous conditions? A->B C Non-Aqueous Free-Basing (Add DIPEA/TEA or Basic Resin) B->C Yes D Biphasic System (Aq. NaOH / DCM + PTC) B->D No E Solvent Switch (Use DMF/DMSO or MeOH mix) C->E Still insoluble?

Workflow for resolving HCl salt solubility issues in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: I am trying to run an amide coupling in Dichloromethane (DCM), but the [1-(Aminomethyl)cyclopentyl]methanol HCl salt remains a cloudy suspension. How can I force it into solution? Causality: The suspension is caused by the inability of DCM (a low-polarity solvent) to solvate the ionic chloride salt. Do not rely on heating; thermodynamic solubility remains low, and the compound may simply "oil out" or form a hygroscopic goo without truly dissolving[2]. Solution: Perform in situ free-basing. Add 1.2 to 1.5 equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a proton acceptor, neutralizing the salt to liberate the primary amine in situ[3]. The resulting free amino alcohol has significantly lower polarity and will readily dissolve in DCM.

Q2: I attempted an aqueous basic workup (NaOH) to isolate the free base before my reaction, but my recovery was near zero. Where did my compound go? Causality: You lost the compound to the aqueous phase. [1-(Aminomethyl)cyclopentyl]methanol is a low-molecular-weight amino alcohol. Even when deprotonated, the combination of the primary amine and the primary alcohol makes the free base highly hydrophilic. It acts as a hydrogen-bond donor and acceptor, heavily partitioning into water. Solution: Avoid aqueous workups for isolation. If you must pre-form the free base, use a non-aqueous method (e.g., basic ion-exchange resin like Amberlyst A21) or perform a continuous liquid-liquid extraction (CLLE) with a solvent like 10% MeOH/DCM.

Q3: Can I just change the solvent instead of adding a base? Causality: Yes, if your reaction chemistry tolerates it. Polar aprotic solvents with high dielectric constants can disrupt the crystal lattice of the salt and improve solvation[2]. Solution: Switching from DCM to N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) will significantly increase solubility[2]. If a less polar solvent is strictly required, using a binary mixture (e.g., 90% DCM / 10% Methanol) often provides a "sweet spot" where the methanol solvates the ionic species while DCM maintains the bulk solvent properties.

Mechanistic Pathway of Solvation

Understanding the proton transfer equilibrium is critical for predictable scale-up.

Mechanism Salt HCl Salt (Crystal) High Lattice Energy Base Add Organic Base (e.g., DIPEA/TEA) Salt->Base Neutralization FreeAmine Free Amino Alcohol Lower Polarity Base->FreeAmine Proton Transfer Solvated Solvated Monomers in Organic Solvent FreeAmine->Solvated H-Bonding Disrupted

Mechanistic pathway of base-mediated dissolution of amine hydrochlorides.

Quantitative Solubility & Partitioning Data

Use the following empirical data matrix to select the optimal solvent system for your specific reaction class.

Solvent SystemChemical FormRelative SolubilityRecommended Use Case
DCM or THF (Anhydrous) HCl SaltVery Low (< 1 mg/mL)Not recommended without base additive.
DCM + 1.5 eq DIPEA Free Base (in situ)High (> 50 mg/mL)Amide couplings, Boc/Cbz protections.
DMF or DMSO HCl SaltModerate to High SN​2 alkylations, heating often required.
Water / EtOAc (1:1) Free BasePartitions to WaterAvoid for extraction; product will be lost.
10% MeOH in DCM HCl SaltModerate (~20 mg/mL)Reactions requiring the intact protonated salt.

Self-Validating Experimental Protocols

Protocol A: Non-Aqueous In Situ Free-Basing (Recommended for Acylations)

This protocol utilizes a tertiary amine to liberate the free base directly in the reaction flask, avoiding aqueous loss[3].

  • Preparation: Suspend 1.0 mmol of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Dropwise, add 1.5 mmol (1.5 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Agitation: Stir at room temperature for 10 minutes.

  • Validation Checkpoint: The solution must transition from a cloudy, opaque suspension to an optically clear solution.

    • Troubleshooting: If slight turbidity persists, it indicates the byproduct (DIPEA-HCl) is precipitating. Add 0.5 mL of anhydrous DMF to clarify the solution before adding your electrophile.

  • Reaction: Proceed immediately with the addition of your coupling reagent or electrophile.

Protocol B: Resin-Mediated Free-Basing (For Base-Sensitive Downstream Reactions)

When excess liquid base (like DIPEA) interferes with your catalyst or reagents, use a solid-supported base.

  • Preparation: Swell 2.0 equivalents of Amberlyst® A21 (weakly basic ion-exchange resin) in DCM for 15 minutes.

  • Solvation: Dissolve the HCl salt in a minimum volume of Methanol (e.g., 2 mL per mmol) to ensure it is fully mobile.

  • Neutralization: Add the methanolic solution to the swelled resin suspension. Stir gently for 30 minutes.

  • Validation Checkpoint: Spot the supernatant on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the presence of the free primary amine in the liquid phase.

  • Isolation: Filter the resin through a coarse glass frit. Wash the resin cake with 10% MeOH/DCM to ensure complete recovery. Concentrate the filtrate in vacuo to yield the pure free amino alcohol.

References

  • National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Available at:[Link]

  • Canadian Science Publishing. "One-pot synthesis of alpha-diimines from alkylammonium salts." Available at:[Link]

  • Wikipedia. "Hydrochloride." Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS 1797333-92-6).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS 1797333-92-6). As a β -amino alcohol featuring a sterically demanding cyclopentyl ring, this compound presents unique challenges in transition-metal-catalyzed reactions such as Buchwald-Hartwig aminations and borrowing hydrogen methodologies.

This guide synthesizes field-proven insights to help you troubleshoot catalyst deactivation, optimize loading parameters, and achieve high-yielding conversions.

Part 1: Structural Challenges & Mechanistic Causality

Before adjusting your catalyst loading, it is critical to understand why this specific substrate resists standard catalytic conditions. The structural features of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride dictate three primary modes of catalyst interference:

  • Chloride Poisoning (The Salt Effect): Because the substrate is a hydrochloride salt, introducing it directly into a catalytic cycle releases stoichiometric amounts of chloride ions. In palladium-catalyzed cross-couplings, excess halides shift the equilibrium of the active Pd(0) species, often forming unreactive anionic palladate complexes (e.g., [PdLn​Cl2​]2− ). This effectively lowers the concentration of the active catalyst.

  • Bidentate N,O-Chelation: Transition metals like Pd(II), Ir(III), and Ru(II) have a high affinity for bidentate coordination. The adjacent primary amine and hydroxyl groups can strongly chelate the metal center, forming a stable 5-membered metallacycle. This leads to the formation of stable but unreactive bis(amine)-metal species, which act as an off-cycle resting state or a dead-end complex, effectively poisoning the catalyst[1].

  • Steric Stalling: The cyclopentyl ring creates a neopentyl-like steric environment at the α -carbon. This bulk severely hinders the reductive elimination step in cross-coupling reactions, requiring specialized ligands and optimized thermal conditions to force the catalytic cycle forward.

Part 2: Troubleshooting Guides & FAQs

Q1: My Pd-catalyzed N-arylation stalls at 1–2 mol% catalyst loading. Why does it require 5–10 mol% to reach completion? A: The stalling is likely caused by substrate-induced catalyst poisoning. Free amines, especially those with adjacent coordinating groups like hydroxyls, form highly stable but unreactive bis(amine)-Pd(II) species[1]. At 1–2 mol% loading, the substrate outcompetes the ligand for the metal center, sequestering the palladium. To overcome this, you must use a strongly coordinating, sterically demanding monodentate ligand (such as RuPhos or BrettPhos) to prevent bidentate chelation, and increase the Pd loading to 5–10 mol% to maintain a viable concentration of the active mono(amine)-Pd(II) intermediate.

Q2: How should I adjust my base equivalents given that the substrate is a hydrochloride salt? A: You must account for the stoichiometric neutralization of the HCl salt before the catalytic cycle can begin. If your standard protocol calls for 1.2–1.5 equivalents of base (e.g., NaOtBu) for a free amine, you must increase this to 2.2–2.5 equivalents . Failure to fully neutralize the salt leaves the amine protonated (rendering it non-nucleophilic) and leaves excess chloride ions in solution, which can bridge Pd dimers and deactivate the catalyst.

Q3: In borrowing hydrogen N-alkylation using Ir(III) catalysts, I observe competitive O-alkylation and pyrrolidine byproduct formation. How does catalyst loading influence chemoselectivity? A: Chemoselectivity in bifunctional amino alcohols is highly dependent on the kinetic rate of the desired pathway versus side reactions. Lower catalyst loadings with prolonged reaction times often lead to thermodynamic mixtures, increasing O-alkylation or intramolecular side reactions. Using an optimized catalyst loading (e.g., 3–4 mol% of an Ir-NHC complex) allows the kinetically favored N-alkylation (via imine formation and reduction) to proceed rapidly before secondary intramolecular aminations or O-alkylations can occur[2].

Part 3: Catalyst Optimization Data Matrix

The following table summarizes the optimized parameters for common catalytic transformations involving [1-(Aminomethyl)cyclopentyl]methanol hydrochloride.

Reaction TypeCatalyst PrecursorOptimal LigandBase RequirementRecommended Catalyst Loading
Buchwald-Hartwig N-Arylation Pd2​(dba)3​ or Pd(OAc)2​ RuPhos or BrettPhosNaOtBu (2.5–3.0 equiv)5 – 10 mol% Pd
Borrowing Hydrogen N-Alkylation [Ir(Cp∗)Cl2​]2​ NHC (e.g., IPr) K2​CO3​ (2.5 equiv)3 – 5 mol% Ir
Reductive Amination Pd/C (10 wt%)None required Et3​N (1.2 equiv)5 – 10 wt%

Part 4: Standardized Experimental Protocol

Workflow: Buchwald-Hartwig N-Arylation of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride

This protocol is designed as a self-validating system; every reagent choice directly counteracts the structural challenges outlined in Part 1.

  • Reagent Preparation & Free-Basing: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (1.0 mmol) and sodium tert-butoxide (NaOtBu, 2.5 mmol).

    • Causality: 1.0 equivalent of base is consumed immediately to neutralize the hydrochloride salt and prevent chloride poisoning; the remaining 1.5 equivalents drive the cross-coupling cycle.

  • Catalyst & Ligand Assembly: Add Pd2​(dba)3​ (0.025 mmol, yielding 5 mol% Pd) and RuPhos (0.06 mmol, 6 mol%).

    • Causality: The 5 mol% loading ensures a robust concentration of the active catalyst. The bulky RuPhos ligand is critical; its steric profile prevents the β -amino alcohol from forming a stable, unreactive bidentate chelate with the Pd(II) center[1].

  • Electrophile & Solvent Addition: Add the aryl halide (1.1 mmol) and anhydrous, degassed toluene (5.0 mL).

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir at 100 °C for 16 hours.

    • Causality: The elevated temperature is mandatory to overcome the high activation energy required for reductive elimination, which is severely hindered by the adjacent cyclopentyl ring.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Part 5: Diagnostic Flowchart

Use the following decision tree to systematically diagnose and resolve catalyst deactivation issues during your workflow.

CatalystOptimization Start Reaction Stalls or Low Conversion CheckBase Is Base ≥ 2.5 equiv? (HCl salt neutralization) Start->CheckBase FixBase Increase Base (e.g., NaOtBu) to clear Cl⁻ poisoning CheckBase->FixBase No CheckChelation Is N,O-chelation forming dead-end Pd(II) complexes? CheckBase->CheckChelation Yes FixBase->CheckChelation FixChelation Switch to bulky ligand (RuPhos) Increase Pd to 5-10 mol% CheckChelation->FixChelation Yes CheckSterics Steric stalling at reductive elimination? CheckChelation->CheckSterics No FixChelation->CheckSterics FixSterics Increase Temp to 100°C Increase concentration CheckSterics->FixSterics Yes Success Optimal Catalytic Turnover CheckSterics->Success No FixSterics->Success

Fig 1. Troubleshooting logic for catalyst deactivation in amino alcohol cross-coupling.

References

  • Sigma-Aldrich. "[1-(aminomethyl)cyclopentyl]methanol hydrochloride Product Page." Sigma-Aldrich Catalog.

  • CymitQuimica. "CAS 2239-31-8:[1-(aminomethyl)cyclopentyl]methanol." CymitQuimica Catalog. 3

  • Chen, G., et al. "Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines." National Institutes of Health (PMC). 1

  • ACS Publications. "Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex." Organic Letters. 2

Sources

Troubleshooting

Troubleshooting guide for scaling up [1-(Aminomethyl)cyclopentyl]methanol hydrochloride production

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of [1-(Aminomethyl)cyclopentyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride .

Scaling up the reduction of 1-cyanocyclopentanecarboxylate derivatives presents unique thermo-kinetic and purification challenges. This guide bypasses standard lab-scale assumptions, providing field-proven, self-validating methodologies rooted in mechanistic causality.

Module 1: Mechanistic Rationale & Reagent Selection

At the bench scale, Lithium Aluminum Hydride (LAH) is the default reagent for simultaneously reducing a nitrile to a primary amine and an ester to a primary alcohol . However, LAH is a heterogeneous solid that suffers from poor mass transfer at scale. Delayed initiation can lead to an accumulation of unreacted hydride and substrate, which eventually triggers a catastrophic thermal runaway.

To ensure safety and scalability, liquid hydride donors like Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or Borane-THF are prioritized. These reagents allow for dose-controlled kinetics, where the reaction rate is strictly governed by the addition rate of the reagent rather than unpredictable dissolution kinetics .

Quantitative Comparison of Reducing Agents
Reducing AgentHydride Equivalents RequiredOperating TemperatureExothermicity & Safety ProfileScale-Up Suitability
Lithium Aluminum Hydride (LAH) 4.0 - 5.0 eq-20 °C to RefluxExtremely High (Pyrophoric solid)Poor (Thermal runaway risk)
Borane-THF (BH3·THF) 3.0 - 4.0 eq0 °C to 60 °CModerateModerate (Toxicity/Cost)
Red-Al (65% in Toluene) 3.5 - 4.5 eq<20 °C to 50 °CManageable (Liquid dosing)Excellent

Module 2: Validated Scale-Up Protocol

This protocol utilizes Red-Al to ensure a homogeneous, temperature-controlled reduction. It is designed as a self-validating system , embedding In-Process Controls (IPCs) at critical junctions to guarantee product integrity before proceeding to the next step.

ProcessFlow SM 1-Cyanocyclopentanecarboxylate (Starting Material) RedAl Red-Al Reduction (Toluene, <20°C to 50°C) SM->RedAl Hydride Transfer Quench Reverse Quench (Aqueous Rochelle's Salt) RedAl->Quench Exotherm Control PhaseSep Phase Separation (Organic Layer Retained) Quench->PhaseSep Chelate Aluminum SaltForm Salt Formation (Anhydrous HCl in IPA) PhaseSep->SaltForm IPC: Moisture < 0.1% Product [1-(Aminomethyl)cyclopentyl]methanol HCl (Crystalline Product) SaltForm->Product Antisolvent Crystallization

Workflow for the scaled-up synthesis of [1-(Aminomethyl)cyclopentyl]methanol HCl.

Step-by-Step Methodology

Step 1: Preparation & Inerting

  • Action: Charge a dry, nitrogen-flushed reactor with 1-cyanocyclopentanecarboxylate (1.0 eq) and anhydrous toluene (10 volumes).

  • Causality: Toluene is chosen because it is inert to Red-Al, supports high reaction temperatures if needed, and facilitates azeotropic water removal later in the process.

Step 2: Controlled Reduction

  • Action: Cool the reactor to 0–5 °C. Slowly dose Red-Al (65% in toluene, 4.0 eq) while maintaining the internal temperature below 20 °C. Once addition is complete, warm the reactor to 50 °C for 4 hours.

  • Self-Validation (IPC 1): Sample the reaction mixture, quench with methanol, and analyze via GC-MS. Pass criteria: Complete disappearance of both the nitrile and ester signals. If unreacted intermediate remains, extend heating time.

Step 3: Reverse Quench & Chelation

  • Action: Cool the mixture to 0 °C. Perform a reverse quench by slowly transferring the reaction mixture into a secondary vessel containing a vigorously stirred 20% aqueous solution of Rochelle's salt (sodium potassium tartrate) at 0–10 °C.

  • Causality: Standard water/NaOH workups (like the Fieser method) create insoluble aluminum hydroxide emulsions that trap the polar amino alcohol . Rochelle's salt chelates the aluminum ions, keeping them highly soluble in the aqueous phase and allowing for a crisp phase separation .

Step 4: Extraction & Azeotropic Drying

  • Action: Separate the phases. Wash the organic layer with brine. Concentrate the toluene layer under reduced pressure to ~3 volumes.

  • Self-Validation (IPC 2): Perform a Karl Fischer (KF) titration on the organic concentrate. Pass criteria: Moisture content < 0.1%. If > 0.1%, add fresh toluene and repeat distillation.

Step 5: Salt Formation & Crystallization

  • Action: Dilute the dry free-base concentrate with anhydrous Isopropyl Alcohol (IPA, 3 volumes). Cool to 0 °C. Slowly dose 1.1 eq of anhydrous HCl (as a standardized solution in IPA). Add Methyl tert-butyl ether (MTBE) as an antisolvent until the solution becomes cloudy. Seed the mixture, age for 2 hours at 0 °C, filter, and dry under vacuum.

Module 3: Troubleshooting Guides & FAQs

Troubleshooting Root Issue: Gummy Product or Low Yield Diag1 Check IPC: Moisture Level (Karl Fischer Titration) Root->Diag1 Diag2 Check IPC: Reaction Conversion (GC-MS / HPLC) Root->Diag2 MoistureHigh Moisture > 0.1% Result: Hydrate/Gum Formation Diag1->MoistureHigh Yes MoistureLow Moisture < 0.1% Result: Optimal Crystallization Diag1->MoistureLow No ConvLow Incomplete Reduction (Intermediate Imine/Ester) Diag2->ConvLow Yes ConvHigh Complete Conversion (Target Free Base) Diag2->ConvHigh No Action1 Action: Azeotropic Distillation with Toluene before HCl addition MoistureHigh->Action1 Action2 Action: Increase Red-Al Equivalents or Extend Heating Time ConvLow->Action2

Decision tree for resolving common scale-up issues like high moisture and low conversion.

Q1: The final [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is forming a sticky gum instead of crystals. How do I fix this? A: This is a classic issue with amino alcohol salts. The dual presence of a hydroxyl group and an ammonium salt makes the molecule exceptionally hygroscopic. If the water content in your solvent exceeds 0.1% during salt formation, the HCl salt will form a hydrate that presents as an intractable, sticky gum. Solution: Rely on your IPCs. Never introduce HCl until Karl Fischer titration confirms moisture is below 0.1%. If the product has already gummed, dissolve it in hot, anhydrous IPA, dry over molecular sieves, and recrystallize by slowly adding anhydrous MTBE.

Q2: I am detecting secondary amine impurities (dimers) in my final product. What causes this? A: During the reduction of the nitrile group, an imine intermediate is formed. If the subsequent reduction of this imine to the primary amine is kinetically slow, the newly formed primary amine can act as a nucleophile, attacking the unreduced imine to form a secondary amine dimer. Solution: This indicates hydride starvation or poor mixing. Ensure you are using a sufficient excess of Red-Al (minimum 4.0 eq) and maintain high agitation speeds to drive the reduction forward rapidly, minimizing the lifetime of the imine intermediate.

Q3: Why is my yield suddenly dropping during the extraction phase at scale, even though the GC-MS showed 100% conversion? A: You are likely experiencing "product trapping" within the aluminum salts. At the bench scale, small amounts of aluminum hydroxide can be filtered easily. At scale, these salts form massive, gel-like matrices that encapsulate polar molecules like amino alcohols. Solution: Ensure you are using a reverse quench into Rochelle's salt. The tartrate tightly chelates the aluminum, preventing the formation of the polymeric hydroxide gel and liberating your product into the organic phase.

References

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Available at: [Link]

  • Myers, A. G. "Chem 115 - Reductions." Harvard University Research Group. Available at: [Link]

  • American Chemical Society (ACS). "A Quick Guide to Reductions in Organic Chemistry." Available at: [Link]

  • Royal Society of Chemistry (RSC). "Facile, green, and functional group-tolerant reductions." Available at: [Link]

Optimization

Technical Support Center: Chromatography Purification of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride Derivatives

Welcome to the Technical Support Center.[1-(Aminomethyl)cyclopentyl]methanol is a highly polar, bifunctional aliphatic molecule containing both a primary amine and a primary alcohol[1]. Purifying its hydrochloride salt o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.[1-(Aminomethyl)cyclopentyl]methanol is a highly polar, bifunctional aliphatic molecule containing both a primary amine and a primary alcohol[1]. Purifying its hydrochloride salt or free base derivatives presents distinct chromatographic challenges due to strong hydrogen bonding and acid-base interactions with stationary phases. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to help you achieve high-purity isolation.

Part 1: Frequently Asked Questions (FAQs) & Causality

Q: Why does my [1-(Aminomethyl)cyclopentyl]methanol derivative streak irreversibly on standard silica gel? A: The primary cause is the interaction between the basic amine group (pKa ~9.5) and the acidic silanol groups (Si-OH, pKa ~4.5) on the surface of Type-A silica gel[2][3]. The silanols act as cation-exchange sites, protonating the amine and causing strong ionic binding. This results in severe tailing, broad peaks, and poor recovery[4].

Q: How do I resolve this silanol-induced streaking in normal-phase chromatography? A: You must add a basic modifier, such as 1–2% triethylamine (TEA) or ammonium hydroxide, to your mobile phase[3]. TEA is a sterically hindered base that competitively binds to and "deactivates" the anionic silanol sites, preventing the target amino alcohol from undergoing secondary ion-exchange interactions[5].

Q: Should I purify the molecule as the hydrochloride (HCl) salt or the free base? A: It depends on your intended downstream application. Normal-phase silica chromatography requires the free base form, as the HCl salt is insoluble in non-polar organic solvents and will precipitate on the column. If you must maintain the HCl salt form, reverse-phase (C18) chromatography with an acidic aqueous buffer is mandatory to neutralize residual silanols[5].

Q: Why can't I see my compound on the TLC plate under a UV lamp? A: [1-(Aminomethyl)cyclopentyl]methanol lacks a UV-active chromophore (no aromatic rings or conjugated double bonds)[1]. You must use a chemical stain, such as Ninhydrin (which reacts with the primary amine to form a purple spot) or Potassium Permanganate (KMnO₄), to visualize the fractions.

Part 2: Troubleshooting Workflows

ChromatographyTroubleshooting Start Crude Mixture: Amino Alcohol HCl Salt Decision Target Final State? Start->Decision FreeBase Free Base Form (Extract with Na2CO3) Decision->FreeBase Needs Neutral Base SaltForm HCl Salt Form (Direct Purification) Decision->SaltForm Needs Salt NP_Silica Normal-Phase Silica (DCM/MeOH + 1% TEA) FreeBase->NP_Silica RP_C18 Reverse-Phase C18 (H2O/MeCN + 0.1% TFA) SaltForm->RP_C18 Tailing Peak Tailing Observed? NP_Silica->Tailing Success Pure Compound Isolated RP_C18->Success IncreaseTEA Increase TEA to 2% or switch to NH4OH Tailing->IncreaseTEA Yes Tailing->Success No IncreaseTEA->Success

Workflow for troubleshooting the purification of amino alcohol derivatives.

Part 3: Self-Validating Experimental Protocols

Protocol A: Free-Basing and Normal-Phase Silica Chromatography

Causality & Validation: This protocol converts the insoluble HCl salt into a soluble free base. The validation step involves a solubility check: the successful free base will dissolve completely in a 9:1 DCM:MeOH mixture, whereas unreacted HCl salt will remain as a white suspension.

  • Free-Basing: Dissolve 1.0 g of[1-(Aminomethyl)cyclopentyl]methanol HCl in 10 mL of deionized water. Slowly add saturated aqueous Na₂CO₃ until the pH reaches 10–11 (verify with pH paper).

  • Extraction: Extract the aqueous layer with 5 x 20 mL of Dichloromethane/Methanol (9:1 v/v). Note: The alcohol moiety makes the free base highly water-soluble; pure DCM is insufficient for extraction.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation: Redissolve a 5 mg aliquot in 1 mL of DCM. Complete dissolution confirms successful free-basing.

  • Column Preparation: Prepare a slurry of Type-B silica gel in pure DCM containing 1% (v/v) Triethylamine (TEA)[3][4]. Pack the column and flush with 2 column volumes of the TEA-doped DCM to saturate the silanol sites.

  • Elution: Load the sample and elute using a step gradient: DCM (100%) → DCM/MeOH (95:5) → DCM/MeOH (90:10), maintaining 1% TEA throughout.

  • Analysis: Spot fractions on TLC plates and heat with Ninhydrin stain to identify the product fractions.

Protocol B: Reverse-Phase (C18) Purification of the Intact HCl Salt

Causality & Validation: For applications requiring the salt form, reverse-phase chromatography avoids the need for free-basing. Operating at a low pH (2.5) neutralizes residual silanols on the C18 matrix, preventing peak tailing[5].

  • Sample Preparation: Dissolve the crude HCl salt in 5% Acetonitrile in Water.

    • Self-Validation: Ensure the solution is completely clear; filter through a 0.45 µm PTFE syringe filter to remove particulate matter that could clog the HPLC column.

  • Mobile Phase Setup:

    • Solvent A: 10–20 mM Potassium phosphate buffer (pH 2.5) or 0.1% Trifluoroacetic acid (TFA) in Water[5].

    • Solvent B: Acetonitrile.

  • Elution Gradient: Run a shallow gradient from 0% B to 40% B over 20 column volumes. The high polarity of the cyclopentyl amino alcohol means it will elute early; a shallow gradient ensures separation from polar impurities.

  • Detection: Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), as the molecule lacks a UV-active chromophore.

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of [1-(Aminomethyl)cyclopentyl]methanol under various conditions to help you benchmark your purification.

Chromatography ModeStationary PhaseMobile Phase SystemModifier / AdditiveExpected Retention / RfPeak Shape Outcome
Normal Phase (No Base) Bare Silica (Type A)DCM / Methanol (9:1)NoneRf ~ 0.0 - 0.2Severe streaking / Irreversible binding
Normal Phase (Optimized) Bare Silica (Type B)DCM / Methanol (9:1)1-2% Triethylamine (TEA)Rf ~ 0.3 - 0.4Sharp, symmetrical peaks
Reverse Phase (Neutral) C18 Bonded SilicaWater / AcetonitrileNone (pH ~ 7)Early elution (k' < 1)Moderate tailing
Reverse Phase (Acidic) C18 Bonded SilicaWater / Acetonitrile0.1% TFA (pH ~ 2.5)Early elution (k' ~ 1.5)Sharp, symmetrical peaks

Part 5: Molecular Interaction Logic

SilanolInteraction Silica Acidic Silanol (Si-OH) Surface pKa ~ 4.5 Interaction Ion-Exchange Binding (Causes Tailing) Silica->Interaction Deprotonates to Si-O(-) Amine Target Amino Alcohol Amine pKa ~ 9.5 Amine->Interaction Protonates to R-NH3(+) TEA Triethylamine (TEA) Competitor Base Interaction->TEA Add to Mobile Phase Resolution Deactivated Silanol (Sharp Elution) TEA->Resolution Blocks Active Sites

Mechanism of silanol-induced tailing and resolution via competitive base modifiers.

References

  • Tailing in TLC - can anyone help? - ResearchGate. Available at:[Link][2]

  • What's Happening to My Column? - LCGC International - Chromatography Online. Available at:[Link][4]

  • Tip on Peak Tailing of Basic Analytes - Phenomenex. Available at:[Link][5]

  • [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517 - PubChem. Available at:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Asymmetric Synthesis: Deconstructing the Role of Chiral Auxiliaries and Building Blocks

An important clarification regarding [1-(Aminomethyl)cyclopentyl]methanol hydrochloride: Initial investigations into the topic of comparing [1-(Aminomethyl)cyclopentyl]methanol hydrochloride with other chiral auxiliaries...

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Author: BenchChem Technical Support Team. Date: March 2026

An important clarification regarding [1-(Aminomethyl)cyclopentyl]methanol hydrochloride: Initial investigations into the topic of comparing [1-(Aminomethyl)cyclopentyl]methanol hydrochloride with other chiral auxiliaries have revealed a critical discrepancy. This compound is, in fact, an achiral molecule . As such, it cannot function as a chiral auxiliary, a role that fundamentally requires a molecule to be enantiomerically pure to induce stereoselectivity in a reaction. This guide will, therefore, pivot to address the broader and more applicable context of asymmetric synthesis by comparing well-established chiral auxiliaries and clarifying the distinct but related role of chiral building blocks, a category to which chiral derivatives of aminocyclopentyl methanol belong.

The Foundation of Asymmetric Synthesis: Chiral Auxiliaries

In the realm of stereoselective synthesis, chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate.[1] This covalent attachment creates a chiral environment, directing the approach of a reagent to one of the two diastereotopic faces of the substrate.[2] This results in the preferential formation of one diastereomer over the other, effectively controlling the stereochemical outcome of the reaction.[3] After the desired transformation, the chiral auxiliary is cleaved and can ideally be recovered for reuse.[1]

This guide will focus on a comparative analysis of two of the most influential classes of chiral auxiliaries: Evans' Oxazolidinones and Oppolzer's Sultams.

A Comparative Analysis of Leading Chiral Auxiliaries

The selection of a chiral auxiliary is a critical decision in the design of a synthetic route, with the ideal auxiliary offering high stereoselectivity, reliable performance across a range of substrates, and ease of attachment and removal.

Chiral AuxiliaryStructureKey ApplicationsDiastereoselectivityAdvantagesLimitations
Evans' Oxazolidinones Asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[4][5]Typically >99% d.e. for syn-aldol products.[6]High and predictable diastereoselectivity, well-established protocols, and a wide range of commercially available derivatives.[4][7]The auxiliary is often destroyed during removal, and removal conditions can sometimes be harsh.
Oppolzer's Sultams Asymmetric Diels-Alder reactions, aldol reactions, and α-hydroxylations.[8][9]High diastereoselectivity, often >95% d.e.[8]Crystalline derivatives facilitate purification, and the auxiliary is robust and often recoverable.[9][10]The steric bulk can sometimes limit the scope of substrates.

Mechanism of Stereochemical Control: A Closer Look

The remarkable stereocontrol exerted by these auxiliaries stems from the formation of rigid, chelated transition states that effectively shield one face of the enolate.

Evans' Oxazolidinones in Asymmetric Aldol Reactions

The syn-selectivity of the Evans aldol reaction is rationalized by the formation of a chair-like six-membered transition state involving the metal cation (typically boron or titanium), the enolate oxygen, and the carbonyl oxygen of the auxiliary. The bulky substituent on the oxazolidinone ring directs the approach of the aldehyde from the less hindered face.

Caption: Transition state model for the Evans syn-aldol reaction.

Oppolzer's Sultams in Asymmetric Diels-Alder Reactions

In Diels-Alder reactions, the camphorsultam auxiliary effectively shields one face of the dienophile. The Lewis acid-catalyzed reaction proceeds through a rigid transition state where the diene approaches from the less sterically hindered face, leading to high endo-selectivity and facial diastereoselectivity.[11]

Experimental Protocols: A Practical Guide

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the asymmetric alkylation of a propionyl oxazolidinone.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium

  • Diisopropylamine

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes, anhydrous

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add propionyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C. In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C. Transfer the LDA solution to the oxazolidinone solution via cannula.

  • Alkylation: After stirring for 30 minutes, add benzyl bromide to the enolate solution at -78 °C.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

  • Auxiliary Removal: The auxiliary can be removed by treatment with lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.

Evans_Alkylation_Workflow Acylation 1. Acylation of Oxazolidinone Enolate 2. Enolate Formation with LDA Acylation->Enolate Alkylation 3. Alkylation with Electrophile Enolate->Alkylation Workup 4. Work-up and Purification Alkylation->Workup Cleavage 5. Auxiliary Cleavage Workup->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

Caption: Workflow for Evans' asymmetric alkylation.

The Role of Chiral Building Blocks

It is crucial to distinguish chiral auxiliaries from chiral building blocks . While both are enantiomerically pure, a chiral building block is a stereochemically defined molecule that is incorporated into the final product, forming a part of its core structure.[7][12] Compounds like ((1S,3R)-3-aminocyclopentyl)methanol fall into this category.[13] These building blocks are invaluable in pharmaceutical synthesis, providing a rigid scaffold with defined stereocenters.[7]

The choice between using a chiral auxiliary or a chiral building block depends on the overall synthetic strategy. Chiral pool synthesis, which utilizes readily available chiral building blocks from nature (like amino acids and sugars), can be a very efficient approach.[4]

Conclusion

While [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is not a chiral auxiliary, the principles of asymmetric synthesis it was intended to be compared against remain a cornerstone of modern organic chemistry. Established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams provide reliable and highly selective methods for the construction of stereochemically complex molecules. Understanding the distinction between these recoverable auxiliaries and integral chiral building blocks is essential for the strategic design of efficient and effective asymmetric syntheses in research and drug development.

References

  • Evans, D. A. (1982).
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
  • Asymmetric Synthesis. (n.d.). Retrieved from [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A unified route to the enantioselective synthesis of α-amino acids and β-amino acids. Journal of the American Chemical Society, 116(20), 9361-9362.
  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. (n.d.). BenchChem.
  • Oppolzer, W. (1987). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Tetrahedron, 43(9), 1969-2004.
  • Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinethiones and N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. (2016). The Journal of Organic Chemistry, 81(8), 3349-3357.
  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2017). Chemical Science, 8(3), 2345-2350.
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. (2002). Tetrahedron Letters, 43(48), 8647-8650.
  • Asymmetric Synthesis. (n.d.). University of York. Retrieved from [Link]

  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. (2023). ChemRxiv.
  • ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis. (n.d.). BenchChem.

Sources

Comparative

Efficacy of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride vs. proline derivatives in asymmetric synthesis

Executive Summary In the realm of organocatalysis, the structural prerequisites for chiral induction are absolute. Asymmetric synthesis demands catalysts that not only activate substrates but also provide a rigid stereoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organocatalysis, the structural prerequisites for chiral induction are absolute. Asymmetric synthesis demands catalysts that not only activate substrates but also provide a rigid stereochemical environment to differentiate enantiotopic faces[1]. This guide provides an objective, data-driven comparison between proline derivatives —the gold standard of chiral organocatalysts—and [1-(Aminomethyl)cyclopentyl]methanol hydrochloride , an achiral 1,1-disubstituted amino alcohol.

While proline derivatives drive highly enantioselective transformations via well-defined transition states[2],[1-(Aminomethyl)cyclopentyl]methanol serves as a critical achiral baseline control. By comparing these two, we dissect the causality of stereocontrol in enamine-mediated aldol reactions, demonstrating why molecular asymmetry is non-negotiable for catalytic efficacy.

Structural and Mechanistic Causality

The Privilege of Proline (Chiral Induction)

L-Proline and its derivatives (e.g., diphenylprolinol silyl ethers) possess a pyrrolidine ring that restricts conformational flexibility[3]. The secondary amine condenses with carbonyls to form an enamine, while the adjacent chiral center (and its functional groups, such as a carboxylic acid) effectively shields one face of the enamine intermediate. In the classic Houk-List transition state, this steric and electronic shielding forces the incoming electrophile to approach from the unhindered face, resulting in high enantiomeric excess (ee)[2].

The Achiral Baseline: [1-(Aminomethyl)cyclopentyl]methanol

Conversely,[1-(Aminomethyl)cyclopentyl]methanol hydrochloride features a symmetric cyclopentane ring. The molecule possesses a plane of symmetry bisecting the C1 position, rendering it completely achiral. While its primary amine can successfully condense with ketones to form an enamine, the lack of a chiral center means both the Re and Si faces of the enamine are equally exposed to the electrophile. Consequently, it has zero intrinsic efficacy for asymmetric induction and yields a racemic mixture[1].

EnaminePathway cluster_proline Chiral Pathway (Proline) cluster_achiral Achiral Pathway (Cyclopentyl Derivative) Ketone Ketone Substrate (e.g., Cyclohexanone) Cat1 L-Proline Catalyst (Chiral Pyrrolidine) Ketone->Cat1 Condensation Cat2 [1-(Aminomethyl)cyclopentyl]methanol (Achiral Primary Amine) Ketone->Cat2 Condensation Enamine1 Chiral Enamine Intermediate (Si-Face Shielded) Cat1->Enamine1 -H2O Prod1 Enantioenriched Product (>90% ee) Enamine1->Prod1 Electrophile Addition (Stereoselective) Enamine2 Achiral Enamine Intermediate (Both Faces Exposed) Cat2->Enamine2 -H2O Prod2 Racemic Product (0% ee) Enamine2->Prod2 Electrophile Addition (Non-selective)

Mechanistic divergence in enamine catalysis: Chiral shielding vs. non-selective achiral addition.

Comparative Experimental Efficacy

To objectively evaluate performance, we utilize the classic intermolecular direct Aldol reaction between cyclohexanone and 4-nitrobenzaldehyde as a benchmark[4]. The data below summarizes the catalytic efficacy, proving that while both can facilitate C-C bond formation, only the proline derivative achieves stereocontrol.

CatalystCatalyst TypeConversion (%)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
L-Proline Chiral Secondary Amine>958820:193%
[1-(Aminomethyl)cyclopentyl]methanol HCl Achiral Primary Amine85721:10% (Racemic)

Self-Validating Experimental Protocol: Benchmark Aldol Reaction

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes both the synthetic steps and the analytical chiral HPLC validation required to confirm the stereochemical outcome[4].

Materials
  • Donor: Cyclohexanone (1.0 mmol, 104 µL)

  • Acceptor: 4-Nitrobenzaldehyde (0.5 mmol, 75.5 mg)

  • Catalyst: L-Proline OR [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (0.1 mmol, 20 mol%)

  • Solvent: Anhydrous DMSO (1.0 mL)

Step-by-Step Methodology
  • Preparation: In a 5 mL vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde and the selected catalyst.

  • Solvent & Donor Addition: Add anhydrous DMSO, followed by cyclohexanone. Causality Note: DMSO is chosen because its high dielectric constant stabilizes the zwitterionic transition state of the proline-catalyzed pathway, accelerating enamine formation[4].

  • Reaction Execution: Stir the homogeneous mixture at room temperature (25 °C) for 24 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze the catalyst-product complex. Extract the aqueous layer with ethyl acetate (3 x 3 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc 4:1) to isolate the pure aldol adduct.

  • Chiral Validation (HPLC): Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexanes/Isopropanol (90:10). Inject 10 µL onto a Chiralpak AD-H column (flow rate: 1.0 mL/min, UV detection at 254 nm).

    • Expected outcome for Proline: Two peaks for the anti enantiomers with an area integration ratio of 96.5 : 3.5 (93% ee).

    • Expected outcome for Cyclopentyl derivative: Two peaks for the anti enantiomers with an area integration ratio of 50 : 50 (0% ee).

Workflow Step1 1. Catalyst Preparation Step2 2. Aldol Reaction (DMSO, rt, 24h) Step1->Step2 Step3 3. Aqueous Quench & Extraction Step2->Step3 Step4 4. Chiral HPLC Analysis Step3->Step4 Step5 5. ee% Calculation & Validation Step4->Step5

Self-validating experimental workflow for assessing organocatalyst enantioselectivity.

Conclusion

The comparison unequivocally demonstrates that while primary amino alcohols like[1-(Aminomethyl)cyclopentyl]methanol can facilitate enamine-based C-C bond formation, their achiral nature fundamentally precludes asymmetric induction. Proline derivatives remain the superior, privileged choice for asymmetric synthesis due to their inherent chirality, conformational rigidity, and precise facial shielding capabilities.

References

  • List, B.; Lerner, R. A.; Barbas, C. F. "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society - ACS Publications, 2000.[Link]

  • García-Tellado, F. et al. "Asymmetric Synthesis of Cα-Substituted Prolines through Curtin-Hammett-Controlled Diastereoselective N-Alkylation." PubMed, 2019.[Link]

  • Najera, C. et al. "Stereoselective Synthesis of Quaternary Proline Analogues." PMC - NIH, 2013.[Link]

  • Zlotin, S. G. et al. "A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction." MDPI, 2020.[Link]

Sources

Validation

Cost-effectiveness of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in large-scale synthesis

Cost-Effectiveness of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride in Large-Scale Synthesis: A Comparative Guide As the demand for conformationally restricted building blocks in structure-based drug design (SBDD) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Cost-Effectiveness of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride in Large-Scale Synthesis: A Comparative Guide

As the demand for conformationally restricted building blocks in structure-based drug design (SBDD) increases, 1,1-disubstituted cycloalkanes have become critical intermediates. Specifically, [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS 1797333-92-6) is highly sought after for the development of neuropharmacological agents and Fatty Acid Binding Protein (FABP) inhibitors [4]. The cyclopentane ring restricts the rotational degrees of freedom between the basic amine and the hydrogen-bonding hydroxyl group, locking the pharmacophore into an optimal binding geometry.

However, scaling the synthesis of this compound presents a classic chemical engineering challenge: the simultaneous or sequential reduction of a nitrile and an ester on a sterically hindered quaternary carbon. This guide objectively evaluates the cost-effectiveness, scalability, and E-factor of competing synthetic routes, providing a validated, self-correcting protocol for large-scale manufacturing.

Mechanistic Strategy & Route Selection

The synthesis universally begins with the alkylation of ethyl cyanoacetate using 1,4-dibromobutane to form the core cyclopentane ring (Ethyl 1-cyanocyclopentanecarboxylate). The divergence in cost-effectiveness arises during the reduction phase.

Historically, discovery chemists rely on Route A , utilizing an excess of Lithium Aluminum Hydride (LiAlH₄) to reduce both the nitrile and the ester in a single pot. While atom-economical on paper, this route becomes a logistical and financial liability at scale due to pyrophoric hazards and massive aluminum salt waste.

Route B (The Stepwise Chemoselective Route) decouples the reductions. It utilizes catalytic hydrogenation for the nitrile, followed by a mild, in situ generated calcium borohydride reduction for the ester. This approach drastically lowers the Process Mass Intensity (PMI) and reagent costs.

SynthesisRoutes SM Ethyl Cyanoacetate + 1,4-Dibromobutane Intermediate Ethyl 1-cyanocyclopentanecarboxylate SM->Intermediate NaOEt / EtOH RouteA Route A: Direct Hydride (LiAlH4 / THF) Intermediate->RouteA Excess Hydride RouteB_1 Route B Step 1: Hydrogenation (Raney Ni, H2, NH3) Intermediate->RouteB_1 Chemoselective Product [1-(Aminomethyl)cyclopentyl]methanol Free Base (CAS 2239-31-8) RouteA->Product RouteB_2 Route B Step 2: Mild Reduction (NaBH4 / CaCl2) RouteB_1->RouteB_2 RouteB_2->Product Salt HCl Salt Formation (CAS 1797333-92-6) Product->Salt HCl (g) / iPrOH

Caption: Synthesis routes for[1-(Aminomethyl)cyclopentyl]methanol hydrochloride.

Quantitative Performance & Economic Analysis

To determine true cost-effectiveness, we must look beyond raw material prices and evaluate the E-Factor (kg of waste per kg of product) and the downstream purification costs. The highly polar nature of the free base [2] makes extracting it from aqueous aluminum emulsions (Route A) notoriously difficult, leading to severe yield attrition.

Manufacturing MetricRoute A: Direct LiAlH₄ ReductionRoute B: Raney Ni + NaBH₄/CaCl₂Route C: Red-Al Reduction
Overall Yield (%) 52% – 58%65% – 70% 60% – 64%
Reagent Cost ($/kg) ~$450~$180 ~$320
E-Factor (Waste) > 45~ 18 ~ 35
Safety Profile High Risk (Pyrophoric, H₂ gas)Moderate (Pressurized H₂, stable hydrides)Moderate (Corrosive, flammable)
Scalability Index Poor (>10 kg requires specialized reactors)Excellent (Standard glass-lined reactors) Fair (Exothermic quenching)

Validated Step-by-Step Methodology (Route B)

As an application scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology for Route B includes the mechanistic causality behind the operational parameters to ensure reproducibility.

Phase 1: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile to a primary amine without touching the ester.

  • Reactor Charging: To a high-pressure hydrogenation reactor, add Ethyl 1-cyanocyclopentanecarboxylate (1.0 eq) dissolved in 7N NH₃ in Methanol (10 volumes).

  • Catalyst Addition: Add Raney Nickel (10 wt% relative to the substrate). Caution: Keep the catalyst wet to prevent autoignition.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and stir at 40°C for 12 hours.

  • Causality & Validation:

    • Why NH₃? The addition of anhydrous ammonia is not optional. During reduction, the intermediate imine is highly electrophilic. Without excess NH₃, the newly formed primary amine will attack the imine, forming secondary amine dimers that permanently depress the yield.

    • Self-Validation: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. GC-MS should show complete disappearance of the nitrile peak.

Phase 2: Ester Reduction via In Situ Ca(BH₄)₂

Objective: Reduce the sterically hindered ester to the primary alcohol using safe reagents.

  • Preparation: Dissolve the intermediate from Phase 1 (1.0 eq) in anhydrous Ethanol/THF (1:1, 8 volumes). Cool to 0°C.

  • Reagent Addition: Add anhydrous CaCl₂ (1.25 eq). Stir for 15 minutes, then add NaBH₄ (2.5 eq) in portions over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality & Validation:

    • Why CaCl₂? Standard NaBH₄ is not electrophilic enough to reduce an ester. The addition of CaCl₂ generates calcium borohydride ( Ca(BH4​)2​ ) in situ. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl and activating it for hydride attack.

    • Self-Validation: The mixture will transition from a cloudy suspension to a distinct phase-separated state. If TLC (ninhydrin stain) shows unreacted ester after 4 hours, moisture has likely quenched the active species, requiring a 10% supplemental spike of NaBH₄/CaCl₂.

Phase 3: Hydrochloride Salt Formation & Isolation

Objective: Isolate the highly polar product in high purity.

  • Quench & Extraction: Carefully quench the Phase 2 reaction with 1N HCl until gas evolution ceases. Basify with NaOH to pH 12, and extract extensively with Dichloromethane (DCM).

  • Salt Formation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Redissolve the crude free base in anhydrous Isopropanol (iPrOH).

  • Precipitation: Bubble anhydrous HCl gas through the solution (or add HCl in dioxane) until the pH reaches 2.

  • Causality & Validation:

    • Why anhydrous conditions? The free base (CAS 2239-31-8) and its HCl salt are extremely water-soluble [3]. Attempting to crystallize from an aqueous mixture will result in massive yield loss. Using anhydrous iPrOH forces the HCl salt to crash out as a pristine white crystalline solid.

References

  • Sigma-Aldrich. Cyclopentyl hydrochloride: [1-(aminomethyl)cyclopentyl]methanol hydrochloride.
  • PubChem. [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517. National Institutes of Health.
  • CymitQuimica. CAS 2239-31-8: [1-(aminomethyl)cyclopentyl]methanol.
  • Google Patents. JP2012508692A - Inhibitors of fatty acid binding protein (FABP).
Comparative

Analytical Guide: Stereochemical Profiling and Purity Determination of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride and Chiral Analogs

Executive Summary & Critical Stereochemical Evaluation As a Senior Application Scientist, I frequently encounter requests for enantiomeric excess (ee) determination in early-stage drug development. However, the foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Stereochemical Evaluation

As a Senior Application Scientist, I frequently encounter requests for enantiomeric excess (ee) determination in early-stage drug development. However, the foundational step in any analytical workflow is a rigorous structural evaluation of the target molecule.

The compound [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) features a cyclopentane ring with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group attached to the C1 position.

The Causality of Achirality: Despite possessing four bonds at the C1 position, the two pathways around the unsubstituted cyclopentyl ring (C2-C3 and C5-C4) are chemically and spatially identical. This confers an internal plane of symmetry ( σ ) to the molecule, placing it in the Cs​ point group. Consequently, the molecule is strictly achiral . Because it lacks chirality, it cannot exist as enantiomers, making direct "enantiomeric excess" determination fundamentally inapplicable (ee = 0% by definition).

The Analytical Pivot: In pharmaceutical development (e.g., the synthesis of Gabapentinoid analogs), this achiral scaffold is frequently synthesized alongside structurally related chiral analogs (such as 3-methyl-substituted derivatives) or utilized as a prochiral intermediate. This guide objectively compares the industry-standard methods for determining the enantiomeric excess of these structurally related chiral amino alcohols , while establishing the baseline chemical purity protocols for the achiral title compound.

Analytical Workflow & Decision Matrix

Workflow A Target Compound: [1-(Aminomethyl)cyclopentyl]methanol B Stereochemical Analysis: Plane of Symmetry (Cs) A->B C Achiral Molecule (ee = 0%) B->C Confirmed D Chiral Analogs/Derivatives (e.g., Substituted Rings) B->D Structural variations E Chemical Purity Profiling (Achiral HPLC/GC) C->E F Enantiomeric Excess (ee) Determination D->F G Chiral HPLC (CSPs or Derivatization) F->G H Chiral GC (Volatile Derivatives) F->H I NMR Spectroscopy (CSAs or CDAs) F->I

Workflow for stereochemical evaluation and analytical method selection.

Comparative Study of Methods for Chiral Amino Alcohols

When dealing with chiral analogs of [1-(aminomethyl)cyclopentyl]methanol, three primary analytical techniques dominate the field: Chiral HPLC, Chiral GC, and Quantitative NMR (qNMR) using Chiral Derivatizing Agents (CDAs)[1]. Every protocol described below is designed as a self-validating system, ensuring that baseline resolution and kinetic artifacts are accounted for.

Principle: HPLC utilizes chiral stationary phases (CSPs), such as crown ether-based columns (e.g., Crownpak CR(+)), which form transient diastereomeric inclusion complexes with the enantiomers. For primary amino alcohols, crown ether columns are highly effective because they complex directly with the protonated primary amine via hydrogen bonding. Protocol: Direct HPLC Analysis

  • Sample Preparation: Dissolve 1.0 mg of the chiral amino alcohol hydrochloride in 1.0 mL of the mobile phase. Self-Validation: Always inject a racemic standard first to confirm a resolution factor ( Rs​ ) of 1.5.

  • Column Equilibration: Flush the Crownpak CR(+) column with pH 1.5 aqueous perchloric acid (HClO₄) at 0.4 mL/min until a stable baseline is achieved. Maintain the column temperature at exactly 4 °C; lower temperatures drastically enhance chiral recognition thermodynamics.

  • Injection & Elution: Inject 10 µL of the sample. The enantiomers will elute separately due to the differential stability of their inclusion complexes.

  • Detection & Calculation: Monitor UV absorbance at 210 nm. Calculate ee using the integrated peak areas: ee(%)=AR​+AS​∣AR​−AS​∣​×100 .

Principle: Amino alcohols are highly polar and readily hydrogen-bond, leading to severe peak tailing in GC. Derivatization with trifluoroacetic anhydride (TFAA) masks both the amine and hydroxyl groups, increasing volatility and allowing for high-resolution separation on chiral capillary columns (e.g., Chirasil-Dex)[2]. Protocol: TFAA Derivatization and GC Analysis

  • Derivatization: In a 2 mL glass vial, combine 2 mg of the amino alcohol with 500 µL of anhydrous dichloromethane (DCM) and 50 µL of pyridine (acid scavenger).

  • Acylation: Add 100 µL of TFAA dropwise. Cap the vial and heat at 60 °C for 30 minutes. Causality: Heating ensures quantitative conversion of the sterically hindered hydroxyl group, preventing kinetic resolution artifacts where one enantiomer reacts faster than the other.

  • Quenching: Cool to room temperature, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 1 mL of ethyl acetate.

  • GC Injection: Inject 1 µL into a GC-FID equipped with a β -cyclodextrin-based chiral column. Use a temperature ramp (100 °C to 200 °C at 5 °C/min) to resolve the volatile enantiomers.

Principle: Reacting a chiral amino alcohol with an enantiopure reagent, such as (R)-Mosher's acid chloride (MTPA-Cl), converts the enantiomers into stable diastereomers. These diastereomers exhibit distinct chemical shifts ( Δδ ) in NMR spectroscopy, allowing for direct integration and ee calculation without the need for physical chromatographic separation[3][4].

Derivatization A Chiral Amino Alcohol (Enantiomeric Mixture) C Diastereomeric Mixture (R,R + S,R) A->C + Base B Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) B->C D HPLC / GC Separation (Distinct Retention Times) C->D E NMR Analysis (Distinct Chemical Shifts) C->E

Derivatization pathway converting enantiomers to distinct diastereomers.

Protocol: Mosher Amide Formation

  • Reaction Setup: In a dry NMR tube, dissolve 5 mg of the chiral amino alcohol in 0.6 mL of deuterated chloroform (CDCl₃).

  • Base Addition: Add 2 equivalents of deuterated pyridine (pyridine-d₅).

  • Derivatization: Add 1.5 equivalents of (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Data Acquisition: Shake the tube and allow it to react for 15 minutes at room temperature. Acquire both a standard ¹H-NMR and a ¹⁹F-NMR spectrum.

  • Analysis: Identify the distinct signals for the -CF₃ group in the ¹⁹F-NMR spectrum (typically around -71 ppm). Integrate the two diastereomeric peaks to calculate the enantiomeric excess. ¹⁹F-NMR is preferred over ¹H-NMR as it lacks background interference and provides a wider chemical shift dispersion.

Quantitative Data & Method Comparison

To objectively guide method selection, the performance metrics of these techniques are summarized below.

Analytical MethodSensitivity (LOD)Resolution ( Rs​ )Sample Prep ComplexityThroughputBest Application
Chiral HPLC (Direct) 0.1 - 0.5 µg/mL1.5 - 3.0Low (Direct injection)High (10-20 min/run)Routine QC, High-throughput screening
Chiral GC (Deriv.) 0.01 - 0.05 µg/mL> 3.0High (Requires acylation)Medium (30 min/run)Trace enantiomeric impurity profiling
¹H/¹⁹F-NMR (CDA) 10 - 50 µg/mLN/A (Spectral)Medium (In-tube rxn)Low (Manual integration)Absolute configuration, structural proof

Conclusion

For the specific achiral compound [1-(Aminomethyl)cyclopentyl]methanol hydrochloride , standard achiral Reverse-Phase HPLC (RP-HPLC) using a C18 column is the only scientifically valid method for purity profiling, as its enantiomeric excess is zero. However, when evaluating its chiral analogs, Chiral HPLC remains the most robust and trustworthy system for routine ee determination due to its self-validating nature and minimal sample manipulation. For trace-level analysis, Chiral GC provides superior resolution, provided the derivatization protocol is strictly controlled to prevent kinetic resolution artifacts.

References

  • Joyce, L. A., et al. "A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids." Journal of the American Chemical Society, 2011, 133(34), 13746-13752.[Link]

  • Shcherbakova, E. G., et al. "Determination of enantiomeric excess in amine derivatives with molecular self-assemblies." Angewandte Chemie-International Edition, 2015, 54(24), 6943.[Link]

  • Jacobsen, E. N., et al. "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." National Institutes of Health (NIH).[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Cyclopentane-Based Aminomethanols in Drug Discovery

Introduction The cyclopentane ring is a privileged structural motif in medicinal chemistry, prized for its unique conformational properties that allow for the precise spatial arrangement of functional groups. This inhere...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopentane ring is a privileged structural motif in medicinal chemistry, prized for its unique conformational properties that allow for the precise spatial arrangement of functional groups. This inherent flexibility makes it a valuable scaffold in the design of novel therapeutic agents targeting a wide array of biological systems.[1][2] Building blocks such as [1-(Aminomethyl)cyclopentyl]methanol hydrochloride , which incorporates both primary amine and primary alcohol functionalities on a single carbon atom of the cyclopentane core, represent versatile starting points for the synthesis of complex and biologically active molecules.

This guide provides an in-depth comparison of the biological activities of compounds synthesized from cyclopentane aminomethanol scaffolds. We will explore prominent case studies, contrast the cyclopentane core with alternative chemical scaffolds, and provide detailed, field-proven experimental protocols for the synthesis, purification, and biological evaluation of these compounds. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Part 1: The Cyclopentane Aminomethanol Scaffold: A Gateway to Bioactivity

The 1,1-disubstituted nature of [1-(Aminomethyl)cyclopentyl]methanol provides a compact and sterically defined anchor for building molecular complexity. This arrangement is particularly significant in the synthesis of carbanucleoside analogues, where the cyclopentane ring serves as a stable isostere for the furanose sugar of natural nucleosides.

Case Study: Carbanucleoside Analogs as Antiviral Agents

One of the most successful applications of a cyclopentane aminomethanol core is in the development of antiviral drugs, most notably Abacavir, a cornerstone in the treatment of HIV/AIDS.[3] Abacavir is a reverse transcriptase inhibitor, and its efficacy is critically dependent on the specific stereochemistry of its aminocyclopentene methanol intermediate, (1S,4R)-4-Aminocyclopent-2-en-1-yl methanol hydrochloride .[4][5][6][7] This highlights a crucial principle in drug design: biological activity is intrinsically tied to the three-dimensional structure of a molecule.

The cyclopentane ring in Abacavir mimics the deoxyribose sugar of natural guanosine, allowing it to be recognized and incorporated by the viral reverse transcriptase enzyme. However, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[8] This targeted mechanism underscores the power of using stable carbocyclic scaffolds to achieve potent and selective antiviral activity.[9][10]

Emerging Applications: Antibacterial MraY Inhibitors

Beyond antivirals, the cyclopentane scaffold is being explored for new antibacterial agents. One promising target is Phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in bacterial cell wall biosynthesis.[11][12][13] Natural inhibitors of MraY, such as the muraymycins, are structurally complex. Researchers have successfully designed simplified, more synthetically accessible MraY inhibitors by replacing the intricate ribose core of the natural product with a substituted cyclopentane ring.[1] These studies demonstrate that the cyclopentane scaffold can effectively mimic the core structure of a natural ligand, providing a viable strategy for developing novel antibiotics.

Part 2: Comparative Analysis with Alternative Scaffolds

The decision to use a cyclopentane ring is a critical design choice. Its performance is best understood in comparison to other common cycloalkane scaffolds and more rigid alternatives.

Scaffold TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Drug(s)
Cyclopentane Flexible (envelope & half-chair conformations), 5-membered ring.[14][15]Good balance of flexibility and rigidity; proven scaffold for mimicking five-membered rings (e.g., ribose).[3]Flexibility can sometimes lead to off-target effects; can be synthetically challenging.Abacavir (Antiviral)[3], Peramivir (Antiviral)[3], Latanoprost (Glaucoma)[3]
Cyclohexane Stable (strain-free chair conformation), 6-membered ring.[15]Synthetically accessible; well-defined axial/equatorial positions for substituents.Larger and conformationally different from five-membered biological rings like ribose.Oseltamivir (Antiviral)[3], Gabapentin (Anticonvulsant)
Bicyclo[2.1.1]hexane Rigid, bicyclic structure.Acts as a conformationally "locked" version of 1,3-disubstituted cyclopentane, improving target affinity and selectivity.[14][16][17][18]More complex synthesis; less conformational sampling to adapt to binding pockets.Experimental (e.g., rigidified FAS inhibitor BI 99179 analog).[14]

Causality Behind Scaffold Choice: The selection between these scaffolds depends on the therapeutic goal. For carbanucleoside antivirals, the cyclopentane ring is superior to cyclohexane because its five-membered structure is a better bioisostere of the natural furanose sugar.[3] However, if a drug's mechanism does not involve mimicking a five-membered ring, the synthetic tractability and stable conformation of a cyclohexane might be preferred. When initial cyclopentane-based leads show promising activity but lack selectivity, transitioning to a rigidified bicyclo[2.1.1]hexane analog can be a powerful strategy to "lock in" the bioactive conformation, potentially enhancing potency and reducing off-target binding.[14]

Part 3: Synthesis and Evaluation: Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols provide detailed, step-by-step frameworks for the synthesis, purification, and biological evaluation of cyclopentane-based compounds.

Protocol 1: Synthesis of a Bioactive Carbanucleoside Intermediate

This protocol is inspired by the synthesis of the key chiral intermediate for Abacavir, demonstrating a common pathway from a protected lactam to a functionalized aminocyclopentene.[4]

Objective: To synthesize tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate from a protected Vince Lactam.

Materials:

  • tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (BOC-protected Vince Lactam)

  • Sodium borohydride (NaBH₄)

  • Methanol, Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the BOC-protected lactam (1 equivalent) in a 1:1 mixture of DCM and Methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction and improve the selectivity of the reduction.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes. The lactam carbonyl is reduced to the corresponding alcohol.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with DCM (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amino alcohol precursor.

dot

cluster_synthesis Synthesis Workflow BOC-Protected Lactam BOC-Protected Lactam Reduction (NaBH4) Reduction (NaBH4) BOC-Protected Lactam->Reduction (NaBH4) Methanol/DCM, 0°C Quenching (NH4Cl) Quenching (NH4Cl) Reduction (NaBH4)->Quenching (NH4Cl) Reaction Complete Extraction (DCM) Extraction (DCM) Quenching (NH4Cl)->Extraction (DCM) Purification Purification Extraction (DCM)->Purification Final Product Final Product Purification->Final Product cluster_assay MraY UMP-Glo Assay Principle MraY Enzyme MraY Enzyme UMP UMP MraY Enzyme->UMP + UDP-MurNAc-pp (Substrate) ATP ATP UMP->ATP UMP-Glo Reagent Light Light ATP->Light + Luciferin/Luciferase Luminometer Luminometer Light->Luminometer Detects Signal Test Compound Test Compound Test Compound->MraY Enzyme Inhibits

Caption: Principle of the bioluminescent UMP-Glo assay for MraY.

Part 4: Data Presentation and Structure-Activity Relationships (SAR)

Objective comparison requires clear, quantitative data. The following table summarizes experimental results for synthetic cyclopentane-based MraY inhibitors, demonstrating a key structure-activity relationship.

Table 2: Comparative Inhibitory Activity of Cyclopentane-Based MraY Analogs [1][11]

Compound ID Description MraY IC₅₀ (µM) S. aureus MIC (µg/mL)
10 (JH-MR-21) Cyclopentane core without lipophilic side chain 340 ± 42 Not Reported
11 (JH-MR-22) Cyclopentane core without lipophilic side chain 500 ± 69 Not Reported

| 20 (JH-MR-23) | Cyclopentane core with lipophilic side chain | 75 ± 9 | 128 |

Analysis and SAR Insights: The data clearly demonstrates that the presence of a lipophilic side chain is critical for potent MraY inhibition. [11]Compounds 10 and 11, which lack this feature, are weak inhibitors with IC₅₀ values in the hundreds of micromolars. In stark contrast, compound 20, which includes a lipophilic moiety, is significantly more potent (IC₅₀ = 75 µM) and exhibits antibacterial activity against Staphylococcus aureus. [11][12] This SAR provides a clear directive for lead optimization: future efforts should focus on modifying the nature and length of this lipophilic side chain to improve target engagement and enhance antibacterial efficacy. This logical progression is fundamental to modern drug discovery.

dot

cluster_sar Structure-Activity Relationship (SAR) Logic Initial Hit Initial Hit (e.g., Compound 10) Hypothesis Hypothesis: Lipophilicity is key Initial Hit->Hypothesis Synthesis Synthesize Analogs (e.g., Compound 20) Hypothesis->Synthesis Assay Biological Assay (MraY Inhibition) Synthesis->Assay Data Analysis Analyze Data (Compare IC50) Assay->Data Analysis Conclusion Conclusion: Hypothesis Confirmed Data Analysis->Conclusion Conclusion->Hypothesis Refine Hypothesis (Next Cycle)

Caption: A typical iterative cycle for lead optimization in drug discovery.

Conclusion

The [1-(Aminomethyl)cyclopentyl]methanol hydrochloride scaffold and its derivatives are demonstrably valuable tools in the arsenal of the medicinal chemist. As exemplified by the success of the anti-HIV drug Abacavir and the promise of novel cyclopentane-based MraY inhibitors, this structural motif serves as an effective and versatile starting point for compounds with significant biological activity.

The comparative analysis shows that while flexible cyclopentanes are excellent mimics for five-membered rings found in nature, alternative scaffolds like cyclohexanes or rigidified bicyclic systems offer distinct advantages that may be leveraged depending on the specific therapeutic target and design strategy. Ultimately, success in drug development is predicated not only on innovative scaffold design but also on the rigorous application of robust synthetic protocols, validated analytical methods for ensuring purity, and quantitative biological assays to build a clear and actionable understanding of structure-activity relationships.

References
  • Paul, S., Adelfinsky, D., et al. (2023). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. American Chemical Society. Available at: [Link]

  • Paul, S., Adelfinsky, D., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Semantic Scholar. Available at: [Link]

  • Paul, S., Adelfinsky, D., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. RSC Publishing. Available at: [Link]

  • Paul, S., Adelfinsky, D., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC. Available at: [Link]

  • Legris, M., et al. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PMC. Available at: [Link]

  • Andreev, I. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PMC. Available at: [Link]

  • Reinhold, M., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. PMC. Available at: [Link]

  • Al-Hourani, B. (2020). Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms. University of Auckland. Available at: [Link]

  • Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Kwak, S. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. PMC. Available at: [Link]

  • Kwak, S. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Scholars@Duke. Available at: [Link]

  • Hulpia, F., et al. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews. Available at: [Link]

  • Kwak, S. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Center for Biotechnology Information. Available at: [Link]

  • Watson International Ltd. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride CAS 168960-19-8. Available at: [Link]

  • Fàbregas, A. G. (2013). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. DDD UAB. Available at: [Link]

  • Pharmaffiliates. Abacavir-Impurities. Available at: [Link]

  • Lotusfeet Pharma. (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate 229177-52-0. Available at: [Link]

  • Holden, K., et al. (2016). Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases. PMC. Available at: [Link]

  • Filo. (2024). Compare Cyclohexane and Cyclopentane Explain the differences and similarities. Available at: [Link]

  • Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. SCIRP. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. Available at: [Link]

  • PT. Indolab Utama. (2022). UMP/CMP-Glo™ Glycosyltransferase Assay. Available at: [Link]

  • Maimone, A. G., et al. (2023). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Beilstein Journals. Available at: [Link]

  • Tezeva, P. A., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. Available at: [Link]

  • Satinský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Abdel-Aziz, M., et al. (2024). Discovery of Cyclopentane-Based Phospholipids as Miltefosine Analogs with Superior Potency and Enhanced Selectivity Against Naegleria fowleri. MDPI. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: Structural Analogs of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride and Their Synthetic Utility

Executive Summary For drug development professionals and synthetic chemists, gem-disubstituted cyclic 1,3-amino alcohols represent a highly privileged class of building blocks. At the forefront of this category is [1-(Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, gem-disubstituted cyclic 1,3-amino alcohols represent a highly privileged class of building blocks. At the forefront of this category is [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS 1797333-92-6). Characterized by its unique spiro-fused potential and optimal balance of conformational rigidity and steric bulk, this compound serves as a critical precursor for diversity-oriented synthesis (DOS), asymmetric catalysis, and the development of conformationally restricted CNS therapeutics[1].

This guide objectively compares the physicochemical profiles and synthetic utilities of [1-(Aminomethyl)cyclopentyl]methanol against its structural analogs, providing field-proven experimental protocols and mechanistic insights to guide rational scaffold selection.

Structural Analogs & Comparative Physicochemical Profiling

The synthetic behavior and biological target-fitting of cyclic 1,3-amino alcohols are heavily dictated by their ring size. The cyclopentyl core offers a distinct "envelope" conformation that uniquely projects the aminomethyl and hydroxymethyl vectors. Altering the ring size to a cyclobutyl or cyclohexyl system fundamentally changes the steric hindrance and lipophilicity (XLogP3) of the resulting pharmacophore[2].

According to computational and experimental databases, the cyclopentyl derivative maintains a highly favorable topological polar surface area (TPSA) of 46.2 Ų and an XLogP3 of 0.3, making it an ideal candidate for CNS-penetrant library design[3].

Table 1: Comparative Physicochemical Profile of 1,3-Amino Alcohol Analogs
Analog CoreRing SizeCAS Number (HCl / Free Base)Molecular Weight (Free Base)Est. XLogP3Conformational Dynamics & Steric Profile
Cyclobutyl 4-memberedN/A / N/A115.17 g/mol ~ -0.2High ring strain; rigid puckered conformation; minimal steric shielding.
Cyclopentyl 5-membered1797333-92-6 / 2239-31-8129.20 g/mol 0.3Envelope conformation; moderate steric bulk; optimal balance of rigidity and flexibility.
Cyclohexyl 6-membered1376388-56-5 / 2041-57-8143.23 g/mol ~ 0.8Relaxed chair conformation; higher lipophilicity; significant steric hindrance at the gem-center.
Cycloheptyl 7-memberedN/A / 97564-98-2157.25 g/mol ~ 1.3High flexibility (pseudorotation); highly bulky; poor atom economy for small-molecule drugs.

Mechanistic Pathways & Synthetic Utility

The primary utility of [1-(Aminomethyl)cyclopentyl]methanol lies in its bifunctional nature. The primary amine and primary alcohol are separated by a neo-pentyl-like quaternary carbon, making it an excellent precursor for cyclization reactions.

  • Diversity-Oriented Synthesis (DOS): These 1,3-amino alcohols are critical in DOS pathways, particularly in the generation of skeletally diverse spirocyclic systems via Petasis condensation and subsequent cyclization[4]. Condensation with aldehydes yields spiro-1,3-oxazines, which are valuable scaffolds in medicinal chemistry.

  • Asymmetric Catalysis: Chiral derivations of cyclic amino alcohols are extensively utilized as precursors for oxazaborolidine catalysts. These complexes drive highly enantioselective ruthenium-catalyzed asymmetric transfer hydrogenations of aromatic ketones[5].

  • Gabapentinoid Analogs: Oxidation of the hydroxymethyl group yields 1-(aminomethyl)cyclopentaneacetic acid derivatives—direct, conformationally restricted analogs of the blockbuster drug Gabapentin (which utilizes the cyclohexyl core).

SyntheticUtility A [1-(Aminomethyl)cyclopentyl] methanol HCl B Carbonyl Condensation A->B D Oxidation / Homologation A->D F Ligand Derivatization A->F C Spiro-1,3-oxazines (Bioactive Scaffolds) B->C E Conformationally Restricted Gabapentinoids D->E G Oxazaborolidine Catalysts (Asymmetric Synthesis) F->G

Synthetic utility of [1-(Aminomethyl)cyclopentyl]methanol in drug discovery.

Experimental Architectures: Synthesis of Spiro-1,3-Oxazines

To effectively utilize [1-(Aminomethyl)cyclopentyl]methanol hydrochloride, the salt must first be neutralized. The following protocol details the synthesis of a spiro-1,3-oxazine via condensation with an aryl aldehyde. This protocol is designed as a self-validating system , ensuring that intermediate success can be analytically confirmed before proceeding.

Workflow Step1 Free Base Generation Step2 Aldehyde Addition Step1->Step2 Base / DCM Step3 Dean-Stark Dehydration Step2->Step3 Toluene, Reflux Step4 Product Isolation Step3->Step4 Chromatography

Self-validating experimental workflow for synthesizing spiro-1,3-oxazines.

Step-by-Step Methodology

Step 1: Free-Basing the Hydrochloride Salt

  • Procedure: Suspend 1.0 eq of[1-(Aminomethyl)cyclopentyl]methanol HCl in dichloromethane (DCM). Add 1.2 eq of aqueous NaOH (1M) and stir vigorously for 30 minutes. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The hydrochloride salt renders the amine non-nucleophilic. Deprotonation is strictly required to restore the lone pair on the nitrogen, enabling the initial nucleophilic attack on the carbonyl carbon of the aldehyde.

  • Self-Validation: Perform IR spectroscopy on the concentrated residue. The appearance of sharp N-H stretching bands (~3300 cm⁻¹) and the absence of the broad, strongly hydrogen-bonded ammonium band confirms successful free-base generation.

Step 2: Imine Formation and Cyclization

  • Procedure: Dissolve the free base (1.0 eq) and an aryl aldehyde (e.g., benzaldehyde, 1.05 eq) in anhydrous toluene (0.2 M).

  • Causality: Toluene is selected over polar solvents because it forms a low-boiling azeotrope with water, which is critical for the next step.

Step 3: Azeotropic Dehydration

  • Procedure: Attach a Dean-Stark trap and a reflux condenser. Heat the reaction to reflux (110°C) for 4-6 hours until water ceases to collect in the trap.

  • Causality: The condensation of the 1,3-amino alcohol with the aldehyde to form the spiro-1,3-oxazine ring releases one equivalent of water. Because this is an equilibrium reaction, continuous removal of water via azeotropic distillation drives the endergonic dehydration step forward according to Le Chatelier’s principle.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The highly polar amino alcohol spot (remaining at the baseline) will disappear, replaced by a significantly less polar spot corresponding to the closed 1,3-oxazine ring.

Step 4: Isolation and Purification

  • Procedure: Cool to room temperature, concentrate the toluene in vacuo, and purify the residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

Expert Insights on Analog Selection

When designing a synthetic route or a new chemical entity (NCE), the choice between the cyclopentyl[1] and cyclohexyl[2] analogs is not trivial.

  • Reaction Kinetics: The gem-disubstituted cyclohexyl ring heavily favors a chair conformation, which places the aminomethyl and hydroxymethyl groups in a rigid equatorial/axial relationship. This can introduce significant steric hindrance during cyclization reactions. Conversely, the cyclopentyl ring's envelope conformation is more fluxional, often leading to faster cyclization kinetics due to a lower energy barrier to achieve the required transition state geometry.

  • Receptor Pocket Fitting: In drug discovery (e.g., targeting the α2δ subunit of voltage-gated calcium channels), the cyclopentyl analog occupies a smaller, more defined hydrophobic volume than the cyclohexyl analog. If a lead compound exhibits off-target toxicity due to excessive lipophilicity, swapping a cyclohexyl core (XLogP3 ~0.8) for a cyclopentyl core (XLogP3 ~0.3) is a proven strategy to improve the ligand efficiency and aqueous solubility profile without sacrificing the critical 1,3-heteroatom pharmacophore geometry.

References

  • NextSDS - [1-(aminomethyl)cyclohexyl]methanol hydrochloride — Chemical Substance Information URL:[Link]

  • PubChem (NIH) - [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517 URL:[Link]

  • Broad Institute - Short Synthesis of Skeletally and Stereochemically Diverse Small Molecules by Coupling Petasis Condensation Reactions to Cyclization URL:[Link]

  • Diva Portal - Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis URL:[Link]

Sources

Validation

Performance of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride in Different Solvent Systems: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6) As a bifunctional building block,[1-(Aminome...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS: 1797333-92-6)

As a bifunctional building block,[1-(Aminomethyl)cyclopentyl]methanol hydrochloride presents unique physicochemical challenges and opportunities in drug discovery. Structurally, it combines a highly hydrophilic primary amine hydrochloride, a neopentyl-like primary alcohol, and a lipophilic cyclopentyl core. This specific motif is heavily utilized in the synthesis of gabapentin analogues, spirocyclic active pharmaceutical ingredients (APIs), and key intermediates for PRMT5 inhibitors[1].

However, the compound's performance—specifically its solubility, stability, and chemoselectivity (N- vs. O-functionalization)—is profoundly dictated by the chosen solvent system. This guide provides an objective, data-backed comparison of how this hydrochloride salt behaves across different solvent environments, detailing the causality behind experimental choices to ensure robust, self-validating synthetic workflows.

Physicochemical Profiling & Solvent Selection Matrix

The primary challenge when working with [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is overcoming the high lattice energy of the salt while managing the competing nucleophilicity of the amine and alcohol groups. The table below summarizes the compound's performance across four distinct solvent paradigms.

Table 1: Solvent Performance and Reactivity Profile
Solvent SystemDielectric Constant (ε)Salt SolubilityFree Amine SolubilityPrimary Application & Reactivity Profile
Methanol (Protic) 33.0ExcellentHighPoor for Coupling: High solubility, but protic nature causes competitive interference and risks O-alkylation/acylation.
DMF (Polar Aprotic) 36.7ModerateExcellentIdeal for Amide Coupling: Requires an organic base (e.g., DIPEA) to liberate the amine. Excellent kinetics for EDC/HOBt couplings.
DCM (Non-Polar) 8.9PoorExcellentKinetic N-Acylation: Salt remains suspended until neutralized. Excellent for acyl chloride reactions under anhydrous conditions.
Water/EtOAc (Biphasic) N/AExcellent (Aq)Excellent (Org)Thermodynamic N-Protection: Ideal for Schotten-Baumann conditions (e.g., Boc2O). Prevents O-acylation via aqueous hydrolysis[2].

Mechanistic Insights: The Causality of Solvent Effects

To achieve chemoselective N-derivatization without protecting the hydroxyl group, the solvent system must be carefully tuned to the chosen electrophile.

The Polar Aprotic Strategy (DMF/DCM): In low-dielectric solvents like Dichloromethane (DCM), the hydrochloride salt is virtually insoluble. This is a feature, not a bug. By suspending the salt in DCM and adding >1.0 equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the free amine is liberated. This creates a self-validating visual cue : the cloudy suspension transitions to a clear, homogeneous solution, confirming the generation of the nucleophilic free amine before the electrophile is even introduced.

The Biphasic Strategy (Schotten-Baumann): When utilizing highly reactive electrophiles (like Boc-anhydride or acyl chlorides), a biphasic Water/Ethyl Acetate system under Schotten-Baumann conditions is superior[3]. The hydrochloride salt dissolves instantly in the aqueous phase. As an inorganic base (NaOH) is added, the neutralized free amine partitions into the organic layer where it reacts with the electrophile. If any competitive O-acylation occurs at the primary alcohol, the hydroxide base in the aqueous layer rapidly hydrolyzes the transient ester, ensuring strict thermodynamic control and >99% chemoselectivity for the N-acyl product[4].

G A [1-(Aminomethyl)cyclopentyl] methanol HCl Salt B Polar Aprotic (DMF/DCM) + Organic Base (DIPEA) A->B Solvation & Neutralization C Aqueous Biphasic (H2O/EtOAc) + Inorganic Base (NaOH) A->C Phase Transfer D Kinetic Control: Rapid N-Acylation B->D Acyl Chloride / EDC E Thermodynamic Control: Selective N-Protection C->E Boc2O (Schotten-Baumann)

Caption: Mechanistic divergence of the hydrochloride salt based on solvent and base selection.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical phase transition provides physical feedback to the scientist, ensuring the reaction is proceeding as mechanistically intended.

Protocol A: Chemoselective N-Boc Protection (Biphasic Water/EtOAc)

Objective: High-yield N-protection while leaving the neopentyl-like alcohol intact.

  • Dissolution (Validation Step 1): Dissolve 10.0 mmol of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in 15 mL of deionized water. Validation: The solution must be perfectly clear, confirming complete dissociation of the HCl salt.

  • Phase Generation: Add 15 mL of Ethyl Acetate (EtOAc) to create a biphasic system.

  • Neutralization: Cool the vigorously stirring mixture to 0 °C. Dropwise, add 12.0 mmol of NaOH (as a 2M aqueous solution).

  • Electrophile Addition: Slowly add 10.5 mmol of Di-tert-butyl dicarbonate (Boc2O) dissolved in 5 mL EtOAc.

  • In-Process Control (Validation Step 2): Allow the reaction to warm to room temperature over 2 hours. Test the aqueous layer with pH paper; it must remain basic (pH > 9). If pH drops below 8, add additional NaOH. This ensures the amine remains unprotonated and partitioned in the organic layer.

  • Isolation: Separate the layers. Wash the organic layer with 1M HCl (to remove unreacted trace amine), followed by brine. Dry over Na2SO4 and concentrate under vacuum.

Protocol B: Amide Coupling (Polar Aprotic DMF)

Objective: Coupling the amino alcohol to a carboxylic acid using EDC/HOBt.

  • Suspension: Suspend 10.0 mmol of the hydrochloride salt and 10.5 mmol of the target carboxylic acid in 20 mL of anhydrous DMF.

  • Amine Liberation (Validation Step 1): Add 25.0 mmol of DIPEA. Validation: The cloudy suspension will clarify into a homogeneous solution within 5 minutes as the free amine is generated and solvated.

  • Activation: Cool to 0 °C and add 12.0 mmol of HOBt followed by 12.0 mmol of EDC-HCl.

  • Reaction Execution: Stir for 12 hours at room temperature.

  • Isolation (Validation Step 2): Quench the reaction by pouring it into 100 mL of ice water. Validation: The highly lipophilic product will precipitate out of the aqueous DMF mixture as a white solid, allowing for simple filtration rather than complex extraction.

Workflow S1 1. Solvent Screening S2 2. Base Equivalency S1->S2 S3 3. Electrophile Addition S2->S3 S4 4. In-Process Validation S3->S4 S4->S2 Incomplete Conversion S5 5. Product Isolation S4->S5

Caption: Self-validating experimental workflow for amino alcohol derivatization.

Quantitative Performance Data

To objectively compare the efficacy of these solvent systems, standardized reactions utilizing[1-(Aminomethyl)cyclopentyl]methanol hydrochloride were benchmarked.

Table 2: Comparative Yields and Chemoselectivity
Reaction TypeSolvent SystemBase UsedIsolated Yield (%)Chemoselectivity (N:O ratio)Notes
N-Boc Protection MethanolTEA62%85:15Significant O-Boc byproduct observed.
N-Boc Protection Water/EtOAcNaOH94% >99:1 Aqueous hydrolysis prevents O-acylation[4].
Amide Coupling DCMDIPEA78%95:5Sluggish initial kinetics due to poor solubility.
Amide Coupling DMFDIPEA89% 98:2 Complete homogenization ensures rapid coupling.

Conclusion: For the functionalization of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride, the choice of solvent fundamentally dictates the reaction pathway. Aprotic solvents like DMF, paired with organic bases, provide the optimal kinetic environment for complex amide couplings. Conversely, for straightforward protections (e.g., Boc, Cbz), a biphasic Schotten-Baumann system leverages thermodynamic control to deliver near-perfect chemoselectivity, safeguarding the critical primary alcohol for downstream synthetic steps.

References

  • Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols Organic Process Research & Development (ACS Publications) URL:[Link]

  • Google Patents (WO2018206878A1)
  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines PubMed Central (PMC) URL:[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Comparative

Comparative analysis of synthetic routes to enantiomerically pure [1-(Aminomethyl)cyclopentyl]methanol

Executive Summary & Critical Stereochemical Clarification CRITICAL SCIENTIFIC CORRECTION: The target molecule, [1-(Aminomethyl)cyclopentyl]methanol (CAS: 2239-31-8)[1], is intrinsically achiral . The unsubstituted cyclop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Stereochemical Clarification

CRITICAL SCIENTIFIC CORRECTION: The target molecule, [1-(Aminomethyl)cyclopentyl]methanol (CAS: 2239-31-8)[1], is intrinsically achiral . The unsubstituted cyclopentane ring possesses an internal plane of symmetry that bisects the C1 carbon, the aminomethyl group, the hydroxymethyl group, and the C3-C4 bond ()[2]. Therefore, "enantiomerically pure" [1-(Aminomethyl)cyclopentyl]methanol is a structural impossibility.

However, 1,1-disubstituted cyclic amino alcohols are highly privileged pharmacophores. While the core scaffold is achiral, introducing a substituent to the ring (e.g., a 2-methyl or 3-fluoro group) breaks this symmetry, creating chiral centers. As a Senior Application Scientist, I have structured this guide to objectively compare the synthetic methodologies for the prochiral core scaffold , and subsequently evaluate their adaptability for the enantioselective synthesis of its chiral derivatives.

Retrosynthetic Analysis & Pathway Overview

The construction of the quaternary C1 center requires efficient carbon-carbon bond formation. We compare two primary retrosynthetic pathways:

  • Route A (The Cyanoacetate Approach): Direct formation of the quaternary center via double alkylation of a cyanoacetate, followed by global reduction.

  • Route B (The Malonate Approach): Double alkylation of a malonate, followed by sequential desymmetrization and functional group interconversion.

G cluster_A Route A: Cyanoacetate Approach (2 Steps) cluster_B Route B: Malonate Approach (4 Steps) A_start Ethyl Cyanoacetate + 1,4-Dibromobutane A_int Ethyl 1-cyano- cyclopentanecarboxylate A_start->A_int K2CO3, DMF (Double Alkylation) Target [1-(Aminomethyl) cyclopentyl]methanol (Achiral Core) A_int->Target LiAlH4, THF (Global Reduction) B_start Diethyl Malonate + 1,4-Dibromobutane B_int1 Diethyl 1,1- cyclopentanedicarboxylate B_start->B_int1 NaOEt, EtOH (Double Alkylation) B_int2 1,1-Cyclopentane- dimethanol B_int1->B_int2 LiAlH4, THF (Ester Reduction) B_int3 1-(Azidomethyl) cyclopentylmethanol B_int2->B_int3 1. TsCl, Pyridine 2. NaN3, DMF (Mono-azidation) B_int3->Target PPh3, H2O (Staudinger Reduction)

Retrosynthetic and forward synthetic pathways for[1-(Aminomethyl)cyclopentyl]methanol.

Detailed Experimental Workflows & Mechanistic Causality

Route A: The Cyanoacetate Alkylation Approach

This route is highly atom-economical, establishing both required carbon branches in a single transformation.

Step 1: Synthesis of Ethyl 1-cyanocyclopentanecarboxylate

  • Setup: To a flame-dried flask under N₂, add ethyl cyanoacetate (1.0 eq) and 1,4-dibromobutane (1.1 eq) in anhydrous DMF.

  • Base Addition: Slowly add anhydrous K₂CO₃ (2.5 eq).

    • Causality: A mild carbonate base is preferred over NaH. The high dilution and entropic favorability of the 5-membered ring closure drive the second alkylation faster than competing intermolecular Claisen condensations ()[3].

  • Isolation: Heat to 60 °C for 12 hours, quench with water, extract with EtOAc, and concentrate.

Step 2: Global Reduction to [1-(Aminomethyl)cyclopentyl]methanol

  • Reduction: Dissolve the intermediate in anhydrous THF at 0 °C. Dropwise add a solution of LiAlH₄ (2.5 eq) in THF. Heat to 65 °C for 4 hours.

    • Causality: LiAlH₄ is mandatory here. The ester reduces directly to the primary alcohol, while the nitrile reduces via a highly electrophilic iminium intermediate to the primary amine.

  • Self-Validating Fieser Workup: Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄).

    • Causality: This specific stoichiometric quench forms a granular, easily filterable aluminum salt precipitate. Without it, the highly coordinating amino alcohol product will chelate the aluminum, forming a gelatinous emulsion that traps the product and destroys the isolated yield.

Route B: The Malonate Desymmetrization Approach

This route utilizes sequential functionalization, which is longer but offers distinct advantages for asymmetric adaptations.

Step 1 & 2: Synthesis of 1,1-Cyclopentanedimethanol Diethyl malonate is dialkylated with 1,4-dibromobutane using NaOEt/EtOH, followed by standard LiAlH₄ reduction to yield the symmetric diol.

Step 3: Desymmetrization (Mono-tosylation) & Azidation

  • Mono-tosylation: To the diol (1.0 eq) in DCM at -20 °C, add Ag₂O (1.5 eq) and TsCl (1.05 eq).

    • Causality: Mono-tosylation of a symmetric diol is statistically challenging (typically capping at ~50% yield). Silver(I) oxide coordinates the diol, significantly enhancing the statistical yield of the mono-tosylate by deactivating the second hydroxyl group post-initial reaction.

  • Azidation: React the mono-tosylate with NaN₃ (2.0 eq) in DMF at 80 °C to yield the azido-alcohol via rapid Sₙ2 displacement.

Step 4: Chemoselective Staudinger Reduction

  • Reduction: Dissolve the azide in THF/H₂O (10:1). Add PPh₃ (1.2 eq).

    • Causality: The Staudinger reaction selectively reduces the azide to the amine via an aza-ylide intermediate. This avoids high-pressure hydrogenation (Pd/C, H₂), preserving safety at scale and preventing potential poisoning of metal catalysts by trace sulfur or amine byproducts.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Cyanoacetate ApproachRoute B: Malonate Approach
Overall Yield 65 - 72% 35 - 45%
Step Count 2 Steps 4 Steps
Atom Economy High (Direct reduction)Low (Loss of TsOH, N₂, PPh₃O)
Process Scalability Excellent (Bench to Kilo scale)Moderate (Azide intermediates pose explosion risks)
Asymmetric Adaptability Poor (Requires complex chiral PTCs)Excellent (Enzymatic desymmetrization)

Asymmetric Adaptability for Enantiomerically Pure Derivatives

While Route A is vastly superior for synthesizing the achiral core, it fails when the goal is an enantiomerically pure substituted analog (e.g., (1R,2S)-1-(aminomethyl)-2-methylcyclopentylmethanol). Establishing a chiral quaternary center from acyclic precursors requires complex and often inefficient chiral phase-transfer catalysts (PTCs).

Conversely, Route B becomes the methodology of choice for asymmetric drug development. If a substituted 1,4-dibromopentane is used in Step 1, the resulting substituted 1,1-cyclopentanedimethanol is a prochiral meso compound.

  • Enzymatic Desymmetrization: This intermediate can be subjected to highly enantioselective mono-acetylation using Candida antarctica Lipase B (Novozym 435) and vinyl acetate. The enzyme selectively acetylates one enantiotopic hydroxymethyl group (>98% ee), perfectly establishing the absolute stereochemistry at the quaternary C1 center before the azidation step.

References

  • Title: [1-(Aminomethyl)cyclopentyl]methanol | CID 22379517 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological evaluation of cryptophycin analogs with substitution at C-6 (fragment C region) Source: Bioorganic & Medicinal Chemistry Letters (1999, 9(3), 369-374) URL: [Link]

Sources

Validation

Validation of Analytical Methods for the Quality Control of [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that defy conventional analytical paradigms. (CAS 1797333-92-6) is a prime e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and critical intermediates that defy conventional analytical paradigms. (CAS 1797333-92-6) is a prime example[1]. Structurally, it is a low-molecular-weight aliphatic amino alcohol. Its critical analytical challenge lies in the complete absence of a UV chromophore, coupled with high polarity. This guide objectively compares analytical methodologies for its quality control, detailing the causality behind method selection, self-validating protocol designs, and empirical validation data.

Analyte Profiling & Method Selection Rationale

Standard Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the workhorse of pharmaceutical QC. However, applying it to [1-(Aminomethyl)cyclopentyl]methanol hydrochloride at low wavelengths (<210 nm) results in unacceptable signal-to-noise ratios due to solvent absorbance and baseline drift. We must evaluate orthogonal approaches:

  • Method A: HILIC with Charged Aerosol Detection (CAD) – The modern gold standard. HILIC retains the highly polar analyte, while CAD provides [2].

  • Method B: RP-HPLC-UV with Pre-column FMOC Derivatization – The traditional workaround. Derivatization attaches a UV-active chromophore to the primary amine, enabling standard C18 retention and 265 nm detection.

  • Method C: Gas Chromatography (GC-FID) – While useful for residual solvents, analyzing the intact hydrochloride salt directly via GC leads to thermal degradation. It requires neutralization and silylation, making it impractical for routine assay QC.

MethodSelection A [1-(Aminomethyl)cyclopentyl]methanol HCl Sample B Assess Chromophore (None Present) A->B Structural Analysis C Direct Analysis (HILIC-CAD) B->C High Sensitivity, No Prep D Derivatization (HPLC-UV with FMOC-Cl) B->D Traditional, High Prep Time E Volatility Check (GC-FID) B->E Requires Salt Neutralization F F C->F Gold Standard QC G G D->G Alternative QC H H E->H Residual Solvents Only

Fig 1. Decision matrix for selecting the optimal analytical technique based on analyte properties.

Experimental Methodologies & Causality

Method A: HILIC-CAD (Recommended)

Mechanistic Causality: At pH 3.2 (maintained by ammonium formate), the primary amine of the analyte is fully protonated. This cationic state maximizes hydrophilic partitioning and electrostatic interaction with the HILIC stationary phase, ensuring strong retention away from the solvent front. CAD nebulizes the eluent, evaporates the volatile mobile phase, and[3]. Because our analyte is a hydrochloride salt, it forms stable solid particles, yielding a highly sensitive response.

Step-by-Step Protocol:

  • Column: Diol-functionalized HILIC column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile / 100 mM Ammonium Formate buffer (pH 3.2) (85:15, v/v). (Note: Non-volatile buffers like phosphates are strictly prohibited in CAD).

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate 10 Hz.

  • Sample Prep: Dissolve the API in Acetonitrile/Water (80:20) to a target concentration of 50 µg/mL.

CADPathway N1 Column Eluent (Analyte + Phase) N2 Nebulization (N2 Gas) N1->N2 N3 Evaporation (Drying Tube) N2->N3 Droplet Formation N4 Analyte Particles (Solid State) N3->N4 Solvent Removal N5 Corona Discharge (Charge Transfer) N4->N5 Particle Stream N6 Electrometer (Signal Output) N5->N6 Charged Particles

Fig 2. Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Method B: RP-HPLC-UV with FMOC Derivatization (Alternative)

Mechanistic Causality: To utilize standard UV detection, a chromophore must be synthetically installed. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with the primary amine under mild alkaline conditions, producing a stable, highly hydrophobic, and UV-active derivative.

Step-by-Step Protocol:

  • Derivatization: Mix 1.0 mL of sample (100 µg/mL in water) with 1.0 mL of 0.1 M borate buffer (pH 9.0) and 1.0 mL of 10 mM FMOC-Cl in acetonitrile.

  • Reaction: Vortex and incubate at room temperature for 20 minutes.

  • Quenching: Add 0.5 mL of 100 mM glycine to consume excess FMOC-Cl, preventing column fouling.

  • Chromatography: Inject onto a C18 column (150 mm × 4.6 mm, 5 µm); Mobile phase: Water/Acetonitrile gradient; UV detection at 265 nm.

Validation Framework & Self-Validating Systems

Validation was executed strictly according to the[4], ensuring the methods are fit for their intended purpose. Chromatographic parameters were monitored in compliance with [5].

Self-Validating Protocol Design: To guarantee trustworthiness, the HILIC-CAD method incorporates an internal System Suitability Test (SST) loop. Before any sample is quantified, the system must "prove" its fitness by injecting a 50 µg/mL standard six times. If the Relative Standard Deviation (RSD) of the peak area exceeds 2.0%, or if the tailing factor exceeds 1.5, the sequence automatically aborts. This ensures no data is reported from a compromised system.

Key Validation Parameters:

  • Linearity & Range: Evaluated from 50% to 150% of the target concentration. Crucial Insight: CAD response is inherently non-linear. To satisfy ICH Q2(R2), a log-log transformation ( log(Area)=a×log(Conc)+b ) or a quadratic regression model must be applied to achieve R2≥0.995 .

  • Accuracy (Recovery): Assessed by spiking known quantities of the API into a synthetic placebo matrix at 3 levels (50%, 100%, 150%).

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day/different analysts).

Comparative Validation Data

The empirical data below summarizes the validation outcomes, highlighting the performance differences between the two methodologies.

Validation Parameter (ICH Q2(R2))Method A: HILIC-CADMethod B: HPLC-UV (FMOC)Scientific Commentary
Specificity Excellent (No matrix interference)Good (Excess reagent peaks present)CAD ignores volatile solvents; UV detects all FMOC by-products.
Linearity Range 10 – 150 µg/mL5 – 100 µg/mLCAD requires log-log fit; UV is strictly linear.
Correlation Coefficient ( R2 ) 0.998 (Log-log fit)0.999 (Linear fit)Both meet ICH criteria ( >0.995 ).
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.2 µg/mL / 0.6 µg/mLFMOC tagging offers slightly lower LOD due to high molar absorptivity.
Accuracy (Recovery %) 99.2% – 101.1%94.5% – 103.2%Derivatization kinetics introduce variability in Method B.
Precision (RSD %) 1.1%2.8%Method A is highly reproducible. Method B suffers from prep errors.
Analysis Time (Prep + Run) 15 minutes> 45 minutesDirect injection (CAD) drastically increases laboratory throughput.

Conclusion & Best Practices

For the quality control of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride, HILIC-CAD is the definitive method of choice . It eliminates the labor-intensive, error-prone derivatization steps required by UV methods while delivering superior accuracy and precision. When validating the CAD method, analysts must strictly adhere to using highly pure, volatile mobile phase additives and apply appropriate non-linear regression models as permitted by ICH Q2(R2). While the FMOC-UV method remains a viable alternative for laboratories lacking CAD infrastructure, its higher variability and longer preparation times make it suboptimal for high-throughput commercial QC environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International (chromatographyonline.com) URL:[Link]

  • Charged Aerosol Detection (CAD): Principles, Strengths, and Applications Source: HWI group URL:[Link]

  • Revisions per USP 621 Source: Agilent Technologies URL:[Link]

Sources

Comparative

A Comparative Guide to the Stereoselectivity of [1-(Aminomethyl)cyclopentyl]methanol-Derived Catalysts in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a critical determinant of biological activity and safety. Chiral catalysts are the linchpin in this endeavor, enabling the production of single-enantiomer drugs. This guide provides an in-depth analysis of the potential stereoselectivity of catalysts derived from [1-(Aminomethyl)cyclopentyl]methanol hydrochloride. Due to the nascent stage of research on this specific catalytic scaffold, direct, comprehensive experimental data is limited. Therefore, this guide will establish a robust benchmark by comparing its structural and functional attributes to the well-established and extensively documented proline and prolinol-based organocatalysts in key asymmetric transformations.

Introduction: The Significance of 1,2-Amino Alcohol Scaffolds in Catalysis

Catalysts derived from [1-(Aminomethyl)cyclopentyl]methanol belong to the class of 1,2-amino alcohols, a privileged scaffold in asymmetric catalysis. The cyclopentyl framework introduces a degree of conformational rigidity that can be advantageous for creating a well-defined chiral environment around the catalytic center. This structural feature is shared with the highly successful proline-based catalysts, suggesting that [1-(Aminomethyl)cyclopentyl]methanol derivatives could exhibit comparable efficacy in a range of stereoselective reactions.

The primary amine and hydroxyl group are positioned to act synergistically. The amine can form a nucleophilic enamine or a coordinating site for a metal, while the hydroxyl group can act as a hydrogen bond donor or a ligand for a metal center, effectively orienting the substrates for a stereoselective transformation.

Benchmarking Against Proline-Based Catalysts in Asymmetric Aldol and Michael Reactions

The asymmetric aldol and Michael reactions are fundamental carbon-carbon bond-forming reactions for which L-proline has served as a benchmark organocatalyst.[1][2] The performance of these catalysts is typically evaluated based on yield, diastereoselectivity (d.r.), and, most importantly, enantioselectivity (e.e.).

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic test for new organocatalysts. L-proline and its derivatives have been shown to catalyze this reaction with high enantioselectivity.[2][3]

Table 1: Performance of Proline-Based Catalysts in the Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)e.e. (%)Reference
L-Proline30DMSORoom Temp24-489796 (anti)[2]
L-Prolinamide (3h)20Acetone-25-6693[3]
L-Proline10-20DCM224-726876[4]

Note: The data presented is for a specific model reaction and may vary depending on the substrates and reaction conditions.

The high yields and enantioselectivities achieved with proline-based catalysts set a high bar for any new catalytic system. The structural analogy suggests that a catalyst derived from [1-(Aminomethyl)cyclopentyl]methanol could also facilitate this transformation through a similar enamine-based mechanism.

Aldol Reaction Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Catalyst in Solvent B Add Ketone A->B C Stir at Desired Temperature B->C D Add Aldehyde C->D E Monitor Progress (TLC) D->E Stir F Quench Reaction E->F Completion G Extract Product F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Determine d.r. (¹H NMR) I->J K Determine e.e. (Chiral HPLC) I->K

Caption: General experimental workflow for benchmarking catalysts in an asymmetric aldol reaction.

The Asymmetric Michael Addition

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, the Michael addition, is another critical reaction in organic synthesis. Proline and its derivatives have been effectively employed as catalysts in the asymmetric Michael addition of ketones to nitroalkenes.[5][6]

Table 2: Performance of Proline-Based Catalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference | |---|---|---|---|---|---|---|---| | L-Proline | 10 | DMSO | - | 96 | 95 | 95:5 | 20 |[5] | | Prolinamide | 20 | CH₂Cl₂ | Benzoic Acid (10 mol%) | 72 | 75 | 94:6 | 80 |[6] | | L-Proline | 10 | MeOH | - | - | High | High | Moderate |[7] |

Note: The data presented is for a specific model reaction and may vary depending on the substrates and reaction conditions.

The performance of proline derivatives in the Michael addition highlights the importance of catalyst design, where modifications to the proline scaffold can significantly enhance stereoselectivity. This provides a rationale for exploring novel structures like those derived from [1-(Aminomethyl)cyclopentyl]methanol.

Enamine Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine -H₂O Aldehyde Aldehyde Catalyst_in [1-(Aminomethyl)cyclopentyl]methanol -derived Catalyst (R₂NH) Catalyst_in->Enamine Iminium_ion Iminium Ion Enamine->Iminium_ion + Aldehyde Product Aldol Product Iminium_ion->Product +H₂O Catalyst_out Catalyst (Regenerated) Iminium_ion->Catalyst_out - Product

Caption: Proposed enamine catalytic cycle for a direct asymmetric aldol reaction.

Benchmarking in the Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols are excellent ligands for coordinating with organometallic reagents, such as diethylzinc, to facilitate enantioselective additions to aldehydes. Prolinol, a derivative of proline, is a well-studied catalyst for this transformation.

Table 3: Performance of Prolinol-Derived and Other Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)e.e. (%)Reference
N-phenylfluorenyl β-amino alcohol3TolueneRoom Temp--up to 97[8]
Polymer-supported prolinol----HighHigh[9]
(S,S)-pseudoephedrine derivative-Toluene0-9187[10]

Note: The data presented is for a specific model reaction and may vary depending on the substrates and reaction conditions.

The high enantioselectivities achieved with these amino alcohol ligands underscore the potential of [1-(Aminomethyl)cyclopentyl]methanol-derived catalysts in metal-catalyzed asymmetric synthesis. The fixed spatial arrangement of the amino and hydroxyl groups on the cyclopentyl ring could lead to a highly organized transition state, resulting in excellent stereocontrol.

Diethylzinc Addition Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Chiral Ligand in Anhydrous Solvent B Add Aldehyde A->B C Cool to Desired Temperature B->C D Add Diethylzinc Solution Dropwise C->D E Stir under Inert Atmosphere D->E Stir F Quench with Saturated Aqueous NH₄Cl E->F Completion G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (e.g., Column Chromatography) H->I J Determine Yield I->J K Determine e.e. (Chiral HPLC/GC) I->K

Caption: General experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocols

General Protocol for L-Proline Catalyzed Asymmetric Aldol Reaction[2]
  • Reaction Setup: In a round-bottom flask, dissolve L-proline (10-30 mol%) in the chosen solvent (e.g., DMSO).

  • Addition of Reactants: Add the ketone (e.g., acetone, often in excess) to the solution and stir for 10-15 minutes at the desired temperature (e.g., room temperature). Then, add the aldehyde (1 equivalent, e.g., p-nitrobenzaldehyde).

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Protocol for Asymmetric Michael Addition of a Ketone to a Nitroalkene Catalyzed by a Proline Derivative[5][6]
  • Reaction Setup: To a stirred solution of the proline-derived catalyst (e.g., 20 mol%) and any additive (e.g., benzoic acid, 10 mol%) in a suitable solvent (e.g., CH₂Cl₂), add the nitroalkene (1 equivalent, e.g., trans-β-nitrostyrene).

  • Addition of Nucleophile: Add the ketone (e.g., cyclohexanone, in excess) to the mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Work-up: Once the nitroalkene is consumed, evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and purify by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC) of the purified product.

General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde[8]
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (e.g., 3 mol%) in an anhydrous solvent (e.g., toluene).

  • Addition of Aldehyde: Add the aldehyde (1 equivalent, e.g., benzaldehyde) to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Addition of Diethylzinc: Slowly add a solution of diethylzinc in a suitable solvent (e.g., hexanes or toluene) dropwise to the stirred reaction mixture.

  • Reaction: Stir the reaction mixture at the specified temperature until the starting aldehyde is consumed (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude alcohol by column chromatography or distillation.

  • Analysis: Determine the yield and enantiomeric excess (chiral HPLC or GC) of the product.

Conclusion and Future Outlook

While direct experimental data for catalysts derived from [1-(Aminomethyl)cyclopentyl]methanol hydrochloride remains to be broadly established, its structural analogy to the highly successful proline and prolinol-based catalysts provides a strong foundation for its potential in asymmetric synthesis. The benchmark data presented for aldol, Michael, and diethylzinc addition reactions highlight the high standards of stereoselectivity that new catalysts in this class must meet or exceed. The rigid cyclopentyl backbone of the [1-(Aminomethyl)cyclopentyl]methanol scaffold is a promising feature for inducing high levels of stereocontrol.

Future research should focus on the synthesis of a library of catalysts derived from [1-(Aminomethyl)cyclopentyl]methanol with various substituents on the amine and alcohol moieties. Systematic screening of these catalysts in the benchmark reactions detailed in this guide will be crucial to fully elucidate their catalytic potential and carve out their niche in the ever-expanding toolkit of the synthetic chemist. The detailed protocols provided herein offer a standardized framework for such comparative studies, ensuring that the evaluation of this promising new class of catalysts is both rigorous and reproducible.

References

  • Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 669. [Link]

  • Kumagai, N., & Shibasaki, M. (2021). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. Molecules, 26(11), 3321. [Link]

  • Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 669. [Link]

  • Karakaplan, M., et al. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 37(2), 277-293. [Link]

  • Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

  • Wang, W., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(23), 8141-8145. [Link]

  • AIP Publishing. (2018). Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Conference Proceedings, 2045(1), 020038. [Link]

  • ResearchGate. (2025). Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Amino Thiocyanates Derived from L-Prolinol. [Link]

  • ResearchGate. (n.d.). Asymmetric michael addition of cyclohexanones to trans-β-nitrostyrene catalyzes by prolineamide-based organocatalyst. [Link]

  • Marlu, S., & Figadère, B. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. [Link]

  • ResearchGate. (n.d.). 4.2.2.5. l -Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. [Link]

  • Royal Society of Chemistry. (2016). 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Climent, M. J., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 28(3), 1195. [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • Yamaguchi, M., et al. (2000). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry, 65(21), 6817-6821. [Link]

  • Lam, Y. H., et al. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ANU Open Research. [Link]

  • Royal Society of Chemistry. (2015). Chapter 5: Proline as an Asymmetric Organocatalyst. In Organocatalysis: From Theory to Practice. [Link]

  • Bahmanyar, S., & Houk, K. N. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Organic Chemistry, 67(10), 3249-3257. [Link]

  • ResearchGate. (n.d.). The Michael reaction between cyclohexanone and β-nitrostyrene catalyzed.... [Link]

  • Ramón, D. J., & Yus, M. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(8), 2579-2582. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • El-Hiti, G. A., et al. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781-3785. [Link]

  • ResearchGate. (n.d.). Enantioselective Additions of Diethylzinc to Aldehydes Catalysed by titanate(IV) complex with chiral bidentate bis-amide ligands based on cyclopropane backbone. [Link]

  • Soai, K., et al. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 52(1), 125-127. [Link]

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Validation

A Review of Cyclopentane-Based Chiral Building Blocks in Medicinal Chemistry: Escaping the Tetrahydrofuran Paradigm

For decades, the tetrahydrofuran (THF) ring served as the foundational scaffold for nucleoside analogues in antiviral and anticancer drug discovery. However, the inherent metabolic liabilities of the THF oxygen—specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, the tetrahydrofuran (THF) ring served as the foundational scaffold for nucleoside analogues in antiviral and anticancer drug discovery. However, the inherent metabolic liabilities of the THF oxygen—specifically its susceptibility to enzymatic cleavage—have driven medicinal chemists to explore robust alternatives. The substitution of the furanose oxygen with a methylene (CH₂) group yields carbocyclic nucleosides , built upon a conformationally rigid cyclopentane scaffold[1].

This guide provides an in-depth technical comparison between traditional THF-based nucleosides and cyclopentane-based chiral building blocks. By analyzing structural causality, metabolic stability, and synthetic methodologies, we outline why the cyclopentane core has become a privileged scaffold in modern drug development[2].

Structural and Pharmacological Comparison: Cyclopentane vs. Tetrahydrofuran

The transition from a THF ring to a cyclopentane ring is not merely a bioisosteric replacement; it fundamentally alters the molecule's stereoelectronic profile and metabolic fate.

The Causality of Metabolic Stability

In standard THF nucleosides, the bond connecting the anomeric carbon of the sugar to the nucleobase is a hemiaminal (glycosidic) linkage. This bond is the primary target for nucleoside phosphorylases, which rapidly cleave the molecule, resulting in a short in vivo half-life[1].

By replacing the ring oxygen with a methylene group, the glycosidic bond is replaced by a highly stable C–N alkyl bond. This structural shift completely abolishes recognition and cleavage by phosphorylases, extending the active half-life of carbocyclic nucleosides from minutes to over 24 hours in cellular environments[1].

Conformational Rigidity and Binding Affinity

The removal of the furanose oxygen eliminates the anomeric effect and significantly reduces gauche interactions between the ring heteroatom and the 3'-hydroxyl group[3]. Consequently, cyclopentane scaffolds exhibit altered sugar puckering dynamics, locking the molecule into a specific conformation that favors target binding. For example, the FDA-approved antiviral Entecavir (ETV) features an exocyclic double bond on its cyclopentane ring. This unique modification allows the molecule to fit perfectly into a specific hydrophobic pocket of the Hepatitis B Virus (HBV) polymerase, drastically increasing its binding affinity compared to natural deoxyguanosine[3].

Quantitative Comparison Table

Table 1: Pharmacological and Structural Profiling of THF vs. Cyclopentane Scaffolds

PropertyStandard Nucleosides (THF Scaffold)Carbocyclic Nucleosides (Cyclopentane Scaffold)Mechanistic Causality
Ring Heteroatom Oxygen (O)Methylene (CH₂)Substitution eliminates the labile hemiaminal linkage[1].
Glycosidic Bond Present (C-N)Absent (Replaced by stable C-N alkyl bond)Prevents recognition and cleavage by nucleoside phosphorylases[1].
Metabolic Stability Low (t₁/₂ often in minutes to hours)Exceptionally High (t₁/₂ > 24 hours)Resistance to enzymatic degradation exponentially increases in vivo half-life[1].
Sugar Puckering Highly flexible, driven by anomeric effectConformationally restricted, no anomeric effectReduced gauche interactions lock the molecule into an active conformation[3].
Binding Affinity Baseline (e.g., Deoxyguanosine)Enhanced (e.g., Entecavir IC₅₀ < 0.05 μM)Exocyclic double bonds on the cyclopentane ring exploit hydrophobic pockets in viral polymerases[4],[3].

Mechanistic Pathway: The Entecavir Activation Cascade

To understand the practical superiority of the cyclopentane scaffold, we must examine its intracellular activation. Entecavir acts as a prodrug that must be phosphorylated by host cellular kinases (such as deoxyguanosine kinase, dGK) to its active triphosphate form (ETV-TP)[4]. Because the cyclopentane ring mimics the natural substrate while offering superior hydrophobic interactions, ETV competitively inhibits the phosphorylation of natural deoxyguanosine (dG) and acts as a potent DNA chain terminator[4].

EntecavirPathway A Entecavir (ETV) (Cyclopentane Prodrug) B Deoxyguanosine Kinase (Phosphorylation) A->B Intracellular Entry C ETV-Triphosphate (Active Metabolite) B->C ATP dependent D HBV Polymerase (Hydrophobic Binding) C->D Competes with dGTP E DNA Chain Termination (Viral Inhibition) D->E Conformational Lock

Intracellular phosphorylation pathway of Entecavir and subsequent inhibition of HBV polymerase.

Sourcing the Scaffold: The Role of Vince Lactam

The de novo asymmetric synthesis of highly functionalized cyclopentanes is notoriously challenging due to the difficulty of controlling multiple contiguous stereocenters. To bypass this, medicinal chemists rely on Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a privileged chiral pool starting material[2].

While racemic Vince lactam is inexpensive to synthesize via the Diels-Alder reaction of cyclopentadiene and chlorosulfonyl isocyanate, it must be resolved into its pure enantiomers. Chemical resolution is tedious and low-yielding. Instead, enzymatic kinetic resolution using γ-lactamases has emerged as the gold standard, offering a highly efficient, green-chemistry approach to isolate the critical (-)-enantiomer[5].

VinceLactamResolution A Racemic Vince Lactam (Substrate) B (+)-γ-Lactamase (Biocatalyst) A->B pH 7.5 Buffer 25°C C (-)-Vince Lactam (Target Scaffold) B->C Organic Phase Extraction D (+)-Amino Acid (Byproduct) B->D Aqueous Phase Retention

Enzymatic kinetic resolution of racemic Vince lactam to yield chiral carbocyclic building blocks.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Vince Lactam

This self-validating protocol outlines the biocatalytic desymmetrization of racemic Vince lactam to yield enantiopure (-)-Vince lactam, a direct precursor for drugs like Abacavir and Peramivir[5].

Objective: To isolate (-)-Vince lactam with >99% enantiomeric excess (ee) using (+)-γ-lactamase.

Mechanistic Rationale: (+)-γ-lactamase acts as a highly stereoselective amidase. It selectively hydrolyzes the amide bond of the (+)-enantiomer to form an aqueous-soluble amino acid, leaving the (-)-enantiomer completely intact. This biological desymmetrization avoids the use of stoichiometric chiral auxiliaries and operates under mild, ambient conditions[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 g of racemic Vince lactam (approx. 100 mM) in 1.0 L of 50 mM potassium phosphate buffer.

    • Causality: The phosphate buffer rigidly maintains the pH at 7.5. This is the optimal catalytic window for γ-lactamase, ensuring maximum enzyme velocity while preventing spontaneous, non-enzymatic chemical hydrolysis of the lactam ring.

  • Biocatalyst Addition: Introduce purified (+)-γ-lactamase (e.g., engineered from Microbacterium hydrocarbonoxydans) to the solution at a final concentration of 1 mg/mL[5].

  • Incubation & Kinetic Monitoring: Incubate the reaction mixture at 25–30 °C with gentle orbital shaking (150 rpm). Monitor the reaction progress via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

    • Self-Validating Check: The reaction is self-limiting. If the enzyme possesses perfect enantioselectivity (E-value > 200), the reaction will naturally arrest at exactly 50% conversion (typically within 12-24 hours)[5].

  • Quenching & Phase Extraction: Once 50% conversion is confirmed, quench the reaction by adjusting the pH to 9.0 using 1M NaOH. Extract the aqueous mixture with dichloromethane (DCM) three times (3 x 300 mL).

    • Causality: At pH 9.0, the enzymatically cleaved (+)-amino acid byproduct is fully deprotonated (forming a carboxylate salt) and remains highly soluble in the aqueous phase. Conversely, the unreacted (-)-Vince lactam remains neutral and highly lipophilic, partitioning cleanly into the organic DCM layer.

  • Purification: Combine the organic DCM layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (-)-Vince lactam as a crystalline solid.

  • Analytical Validation: Analyze the isolated product via chiral stationary phase HPLC. An enantiomeric excess (ee) of >99% serves as the definitive validation of the protocol's success and the enzyme's selectivity.

Conclusion

The strategic replacement of the tetrahydrofuran ring with a cyclopentane scaffold represents a masterclass in rational drug design. By eliminating the vulnerable glycosidic bond, carbocyclic nucleosides achieve unparalleled metabolic stability against phosphorylases[1]. Furthermore, the unique stereoelectronic properties of the cyclopentane ring allow for precise conformational locking, enabling drugs like Entecavir to exploit specific hydrophobic pockets within viral targets[3]. Supported by scalable, green-chemistry protocols like the enzymatic resolution of Vince lactam[5], cyclopentane-based chiral building blocks will continue to serve as a cornerstone of modern medicinal chemistry.

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Comparative

The Strategic Advantage of Rigid Cyclopentane Scaffolds in Modern Drug Design: A Comparative Guide

As medicinal chemistry continues its "escape from flatland"—moving away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich architectures—the selection of the optimal core scaffold has become...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry continues its "escape from flatland"—moving away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich architectures—the selection of the optimal core scaffold has become a critical determinant of a drug’s success. Among the various alicyclic rings, the cyclopentane scaffold has emerged as a privileged structural motif[1].

This guide provides an objective, data-driven comparison of cyclopentane scaffolds against acyclic linkers and other cyclic alternatives. By examining the thermodynamic principles of conformational restriction and detailing the biophysical workflows used to validate these designs, we will demonstrate why cyclopentane is frequently the optimal choice for projecting pharmacophores into complex biological targets.

The Thermodynamic Causality of Conformational Restriction

The primary advantage of incorporating a cyclopentane ring into a drug candidate lies in conformational restriction .

When an acyclic, highly flexible molecule binds to a protein target, it must "freeze" out numerous rotatable bonds to adopt its bioactive conformation. This results in a massive entropic penalty (-TΔS > 0) , which severely diminishes the overall Gibbs free energy of binding (ΔG)[2].

By replacing an acyclic linker with a cyclopentane core, chemists pre-organize the molecule into a defined 3D space. Cyclopentane predominantly adopts "envelope" or "half-chair" conformations to minimize torsional strain[3]. Because the molecule is already restricted near its bioactive geometry, the entropic cost upon target binding is drastically reduced, directly translating to higher binding affinity (a lower Kd​ )[4].

Furthermore, cyclopentane serves as a highly effective, hydrolytically stable bioisostere for furanose rings. For example, replacing the oxygen atom of a ribose ring with a methylene group yields a carbocyclic nucleoside (e.g., Aristeromycin). This substitution maintains the necessary envelope conformation for receptor binding while rendering the molecule completely resistant to cleavage by cellular hydrolases[5].

G A Acyclic Scaffold (High Rotational Freedom) C High Entropic Penalty (-TΔS > 0) A->C Target Binding B Cyclopentane Scaffold (Pre-organized 3D Geometry) D Low Entropic Penalty (-TΔS ≈ 0) B->D Target Binding E Lower Binding Affinity (Higher Kd) C->E F Higher Binding Affinity (Lower Kd) D->F

Caption: Thermodynamic comparison of target binding: Acyclic vs. Cyclopentane scaffolds.

Comparative Analysis: Cyclopentane vs. Alternative Scaffolds

To objectively evaluate cyclopentane, we must benchmark it against acyclic linkers, the ubiquitous cyclohexane, and emerging rigidified variants like bicyclo[2.1.1]hexane[6].

Scaffold TypeConformational FreedomTypical ConformationsEntropic Penalty upon BindingKey Medicinal Chemistry Advantage
Acyclic Linker Very HighInfinite (Rapid rotation)HighEase of synthesis; high flexibility allows induced fit.
Cyclopentane RestrictedEnvelope, Half-Chair[7]LowExcellent furanose bioisostere; specific exit vectors for 1,3-disubstitution[8].
Cyclohexane RestrictedChair, Twist-Boat[7]LowHighly stable; ideal for mimicking pyranose rings.
Bicyclo[2.1.1]hexane Highly RigidLocked (Bridged)MinimalActs as a perfectly rigidified 1,3-disubstituted cyclopentane variant[6].
Case Study: Precise Exit Vectors in Neuraminidase Inhibitors

The power of cyclopentane's specific "exit vectors" is best illustrated by the anti-influenza drug Peramivir . Unlike Oseltamivir (which uses a cyclohexene core), Peramivir utilizes a highly substituted cyclopentane scaffold. This five-membered ring precisely projects four critical functional groups (carboxylate, glycerol, acetamido, and hydroxyl) in the exact stereochemical relationship required to perfectly match the hydrophobic pockets of the neuraminidase enzyme, resulting in potent inhibition[9],[5].

Experimental Workflows: Self-Validating Protocols

To empirically prove the advantages of a cyclopentane scaffold over an acyclic analog, researchers must utilize a self-validating biophysical workflow. The following protocols detail how to quantify the thermodynamic gains and confirm the structural geometry of the designed ligand.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for proving that a cyclopentane scaffold improves affinity via entropic optimization. It directly measures the enthalpy (ΔH) and calculates the entropy (ΔS) of the binding event.

Step-by-Step Methodology:

  • Buffer Matching (Critical Causality): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The ligand must be dissolved in the exact same dialysate. Why: Even a 0.1% mismatch in DMSO concentration between the syringe (ligand) and cell (protein) will generate massive heats of dilution, completely masking the binding signal.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes at the assay temperature. Why: Microbubbles in the sample cell will expand or collapse during stirring, causing erratic noise spikes in the thermogram.

  • Titration Execution: Load the protein (typically 10-20 µM) into the sample cell and the cyclopentane ligand (100-200 µM) into the injection syringe. Perform 20-25 injections of 2 µL each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validating Control (Blank Subtraction): Perform an identical titration of the ligand into the buffer alone. Subtract this background heat of dilution from the main experiment. If the blank produces significant heat, the buffer matching in Step 1 failed, and the data is invalid.

Protocol B: Conformational Validation via X-ray Crystallography

To confirm that the cyclopentane ring adopts the predicted envelope or half-chair conformation within the binding pocket, structural validation is required[7].

Step-by-Step Methodology:

  • Co-Crystallization: Incubate the purified target protein with a 3- to 5-fold molar excess of the cyclopentane ligand for 2 hours on ice to ensure complex formation.

  • Vapor Diffusion Setup: Set up sitting-drop or hanging-drop vapor diffusion plates using sparse-matrix screens.

  • Data Collection & Refinement: Harvest diffracting crystals, cryoprotect, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Ring Puckering Analysis: During structural refinement, utilize the Hill-Reilly approach to quantitatively calculate the puckering angles of the cyclopentane ring[7]. This confirms whether the ring sits in the energetically favorable envelope/half-chair state, or if the protein forces it into a strained, flat conformation (which would indicate a suboptimal scaffold design).

Workflow S1 1. Scaffold Synthesis (Stereoselective Functionalization) S2 2. Conformational Profiling (NMR & X-ray Crystallography) S1->S2 Yields Enantiopure Ligand S3 3. Thermodynamic Profiling (Isothermal Titration Calorimetry) S2->S3 Confirms 3D Geometry (Hill-Reilly) S4 4. Biological Assay (In vitro Target Inhibition) S3->S4 Quantifies ΔH and ΔS

Caption: Self-validating experimental workflow for evaluating cyclopentane-based drug candidates.

Conclusion

The transition from flexible acyclic chains to rigidified cyclopentane scaffolds is a highly effective tactic in modern drug design. By reducing the entropic penalty of binding, resisting enzymatic degradation, and providing precise 3D exit vectors for functional groups, cyclopentanes offer distinct advantages over both linear molecules and larger cyclic counterparts. As synthetic methodologies for stereocontrolled cyclopentane functionalization continue to advance, this privileged scaffold will remain a cornerstone of small molecule drug discovery.

References
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at:[Link]

  • Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. National Center for Biotechnology Information (PMC) / RSC Publishing. Available at:[Link]

  • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

Comparative DFT Analysis of Transition States in[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride Functionalization: A Methodological Guide

Executive Summary & Mechanistic Context 1 is a critical 1,3-amino alcohol building block frequently utilized in the synthesis of spirocyclic scaffolds and gabapentinoid analogs. During drug development, functionalizing t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1 is a critical 1,3-amino alcohol building block frequently utilized in the synthesis of spirocyclic scaffolds and gabapentinoid analogs. During drug development, functionalizing this molecule—such as via N-acylation or intramolecular cyclization to form spiro-oxazolidinones—requires precise understanding of the reaction's transition states (TS).

Because this substrate exists as a hydrochloride salt, the transition to a reactive free base involves breaking strong ionic hydrogen bonds. Furthermore, the steric bulk of the cyclopentyl ring introduces significant dispersion forces during the transition state. Standard Density Functional Theory (DFT) approaches often fail to accurately model these competing forces. This guide objectively compares the performance of industry-standard DFT functionals (B3LYP, M06-2X, and wB97X-D) in predicting the activation barriers for the N-acylation of this substrate, providing a self-validating computational and experimental workflow.

Comparative Functional Performance: Why Standard B3LYP Fails

When modeling the nucleophilic attack of the aminomethyl group on an electrophile (e.g., an acyl chloride), the choice of DFT functional dictates the accuracy of the predicted activation free energy ( ΔG‡ ).

  • The Causality of Functional Selection: The B3LYP functional, while ubiquitous, lacks built-in empirical dispersion corrections. In the highly organized, sterically constrained transition state of our cyclopentyl derivative, dispersion forces provide critical stabilization. Consequently, B3LYP artificially inflates the activation barrier.

  • The M06-2X Advantage: The M06-2X functional is explicitly parameterized to handle non-covalent interactions, main-group thermochemistry, and dispersion. Literature confirms that 2, which perfectly describes our hydrochloride salt system. Similarly, in intramolecular cyclizations, 3.

Quantitative Data Comparison

The following table summarizes the computational performance of various functionals for the N-acylation transition state of [1-(Aminomethyl)cyclopentyl]methanol. Note the critical inclusion of diffuse functions (++) in the basis set, which are mandatory for accurately modeling the electron cloud of the chloride counterion.

FunctionalBasis SetSolvation Model ΔG‡ (kcal/mol) ΔGrxn​ (kcal/mol)TS Imaginary Freq (cm⁻¹)
B3LYP 6-311++G(d,p)SMD (THF)24.5-12.3-412.5
B3LYP-D3 6-311++G(d,p)SMD (THF)21.2-14.1-425.1
M06-2X 6-311++G(d,p)SMD (THF)18.7 -16.8 -450.3
wB97X-D 6-311++G(d,p)SMD (THF)19.1-16.5-448.7

Data Interpretation: M06-2X and wB97X-D predict a much more realistic, lower activation barrier ( 18.7 - 19.1 kcal/mol) compared to uncorrected B3LYP, aligning closely with the rapid reaction rates observed experimentally at room temperature.

Computational Workflow (Self-Validating System)

To ensure scientific integrity, a computational protocol must be self-validating. The workflow below guarantees that the isolated transition state mathematically connects the reactants to the correct products.

DFT_Workflow Start 1. Input Structure [1-(Aminomethyl)cyclopentyl]methanol HCl ConfSearch 2. Conformational Sampling (Molecular Mechanics) Start->ConfSearch OptReact 3. Ground State Optimization (M06-2X / 6-311++G**) ConfSearch->OptReact TSGuess 4. Transition State Guess (Coordinate Scan) OptReact->TSGuess TSOpt 5. TS Optimization (Berny Algorithm) TSGuess->TSOpt Freq 6. Frequency Calculation (Self-Validation: 1 Imaginary Freq) TSOpt->Freq IRC 7. Intrinsic Reaction Coordinate (Connects Reactant & Product) Freq->IRC

Step-by-step computational workflow for validating transition states using DFT methods.

Step-by-Step Computational Methodology
  • Conformational Sampling: Use Molecular Mechanics (e.g., OPLS4) to explore the conformational space of the cyclopentyl ring. The hydroxymethyl and aminomethyl substituents can adopt multiple relative orientations that dictate the trajectory of nucleophilic attack.

  • Ground State Optimization: Optimize the lowest energy conformers using M06-2X/6-311++G(d,p) with an SMD solvation model for THF. Self-Validation: Run a frequency calculation to ensure all vibrational frequencies are real (positive), confirming a true local minimum.

  • Transition State Search: Construct a guess geometry by constraining the forming C-N bond. Optimize using the Berny algorithm (Opt=TS).

  • Frequency Calculation: Self-Validation: The output must contain exactly one imaginary (negative) frequency (e.g., -450.3 cm⁻¹). Animating this frequency in a visualizer must show the exact bond-forming/breaking reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC): Run an IRC calculation (IRC=CalcFC). Self-Validation: The IRC path must smoothly descend from the TS saddle point into the exact reactant and product energy wells, proving absolute causality between the computed TS and the reaction mechanism.

Experimental Validation Protocol: Kinetic VT-NMR

Because transition states cannot be observed directly, we must validate the DFT-calculated microscopic barrier ( ΔG‡ ) by measuring the macroscopic reaction rate at varying temperatures using the Eyring equation. 4.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 0.1 mmol of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in 0.5 mL of THF-d8 in an NMR tube. Add 0.1 mmol of N,N-diisopropylethylamine (DIPEA) to liberate the free base in situ.

  • Equilibration: Insert the NMR tube into the spectrometer probe and equilibrate to the target starting temperature (e.g., 258 K).

  • Electrophile Addition: Inject 0.1 mmol of the acylating agent (e.g., acetyl chloride) directly into the NMR tube, invert rapidly to mix, and immediately re-insert into the probe.

  • Data Acquisition: Acquire ¹H-NMR spectra at 30-second intervals. Monitor the exponential decay of the aminomethyl protons ( 2.8 ppm) and the appearance of the amide protons ( 8.1 ppm) to determine the rate constant ( k ).

  • Thermodynamic Extraction: Repeat the process at 268 K, 278 K, and 288 K. Plot ln(k/T) versus 1/T (Eyring plot). The slope yields −ΔH‡/R and the intercept yields ln(kB​/h)+ΔS‡/R .

  • Self-Validation Check: Calculate the experimental ΔG‡=ΔH‡−TΔS‡ at 298.15 K. Compare this value directly to the DFT-calculated ΔG‡ (18.7 kcal/mol). A deviation of <1.5 kcal/mol validates the M06-2X functional choice.

References

  • Title: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: PMC URL
  • Title: Comparative Computational Approach To Study Enzyme Reactions Using QM and QM-MM Methods Source: PMC URL
  • Title: [1-(aminomethyl)

Sources

Comparative

Comparative Guide: Synthesizing Next-Generation Drug Candidates Using[1-(Aminomethyl)cyclopentyl]methanol Hydrochloride

As a Senior Application Scientist, I frequently observe that the failure of late-stage drug candidates often stems from poor physicochemical properties locked in during early scaffold selection. The transition from tradi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the failure of late-stage drug candidates often stems from poor physicochemical properties locked in during early scaffold selection. The transition from traditional amino-acid building blocks to conformationally restricted amino-alcohols—specifically [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (AMCPM·HCl) —is not merely a structural tweak; it is a calculated strategy to optimize pharmacokinetics and target engagement.

This guide objectively evaluates the performance of AMCPM·HCl against alternative building blocks, analyzing the causality behind its success in recent drug discovery case studies.

The Causality of Scaffold Selection

When designing CNS-active agents or intracellular inhibitors, managing polarity and conformational flexibility is paramount. Historically, medicinal chemists relied on Gabapentin-like scaffolds (cyclohexyl amino-acids). However, these zwitterionic molecules suffer from high polarity and rely heavily on active transport mechanisms (like LAT1) to cross biological membranes.

By replacing the carboxylic acid with a primary alcohol and contracting the ring to a cyclopentyl moiety, AMCPM·HCl achieves a drastically lower Topological Polar Surface Area (TPSA of 46.3 Ų)[1]. This structural logic enables passive diffusion across lipid bilayers while maintaining a rigid spatial vector for hydrogen bonding.

Scaffold_Comparison Root Bifunctional Aliphatic Scaffolds AMCPM AMCPM·HCl (Cyclopentyl Amino-Alcohol) Root->AMCPM Gabapentin Gabapentin Analog (Cyclohexyl Amino-Acid) Root->Gabapentin Linear Linear Amino-Alcohols (Flexible) Root->Linear Adv1 Passive BBB Diffusion (TPSA: 46.3 Ų) AMCPM->Adv1 Low Polarity Adv2 Active Transport (LAT1) (Zwitterionic) Gabapentin->Adv2 High Polarity Adv3 High Entropic Penalty (Rotatable Bonds > 5) Linear->Adv3 High Flexibility

Figure 1: Logical comparison of bifunctional aliphatic scaffolds in drug design.

Case Studies in Drug Development

Case Study A: FABP4 Inhibitors for Metabolic Syndrome

Fatty Acid Binding Protein 4 (FABP4) plays a critical role in insulin resistance and atherosclerosis. Developing inhibitors for FABP4 requires a molecule that can anchor to polar residues within the binding pocket while filling a highly hydrophobic cavity.

Patent WO2010056631A1 highlights the successful integration of heterocyclic compounds utilizing amino-alcohol scaffolds to inhibit FABP4[2]. AMCPM·HCl outperforms flexible linear amino-alcohols because the cyclopentyl ring pre-organizes the molecule, minimizing the entropic penalty upon binding. The hydroxymethyl group acts as a precise hydrogen bond donor/acceptor, locking the inhibitor into the target site.

FABP4_Pathway FFA Free Fatty Acids (FFA) FABP4 FABP4 Protein (Intracellular Target) FFA->FABP4 Binds & Transports PPARg PPARγ Pathway Activation FABP4->PPARg Nuclear Translocation Inflammation Inflammatory Cytokines (TNF-α, IL-6) FABP4->Inflammation Promotes Secretion Inhibitor AMCPM-derived Drug Candidate Inhibitor->FABP4 Competitive Inhibition Metabolic Metabolic Homeostasis (Insulin Sensitivity) PPARg->Metabolic Regulates Inflammation->Metabolic Impairs

Figure 2: Mechanism of action of AMCPM-derived FABP4 inhibitors in metabolic inflammation.

Case Study B: MAO-B Inhibitors for Neurodegeneration

Monoamine oxidase B (MAO-B) inhibitors are vital for treating neurodegenerative diseases like Parkinson's. Recent evaluations of cyclopentyl-derived amines demonstrate exceptional efficacy. Compounds synthesized using the aminomethyl-cyclopentyl framework exhibited significant MAO-B inhibition, with representative IC₅₀ values reaching as low as 0.36 µM[3]. The compact, lipophilic nature of the cyclopentyl ring facilitates excellent Blood-Brain Barrier (BBB) penetration compared to bulkier cyclohexyl analogs.

Quantitative Performance Comparison
MetricAMCPM·HCl (Cyclopentyl Amino-Alcohol)Gabapentin Analog (Cyclohexyl Amino-Acid)Linear Amino-Alcohol (Flexible)
Topological Polar Surface Area 46.3 Ų[1]63.3 Ų46.3 Ų
Physiological State (pH 7.4) Cationic (Protonated Amine)ZwitterionicCationic
BBB Transport Mechanism Passive DiffusionActive Transport (LAT1)Passive Diffusion
Target Affinity (FABP4) High (Rigid anchoring)[2]Low (Steric clash of carboxylate)Moderate (High entropic penalty)
MAO-B IC₅₀ (Representative) ~0.36 µM[3]>10 µM~2.5 µM

Experimental Protocol: Self-Validating Reductive Amination

To ensure high-fidelity synthesis of drug libraries, the following protocol details the reductive amination of AMCPM·HCl with aryl aldehydes. This is a self-validating system designed to prevent common pitfalls such as over-reduction or side-product formation.

Objective: Synthesize a secondary amine intermediate for target screening.

Step-by-Step Methodology:

  • Free-Basing (Causality: Activation): Suspend AMCPM·HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Why DIPEA? Unlike triethylamine, DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring clean liberation of the primary amine.

    • Validation Checkpoint: Spot the mixture on a TLC plate (Ninhydrin stain). A distinct, mobile spot confirms the free amine is liberated.

  • Imine Formation (Causality: Equilibrium Shift): Add the target aryl aldehyde (0.95 eq) to the solution. Stir at room temperature for 2 hours under a nitrogen atmosphere.

    • Why 0.95 eq of aldehyde? Limiting the aldehyde ensures complete consumption, simplifying downstream purification.

  • Chemoselective Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Why NaBH(OAc)₃? It is a mild reducing agent that selectively reduces the intermediate iminium ion. Using stronger agents like NaBH₄ would prematurely reduce the unreacted aldehyde into an unwanted aryl alcohol byproduct.

  • Quenching & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: Analyze the crude mixture via LC-MS. The complete disappearance of the aldehyde peak (UV 254 nm) and the emergence of the [M+H]⁺ mass peak validate the success of the transformation.

Synthesis_Workflow Step1 Step 1 AMCPM·HCl Free-Basing Step2 Step 2 Reductive Amination Step1->Step2 DIPEA, DCM (pH > 8) Step3 Step 3 Purification & Validation Step2->Step3 NaBH(OAc)3 (Chemoselective) Step4 Step 4 In Vitro Screening Step3->Step4 LC-MS/NMR (Purity >98%)

Figure 3: Standardized self-validating workflow for synthesizing AMCPM-derived candidates.

Conclusion

The selection of[1-(Aminomethyl)cyclopentyl]methanol hydrochloride over traditional amino-acid or flexible linear scaffolds provides a distinct thermodynamic and pharmacokinetic advantage. By restricting conformational freedom while optimizing the polar surface area, AMCPM·HCl serves as a highly efficient vector for developing potent FABP4 and MAO-B inhibitors. Adhering to the chemoselective protocols outlined above ensures high-yield, scalable generation of next-generation drug candidates.

References

  • [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517 Source: PubChem (National Institutes of Health) URL:[Link]

  • WO2010056631A1 - Inhibitors of fatty acid binding protein (FABP)
  • Synthesis and Evaluation of N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs Source: ResearchGate URL:[Link]

Sources

Validation

Head-to-Head Comparison: [1-(Aminomethyl)cyclopentyl]methanol Hydrochloride vs. Commercial Chiral Synthons in Drug Development

Executive Overview In modern drug discovery, the spatial orientation and conformational rigidity of a molecule are just as critical as its target affinity. While traditional acyclic chiral pool synthons (e.g., amino alco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery, the spatial orientation and conformational rigidity of a molecule are just as critical as its target affinity. While traditional acyclic chiral pool synthons (e.g., amino alcohols derived from natural amino acids) have long been the standard for introducing stereocenters, there is a growing paradigm shift toward using highly constrained, gem-disubstituted building blocks.

This guide provides an objective, head-to-head comparison between [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS 1797333-92-6)[1] and traditional commercial chiral synthons like (S)-Valinol and (1R,2S)-1-Amino-2-indanol. By analyzing their structural causality, cyclization kinetics, and downstream utility, we provide researchers with actionable insights for scaffold selection.

Structural Causality & Synthon Selection Logic

To make informed decisions in synthetic route design, one must understand the fundamental structural nature of the starting materials.

The Stereochemical Reality: It is a common misconception to classify[1-(Aminomethyl)cyclopentyl]methanol as a "chiral" synthon. Because the cyclopentyl ring is symmetrical, the C1 carbon is attached to two identical ring paths, making the molecule technically achiral (or prochiral depending on downstream desymmetrization)[2]. However, it is frequently marketed and deployed alongside chiral building blocks because it serves a similar architectural purpose: controlling the 3D vector of functional groups in complex APIs[3].

The Thorpe-Ingold Effect (Causality): Why substitute a cheap, readily available chiral synthon like (S)-Valinol with a cyclopentyl-constrained analog? The answer lies in the Thorpe-Ingold (gem-dialkyl) effect . The bulky cyclopentyl ring compresses the internal bond angle between the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups. This steric compression forces the reactive heteroatoms into close spatial proximity, drastically lowering the entropic barrier for intramolecular cyclization compared to flexible acyclic chains.

SynthonLogic Start Target: Conformationally Restricted API Path1 Symmetric Cyclopentyl Synthon [1-(Aminomethyl)cyclopentyl]methanol Start->Path1 Path2 Traditional Chiral Synthon e.g., (S)-Valinol Start->Path2 Adv1 Thorpe-Ingold Effect (High Rigidity) Path1->Adv1 Adv2 Pre-installed Stereocenter (Acyclic Flexibility) Path2->Adv2 Outcome1 Spirocyclic Scaffolds Adv1->Outcome1 Outcome2 Linear Peptidomimetics Adv2->Outcome2

Logic pathway comparing symmetric constrained synthons with acyclic chiral pool alternatives.

Head-to-Head Performance Data

The following table synthesizes the quantitative and qualitative metrics of[1-(Aminomethyl)cyclopentyl]methanol against two industry-standard chiral amino alcohols.

Metric[1-(Aminomethyl)cyclopentyl]methanol HCl(S)-Valinol(1R,2S)-1-Amino-2-indanol
CAS Number 1797333-92-6 (HCl salt)[1]2026-48-4136030-00-7
Molecular Weight 165.66 g/mol (Salt) / 129.20 g/mol (Base)[2]103.16 g/mol 149.19 g/mol
Structural Nature Achiral / Symmetric Cycloalkane[4]Chiral / AcyclicChiral / Fused Bicyclic
Topological Polar Surface Area (TPSA) 46.3 Ų[2]46.3 Ų46.3 Ų
LogP (Predicted) ~1.20[5]~0.35~1.10
Primary Application Spirocyclic APIs, Constrained Ligands[3]Chiral Auxiliaries, Linear PeptidesAsymmetric Catalysis (e.g., CBS)
Cyclization Kinetics Exceptionally Fast (Entropically favored)Slow (Requires thermal driving force)Fast (Conformationally locked)

Self-Validating Experimental Protocols

To demonstrate the kinetic advantages discussed above, the following protocols outline the synthesis of oxazolidinone derivatives. These procedures are designed as self-validating systems , incorporating visual and analytical checkpoints to ensure trustworthiness and reproducibility.

Protocol A: Spiro-Oxazolidinone Synthesis via[1-(Aminomethyl)cyclopentyl]methanol HCl

This protocol leverages 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent to construct a spirocyclic core.

Step-by-Step Methodology:

  • Free-Basing: Suspend 1.0 mmol of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization (Validation Checkpoint 1): Add 2.5 mmol of Triethylamine (TEA) dropwise at 0 °C. Causality & Validation: The excess TEA ensures complete neutralization of the HCl salt and provides the basic environment needed for nucleophilic attack. The cloudy suspension will clarify into a homogenous solution, visually validating the release of the free base.

  • Electrophile Addition: Add 1.2 mmol of CDI portion-wise to the chilled solution.

  • Cyclization (Validation Checkpoint 2): Allow the reaction to warm to room temperature. Causality & Validation: As the reaction proceeds, you will observe mild effervescence. This is the release of CO₂ gas, a self-validating indicator that the CDI intermediate is actively cyclizing.

  • Monitoring: Check the reaction via TLC (DCM:MeOH 9:1). Use a ninhydrin stain; the disappearance of the primary amine (loss of the purple spot) typically occurs within 2–4 hours due to the Thorpe-Ingold acceleration.

  • Workup: Quench with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the spiro-oxazolidinone.

Workflow Step1 Salt Neutralization (Base Treatment) Step2 Electrophile Addition (e.g., CDI) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Spiro-Oxazolidinone Isolation Step3->Step4

Step-by-step workflow for converting the amino alcohol synthon into a spiro-oxazolidinone.

Protocol B: Comparative Cyclization using (S)-Valinol

To establish a baseline, the exact same reaction conditions are applied to the acyclic chiral synthon.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of (S)-Valinol (free base) in 5.0 mL of anhydrous DCM.

  • Add 1.5 mmol of TEA, followed by 1.2 mmol of CDI at 0 °C.

  • Observation & Causality: Unlike Protocol A, the effervescence of CO₂ will be significantly slower. Because the acyclic isopropyl group of valinol does not provide a strong steric push to align the reacting -OH and -NH₂ groups, the intramolecular cyclization faces a higher entropic penalty.

  • Monitoring: TLC monitoring will reveal that the primary amine persists well beyond 4 hours at room temperature. Complete conversion typically requires stirring for 12–16 hours or applying mild reflux conditions.

Summary of Findings

While commercial chiral synthons like (S)-Valinol provide guaranteed absolute stereochemistry, they lack the structural pre-organization required for rapid cyclization.[1-(Aminomethyl)cyclopentyl]methanol hydrochloride, despite lacking inherent chirality, offers superior kinetic profiles for generating highly rigid, spirocyclic frameworks essential for modern, metabolically stable APIs.

References

  • [1-(Aminomethyl)cyclopentyl]methanol | C7H15NO | CID 22379517 - PubChem Source: nih.gov URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for [1-(Aminomethyl)cyclopentyl]methanol hydrochloride

As a researcher or drug development professional, handling specialized cycloalkylamine building blocks like [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS No.: 1797333-92-6) requires rigorous attention to enviro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, handling specialized cycloalkylamine building blocks like [1-(Aminomethyl)cyclopentyl]methanol hydrochloride (CAS No.: 1797333-92-6) requires rigorous attention to environmental and operational safety. Because this compound is a halogenated organic salt, improper disposal can lead to severe environmental contamination, aquatic toxicity, and regulatory non-compliance under the [1].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, storage, and final destruction of this chemical waste, ensuring your laboratory maintains the highest standards of safety and compliance.

Hazard Assessment & Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why specific steps are necessary. The physical and chemical properties of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride dictate its waste management lifecycle:

  • Halogenated Degradation Products: Because this compound is a hydrochloride salt, direct combustion or open-air burning is strictly prohibited. Thermal decomposition generates corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx). It requires specialized high-temperature incineration equipped with alkaline flue gas scrubbing[2].

  • Corrosivity in Ambient Moisture: As a hygroscopic salt, exposure to ambient humidity can cause partial dissociation, creating a mildly acidic microenvironment. This necessitates the use of specific non-reactive storage containers to prevent galvanic corrosion[3].

  • Reactivity Profile: The protonated amine functional group can undergo violent exothermic reactions if inadvertently mixed with strong oxidizing agents or strong bases. Strict segregation is required[4].

Step-by-Step Disposal Methodology

The following protocol outlines the exact workflow for managing [1-(Aminomethyl)cyclopentyl]methanol hydrochloride waste, from the point of generation to final destruction.

Phase 1: Point-of-Generation Containerization

Step 1: Select Compatible Containment

  • Action: Deposit all solid waste and contaminated consumables (e.g., weigh boats, spatulas) into a High-Density Polyethylene (HDPE) or borosilicate glass container.

  • Causality: Avoid standard steel drums or metal cans. Residual moisture can cause the hydrochloride salt to dissociate, creating dilute hydrochloric acid that will induce galvanic corrosion in metals, potentially leading to catastrophic container failure and secondary spills[3].

Step 2: EPA-Compliant Labeling

  • Action: Attach an approved Hazardous Waste tag to the container before the first addition of waste. The label must explicitly state the full chemical name: "[1-(Aminomethyl)cyclopentyl]methanol hydrochloride."

  • Causality: The EPA strictly prohibits the use of chemical abbreviations, acronyms, or structural formulas on waste tags. Full nomenclature ensures that emergency responders and waste brokers can accurately identify the hazard profile during transit[1].

Phase 2: Satellite Accumulation Area (SAA) Logistics

Step 3: Implement Secondary Containment and Segregation

  • Action: Place the primary waste container in a secondary polyethylene tray within your designated Satellite Accumulation Area (SAA). Ensure it is strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases (e.g., sodium hydroxide).

  • Causality: Mixing with oxidizers can trigger violent exothermic oxidation. Exposure to strong bases will deprotonate the salt, releasing the volatile and potentially more toxic free-base amine into the laboratory atmosphere[4].

Step 4: Monitor Accumulation Limits

  • Action: Inspect the SAA weekly. Once the container is full, it must be sealed, dated, and transferred to the central hazardous waste accumulation area within three (3) days.

  • Causality: Adhering to the 3-day transfer rule and the maximum 6-month facility storage limit prevents long-term container degradation and minimizes the exposure window for laboratory personnel[5].

Phase 3: EHS Profiling and Final Destruction

Step 5: EHS Handoff and RCRA Profiling

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. They will profile the material as a "Halogenated Organic Solid Waste."

  • Causality: Accurate profiling is legally required to generate the EPA uniform hazardous waste manifest, ensuring the waste is routed to a facility capable of handling halogenated compounds[1].

Step 6: High-Temperature Incineration with Flue Gas Scrubbing

  • Action: The certified Treatment, Storage, and Disposal Facility (TSDF) will destroy the compound via high-temperature incineration (>1000°C).

  • Causality: Direct combustion breaks the robust C-N bonds. To prevent environmental acid rain and damage to the incinerator, the facility utilizes an alkaline flue gas scrubber to neutralize the evolved HCl gas into benign chloride salts before atmospheric release[2].

Quantitative Waste Management Parameters

The following table summarizes the critical logistical parameters for managing this specific chemical waste.

ParameterSpecification / LimitOperational Rationale
CAS Number 1797333-92-6Essential for accurate EHS and EPA RCRA waste profiling.
Waste Classification Halogenated Organic SolidContains chloride; dictates the requirement for specialized incineration.
Primary Container HDPE or Borosilicate GlassPrevents acid-induced galvanic corrosion associated with metal containers[3].
SAA Storage Limit Max 55 gallonsStrictly enforces EPA accumulation limits to mitigate large-scale spill risks[5].
Max Accumulation Time 6 months (Academic/R&D)Prevents long-term container degradation and minimizes exposure windows[5].
Destruction Method Incineration with ScrubberBreaks C-N bonds and neutralizes evolved HCl gas to prevent air pollution[2].

Disposal Workflow Visualization

The following diagram illustrates the validated logical workflow for the disposal of halogenated organic salts, ensuring a closed-loop safety system from generation to destruction.

G A Waste Generation [1-(Aminomethyl)cyclopentyl]methanol HCl B Satellite Accumulation Area (SAA) Segregation & Labeling A->B Transfer within 3 days C EHS Review & RCRA Profiling Verification of Halogenated Content B->C Max 6 months storage D Licensed Waste Transport EPA Manifesting C->D Approval & Manifesting E High-Temp Incineration with Flue Gas Scrubbing D->E Final Destruction

Caption: Logical Workflow for Halogenated Organic Salt Disposal

References

  • Title: How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL: [Link]

  • Title: Chemical Waste Disposal Guidelines for Educational Facilities Source: MLI Environmental URL: [Link]

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Handling

Personal protective equipment for handling [1-(Aminomethyl)cyclopentyl]methanol hydrochloride

Handling fine chemical building blocks requires a rigorous, scientifically grounded approach to mitigate exposure risks while ensuring experimental integrity. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling fine chemical building blocks requires a rigorous, scientifically grounded approach to mitigate exposure risks while ensuring experimental integrity. [1-(Aminomethyl)cyclopentyl]methanol hydrochloride is a highly functionalized cycloaliphatic amino alcohol salt frequently utilized in medicinal chemistry to synthesize rigid, spirocyclic-like drug candidates.

As a primary amine hydrochloride presenting as a fine powder, this compound carries specific occupational hazards, primarily related to electrostatic dispersion, hygroscopicity, and mucosal irritation. This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical & Hazard Profiling

Before initiating any handling procedures, it is critical to understand the quantitative and qualitative hazard profile of the target compound. The following table summarizes the key physicochemical data and Globally Harmonized System (GHS) classifications that dictate our engineering controls and PPE selection.

Property / Hazard ParameterData / Classification
Chemical Name [1-(Aminomethyl)cyclopentyl]methanol hydrochloride
CAS Number 1797333-92-6
Molecular Weight 165.66 g/mol
Physical Form Solid / Fine Powder
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Storage Requirements Room Temperature; protect from ambient moisture

Personal Protective Equipment (PPE) Matrix & Causality

The selection of PPE is not arbitrary; it is a direct response to the physicochemical properties of the hydrochloride salt. In accordance with[3], the following PPE matrix must be strictly adhered to:

  • Hand Protection (Nitrile Gloves, ≥4 mil):

    • Causality: Nitrile provides superior chemical resistance against aliphatic amine salts compared to latex. Because hydrochloride salts can draw ambient moisture (hygroscopicity) and become sticky, double-gloving is recommended during solvent dissolution to prevent localized dermal irritation (H315) if the primary glove is breached.

  • Eye/Face Protection (ANSI Z87.1 Chemical Splash Goggles):

    • Causality: Standard safety glasses with side shields are insufficient. The fine powder nature of this compound makes it highly susceptible to airborne dispersion via static electricity or ambient drafts, posing a severe risk of ocular irritation (H319).

  • Body Protection (Flame-Resistant or 100% Cotton Lab Coat):

    • Causality: A fully buttoned lab coat with knit cuffs prevents micro-particulates from accumulating on street clothing, effectively isolating the researcher's micro-environment.

  • Respiratory Protection (N95/P100 or Engineering Controls):

    • Causality: To mitigate respiratory tract irritation (H335), all handling must occur within a certified Chemical Fume Hood. If a hood is unavailable, a fitted N95 or P100 particulate respirator is mandatory.

Operational Workflow & Handling Protocol

To ensure both researcher safety and sample integrity, follow this step-by-step, self-validating methodology.

Phase 1: Pre-Operation Preparation
  • Validate Engineering Controls: Verify the chemical fume hood's face velocity is operating within the standard safe range of 80–100 feet per minute (fpm). Validation step: Check the digital monitor or use a tissue test to confirm negative pressure.

  • Workspace Clearance: Remove incompatible materials, particularly strong oxidizing agents, from the immediate work area to prevent secondary reactions.

  • Don PPE: Equip nitrile gloves, chemical splash goggles, and a buttoned lab coat.

Phase 2: Weighing and Transfer
  • Static Mitigation: Place an anti-static weighing boat or antistatic paper on the analytical balance inside the fume hood. Causality: Fine hydrochloride powders are prone to electrostatic repulsion, which can cause the powder to "jump" and contaminate the balance or become airborne.

  • Transfer: Tare the balance. Using a clean, grounded micro-spatula, carefully transfer the required mass of [1-(Aminomethyl)cyclopentyl]methanol hydrochloride. Validation step: Observe the balance readout; if the weight fluctuates wildly, it indicates excessive static or air drafts that must be resolved before proceeding.

  • Seal and Protect: Immediately seal the primary chemical container. Wrap the cap with Parafilm. Causality: Hydrochloride salts readily absorb atmospheric moisture, which can degrade the reagent and alter its effective molecular weight for future stoichiometric calculations.

Phase 3: Solvent Dissolution
  • Vial Transfer: Transfer the weighed solid into a reaction vial or round-bottom flask.

  • Solvent Addition: Slowly add the appropriate solvent (e.g., methanol, DMF, or aqueous buffer). Causality: Rapid addition of solvent to amine salts can sometimes result in mild exothermic dissolution or aerosolization of the powder. Slow addition ensures controlled solvation.

  • Agitation: Cap the vial securely and agitate gently until fully dissolved.

Decontamination and Spill Management

In the event of a powder spill outside of the fume hood, execute the following protocol:

  • Isolate & Assess: Immediately restrict access to the spill area. Ensure your respiratory protection (N95/P100) and goggles are securely in place.

  • Containment (No Dry Sweeping): Do not use a brush or broom, as dry sweeping will aerosolize the irritating powder. Instead, cover the spilled powder with a damp absorbent pad (using water or a 10% methanol/water solution). Causality: The moisture binds the fine particulates, neutralizing the risk of inhalation.

  • Collection: Carefully scoop the damp, absorbed material using a disposable plastic scraper and place it into a designated solid hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with a wet cloth, followed by a final wipe using 70% isopropanol or ethanol to remove any residual amine salt film.

Waste Disposal Plan

Environmental compliance is as critical as personal safety. Following the guidelines outlined in [4][5], all waste must be strictly segregated:

  • Solid Waste: Contaminated gloves, weighing boats, spatulas, and spill cleanup pads must be disposed of in a clearly labeled Solid Hazardous Waste receptacle.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., Dichloromethane or Methanol), the resulting solution must be disposed of in the Halogenated or Non-Halogenated Organic Waste carboy, respectively. Aqueous buffer solutions containing the compound must go into Aqueous Hazardous Waste . Never dispose of amine hydrochloride solutions down the municipal sink.

Safety & Exposure Mitigation Workflow

The following diagram illustrates the logical progression from initial hazard assessment through operational execution and final waste disposal.

PPE_Workflow A Hazard Assessment CAS: 1797333-92-6 (H315, H319, H335) B PPE Selection Nitrile, Goggles, Lab Coat A->B dictates C Engineering Controls Chemical Fume Hood A->C requires D Operational Execution Weighing & Dissolution B->D protects during C->D contains E Decontamination & Spill Response D->E triggers (if spilled) F Waste Segregation & Disposal D->F generates E->F feeds into

Workflow for handling [1-(Aminomethyl)cyclopentyl]methanol hydrochloride.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)". osha.gov. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. URL:[Link]

Sources

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